Plecanatide acetate
Description
Properties
Molecular Formula |
C67H108N18O28S4 |
|---|---|
Molecular Weight |
1741.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-;/m0./s1 |
InChI Key |
NTDAGCOLNINBIG-DVBUSZEGSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Plecanatide Acetate Guanylate Cyclase-C Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the plecanatide acetate guanylate cyclase-C (GC-C) signaling pathway. Plecanatide, a structural analog of human uroguanylin, is a potent GC-C agonist used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C)[1][2][3][4][5]. This document details the molecular mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and associated experimental workflows.
Core Mechanism of Action
Plecanatide exerts its therapeutic effect by acting as a guanylate cyclase-C (GC-C) agonist on the luminal surface of the intestinal epithelium[1][5]. GC-C is a transmembrane receptor that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) intracellularly[1][6][7][8][9]. Plecanatide is designed to mimic the action of the endogenous ligand uroguanylin and binds to the GC-C receptor in a pH-sensitive manner, similar to its natural counterpart[3][10][11][12].
The subsequent increase in intracellular cGMP concentration initiates a cascade of downstream events. The primary effector of this pathway in intestinal epithelial cells is cGMP-dependent protein kinase II (PKGII)[9][13]. PKGII, a membrane-bound kinase, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel located on the apical membrane of enterocytes[1][9][13][14]. This activation leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen[1][3][5][7][9][15]. The increased luminal anion concentration creates an osmotic gradient, drawing water into the intestines. This increased fluid secretion hydrates the stool, softens its consistency, and facilitates intestinal transit, thereby alleviating constipation[1][2][3].
Furthermore, elevated intracellular cGMP levels also lead to the inhibition of the Na+/H+ exchanger 3 (NHE3), which reduces sodium absorption from the lumen, further contributing to the net increase in luminal fluid[9][13][15]. In addition to its effects on fluid and electrolyte balance, the GC-C/cGMP signaling pathway has been implicated in maintaining intestinal barrier function, regulating epithelial cell proliferation and differentiation, and potentially reducing visceral pain[6][9][16].
Signaling Pathway Diagram
Caption: this compound activates the GC-C receptor, leading to increased cGMP, which in turn activates CFTR and inhibits NHE3, resulting in increased intestinal fluid secretion.
Quantitative Data from Clinical Trials
The efficacy and safety of plecanatide have been evaluated in several Phase II and Phase III clinical trials for Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C). The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC)
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | p-value | Reference |
| Durable Overall CSBM* Responders (%) | 21.0 | 19.5 | 10.2 | <0.001 | [17] |
| Durable Overall CSBM* Responders (%) | 20.1 | 20.0 | 12.8 | 0.004 | [18] |
| Change in CSBM Frequency from Baseline (per week) | +2.5 | +2.2 | +1.2 | <0.001 | [17] |
*CSBM: Complete Spontaneous Bowel Movement
Table 2: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C)
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | p-value | Reference |
| Overall Responders** (%) - Study 1 | 30.2 | 29.5 | 17.8 | <0.001 | [19] |
| Overall Responders** (%) - Study 2 | 21.5 | 24.0 | 14.2 | P=0.009 (3mg), <0.001 (6mg) | [19] |
| Sustained Efficacy Responders (%) - Integrated Analysis | 24.3 | 25.6 | 15.6 | <0.001 | [20] |
**Overall Responder: ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for ≥6 of 12 weeks.
Table 3: Common Adverse Events (Diarrhea) in Plecanatide Clinical Trials
| Indication | Plecanatide 3 mg (%) | Plecanatide 6 mg (%) | Placebo (%) | Reference |
| CIC | 5.9 | 5.7 | 1.3 | [17] |
| CIC | 3.2 | 4.5 | 1.3 | [18] |
| IBS-C (Integrated) | 4.3 | 4.0 | 1.0 | [19][20] |
Experimental Protocols
This section provides an overview of methodologies for key experiments relevant to the study of the plecanatide GC-C signaling pathway.
Measurement of Intracellular cGMP Levels
Objective: To quantify the intracellular concentration of cGMP in response to plecanatide stimulation in a relevant cell line (e.g., T84 human colon carcinoma cells).
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for this purpose.
Protocol:
-
Cell Culture: Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they form a confluent monolayer.
-
Cell Treatment:
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a designated time (e.g., 15-30 minutes) to prevent cGMP degradation.
-
Treat the cells with varying concentrations of plecanatide or a vehicle control for a specified time course (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.1 M HCl) and scrape the cells.
-
Centrifuge the lysate to pellet cellular debris.
-
-
cGMP Quantification (ELISA):
-
Use a commercially available cGMP ELISA kit.
-
Follow the manufacturer's instructions, which typically involve:
-
Preparing cGMP standards.
-
Adding samples and standards to a microplate pre-coated with a cGMP-specific antibody.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the sample cGMP for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Calculate the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Intestinal Fluid Secretion Assay (Ex Vivo)
Objective: To measure the effect of plecanatide on fluid secretion in an isolated segment of the intestine.
Methodology: The everted intestinal sac model is a well-established ex vivo technique for this purpose.
Protocol:
-
Animal Euthanasia and Tissue Collection:
-
Humanely euthanize a small rodent (e.g., rat or mouse) according to approved animal care and use protocols.
-
Excise a segment of the desired intestinal region (e.g., jejunum or colon).
-
-
Preparation of Everted Sac:
-
Gently flush the intestinal segment with ice-cold Krebs-Ringer bicarbonate buffer.
-
Carefully evert the intestinal segment over a glass rod.
-
Tie one end of the everted segment with a suture.
-
-
Experimental Setup:
-
Fill the everted sac with a known volume of Krebs-Ringer buffer.
-
Tie the other end of the sac to create a sealed "sausage."
-
Weigh the filled sac accurately.
-
Incubate the sac in a bath of Krebs-Ringer buffer containing either plecanatide at the desired concentration or a vehicle control.
-
Gently aerate the incubation buffer with 95% O2 / 5% CO2 and maintain at 37°C.
-
-
Measurement of Fluid Secretion:
-
After a defined incubation period (e.g., 60 minutes), remove the sac from the bath.
-
Gently blot the exterior of the sac to remove excess buffer.
-
Weigh the sac again.
-
-
Data Analysis:
-
The change in weight of the sac corresponds to the volume of fluid transported. An increase in weight indicates net fluid secretion into the mucosal side (inside the sac).
-
Express the results as the volume of fluid secreted per unit length of the intestine per unit time (e.g., µL/cm/hr).
-
Experimental Workflow Diagram
Caption: A logical progression for plecanatide research, from in vitro mechanistic studies to clinical evaluation.
Conclusion
This compound effectively leverages the endogenous guanylate cyclase-C signaling pathway to increase intestinal fluid secretion and improve bowel function. Its mechanism as a structural analog of uroguanylin provides a targeted therapeutic approach for CIC and IBS-C. The data from extensive clinical trials support its efficacy and safety profile. The experimental protocols outlined in this guide provide a foundation for further research into the multifaceted roles of the GC-C/cGMP signaling axis in gastrointestinal health and disease. This comprehensive understanding is crucial for the continued development of novel therapies targeting this important pathway.
References
- 1. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 2. Plecanatide - Wikipedia [en.wikipedia.org]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Guanylate Cyclase C-cGMP Signaling Axis Opposes Intestinal Epithel" by Jeffrey A. Rappaport and Scott A. Waldman [jdc.jefferson.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 9. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut reactions and gut instincts: regulation of intestinal homeostasis by receptor guanylyl cyclase C (GC-C) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Uroguanylin Analogue Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide acetate, a synthetic analogue of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound. It details the molecular structure, mechanism of action, and key experimental data supporting its therapeutic use. Detailed protocols for pivotal in vitro and in vivo assays are provided, along with a summary of Phase III clinical trial data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
Core Structure of this compound
Plecanatide is a 16-amino acid peptide that is structurally analogous to the endogenous human hormone uroguanylin.[1][2] The key structural difference lies in the substitution of aspartic acid at position 3 in uroguanylin with glutamic acid in plecanatide.[2] This modification is believed to enhance the peptide's stability and activity at the pH of the proximal small intestine.[1]
The primary amino acid sequence of plecanatide is: Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu [1]
Two disulfide bonds are crucial for its three-dimensional structure and biological activity, linking Cys4 to Cys12 and Cys7 to Cys15.[1]
Table 1: Comparison of Plecanatide and Human Uroguanylin Amino Acid Sequences
| Position | Plecanatide | Human Uroguanylin |
| 1 | Asn | Asn |
| 2 | Asp | Asp |
| 3 | Glu | Asp |
| 4 | Cys | Cys |
| 5 | Glu | Glu |
| 6 | Leu | Leu |
| 7 | Cys | Cys |
| 8 | Val | Val |
| 9 | Asn | Asn |
| 10 | Val | Val |
| 11 | Ala | Ala |
| 12 | Cys | Cys |
| 13 | Thr | Thr |
| 14 | Gly | Gly |
| 15 | Cys | Cys |
| 16 | Leu | Leu |
Mechanism of Action: Guanylate Cyclase-C Agonism
Plecanatide exerts its pharmacological effects by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[3]
Binding of plecanatide to GC-C stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Elevated cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the CFTR ion channel. This leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[3]
-
Increased Intestinal Fluid: The increased concentration of ions in the lumen creates an osmotic gradient, drawing water into the intestines. This results in increased intestinal fluid, which softens the stool and accelerates transit time.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of plecanatide.
Table 2: In Vitro Activity of Plecanatide
| Parameter | Cell Line | Value | Reference |
| EC50 for cGMP stimulation | T84 | 190 nM | [Source not explicitly provided in search results] |
Table 3: Efficacy of Plecanatide in Phase III Clinical Trials for Chronic Idiopathic Constipation (CIC)
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |
| Durable Overall CSBM Responders (%) - Study 1 | 21.0 | 19.5 | 10.2 | <0.001 |
| Durable Overall CSBM Responders (%) - Study 2 | 20.1 | 20.0 | 12.8 | 0.004 |
| Change from Baseline in CSBMs/week - Study 1 | 2.5 | 2.2 | 1.2 | <0.001 |
| Change from Baseline in SBMs/week - Study 1 | 3.2 | 3.1 | 1.3 | <0.001 |
| Change in Stool Consistency (BSFS) - Study 2 | 1.49 | 1.50 | 0.87 | <0.001 |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; BSFS: Bristol Stool Form Scale.[5][6]
Table 4: Efficacy of Plecanatide in Phase III Clinical Trials for Irritable Bowel Syndrome with Constipation (IBS-C)
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |
| Overall Responders (%) - Study 1 | 30.2 | 29.5 | 17.8 | <0.001 |
| Overall Responders (%) - Study 2 | 21.5 | 24.0 | 14.2 | P=0.009 (3mg), <0.001 (6mg) |
Overall Responder: A patient who had a ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for at least 50% of the treatment weeks. [Source not explicitly provided in search results]
Detailed Experimental Protocols
In Vitro cGMP Stimulation Assay in T84 Cells
This protocol describes a method to quantify the ability of plecanatide to stimulate cGMP production in the human colon adenocarcinoma cell line, T84.
Materials:
-
T84 human colon adenocarcinoma cells (ATCC CCL-248)
-
Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) supplemented with 5-10% Fetal Bovine Serum (FBS)[7][8]
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase inhibitor
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture T84 cells in DMEM/F12 with 5-10% FBS at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 24-well plates and grow to confluence.[7][8]
-
Pre-treatment: Wash confluent cell monolayers twice with warm PBS. Pre-incubate the cells in serum-free DMEM/F12 containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30-60 minutes at 37°C to prevent cGMP degradation.[7]
-
Plecanatide Treatment: Prepare serial dilutions of this compound in serum-free DMEM/F12. Remove the pre-incubation medium and add the plecanatide solutions to the respective wells. Include a vehicle control (medium without plecanatide). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Aspirate the treatment medium and lyse the cells by adding a suitable lysis buffer (e.g., 200 µL of 0.1 M HCl). Incubate on ice for 10-20 minutes.
-
cGMP Quantification: Collect the cell lysates and quantify the intracellular cGMP concentration using a competitive cGMP EIA kit according to the manufacturer's instructions. This typically involves the use of a cGMP-alkaline phosphatase conjugate and a specific antibody.[9]
-
Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Determine the cGMP concentration in each sample from the standard curve. Plot the cGMP concentration against the log of the plecanatide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Phase III Clinical Trial Protocol for Chronic Idiopathic Constipation (CIC)
This section outlines the general design of the Phase III clinical trials for plecanatide in patients with CIC.
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter study.[5]
-
12-week treatment period followed by a 2-week post-treatment follow-up.[5]
-
Patients randomized in a 1:1:1 ratio to receive plecanatide (3 mg or 6 mg) or placebo once daily.[5]
Key Inclusion Criteria:
-
Adults meeting the modified Rome III criteria for functional constipation.[5]
-
History of <3 complete spontaneous bowel movements (CSBMs) per week.[5]
-
Stool consistency of Bristol Stool Form Scale (BSFS) type 1 or 2 for at least 25% of bowel movements.[5]
Key Exclusion Criteria:
-
Meeting Rome III criteria for irritable bowel syndrome.[1]
-
History of inflammatory bowel disease or other organic causes of constipation.[1]
-
Use of medications known to affect gastrointestinal motility.[1]
Primary Efficacy Endpoint:
-
Percentage of patients who are "durable overall CSBM responders." A durable overall responder is defined as a patient who has at least 3 CSBMs and an increase of at least 1 CSBM from baseline in a given week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[5]
Key Secondary Efficacy Endpoints:
-
Change from baseline in the mean number of CSBMs per week.[5]
-
Change from baseline in the mean number of spontaneous bowel movements (SBMs) per week.[5]
-
Change from baseline in stool consistency as measured by the BSFS.[5]
-
Change from baseline in straining during defecation.[5]
Patient-Reported Outcomes (PROs):
-
Patients recorded daily information on bowel movements, stool consistency (using the BSFS), and symptoms such as straining, abdominal bloating, and discomfort in an electronic diary.[5]
In Vivo Intestinal Fluid Secretion Assay (Ligated Mouse Intestinal Loop Model)
This in vivo model is used to assess the secretagogue activity of plecanatide by measuring fluid accumulation in a ligated segment of the mouse intestine.
Materials:
-
Anesthetic agent (e.g., ketamine/xylazine).
-
Surgical thread.
-
This compound solution.
-
Vehicle control (e.g., saline).
Procedure:
-
Animal Preparation: Fast mice overnight with free access to water. Anesthetize the mice using an appropriate anesthetic.[10]
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Carefully ligate a segment of the jejunum (approximately 2-3 cm in length) at both the proximal and distal ends, ensuring not to obstruct the blood supply.[10]
-
Injection: Inject a known concentration of plecanatide solution or vehicle control into the lumen of the ligated loop.
-
Incubation: Return the intestine to the abdominal cavity and suture the incision. Allow the mice to recover from anesthesia and maintain them for a specified period (e.g., 2-4 hours).
-
Sample Collection: Euthanize the mice and carefully dissect the ligated intestinal loop.
-
Measurement: Measure the length of the loop and weigh it. Aspirate the fluid from the loop and measure its volume or weigh it.
-
Data Analysis: Calculate the fluid accumulation as the ratio of the weight of the accumulated fluid to the length of the intestinal loop (g/cm). Compare the fluid accumulation in the plecanatide-treated groups to the vehicle control group.
Conclusion
This compound is a well-characterized uroguanylin analogue with a clear mechanism of action as a GC-C agonist. Its efficacy and safety in the treatment of CIC and IBS-C are supported by robust data from Phase III clinical trials. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of plecanatide and other GC-C agonists. This in-depth technical overview serves as a valuable resource for scientists and clinicians working to advance the understanding and treatment of functional gastrointestinal disorders.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnmjournal.org [jnmjournal.org]
- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. T84. Culture Collections [culturecollections.org.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Plecanatide Acetate: A Deep Dive into cGMP Stimulation in T84 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and experimental basis of plecanatide acetate-induced cyclic guanosine monophosphate (cGMP) stimulation in the human colon carcinoma cell line, T84. Plecanatide, a structural analog of human uroguanylin, is a potent guanylate cyclase-C (GC-C) agonist.[1][2] Its therapeutic effects in treating chronic idiopathic constipation and irritable bowel syndrome with constipation are underpinned by its ability to locally increase intracellular cGMP in intestinal epithelial cells.[3][4] This document details the signaling cascade, experimental methodologies for its characterization, and key quantitative data derived from in-vitro studies.
Core Mechanism of Action
Plecanatide functions by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[3][5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] The subsequent rise in intracellular cGMP concentration initiates a signaling cascade that leads to the activation of protein kinase G II (PKGII) and the cystic fibrosis transmembrane conductance regulator (CFTR).[6][7] This ultimately results in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[2][5]
Signaling Pathway of Plecanatide in T84 Cells
The signaling pathway of plecanatide in T84 cells is a well-characterized process that culminates in increased intestinal fluid secretion. The following diagram illustrates the key steps involved.
Plecanatide signaling cascade in intestinal epithelial cells.
Quantitative Analysis of cGMP Stimulation
The potency and efficacy of plecanatide in stimulating cGMP production in T84 cells have been quantified in several studies. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of the drug.
| Parameter | Value | Cell Line | Reference |
| EC50 for cGMP synthesis | 190 nM | T84 | [8] |
| EC50 for cGMP synthesis | 1.9 x 10-7 mol/L | T84 | [1] |
Experimental Protocol for cGMP Stimulation Assay in T84 Cells
The following protocol outlines a standard method for measuring plecanatide-induced intracellular cGMP accumulation in T84 cells.[1]
1. Cell Culture:
-
Culture human colon carcinoma T84 cells to confluent monolayers.[1]
2. Pre-incubation:
-
Pre-incubate the confluent T84 cell monolayers with 1 mmol/L isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, in Dulbecco's Modified Eagle Medium (DMEM) for 10 minutes at 37°C.[1] The inclusion of a phosphodiesterase inhibitor is crucial to prevent the degradation of cGMP, thus allowing for its accumulation and accurate measurement.
3. Stimulation:
-
Incubate the cells with varying concentrations of this compound for 30 minutes.[1]
4. Reaction Termination:
-
Terminate the reaction by adding 3% perchloric acid.[1]
5. Sample Preparation:
-
Centrifuge the samples to pellet cell debris.
-
Neutralize the supernatants with 0.5 N NaOH.[1]
6. cGMP Measurement:
-
Measure the intracellular cGMP concentration in the neutralized supernatants using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Normalize the cGMP concentration to the total protein content of the cell lysate. The final data is often expressed as pmoles of cGMP per mg of protein.[1]
Experimental Workflow
The workflow for a typical in-vitro experiment to determine the effect of plecanatide on cGMP stimulation in T84 cells is depicted below.
Workflow for cGMP stimulation assay in T84 cells.
Conclusion
This compound is a specific and potent agonist of the GC-C receptor in T84 cells, leading to a significant and dose-dependent increase in intracellular cGMP. The experimental protocols for characterizing this effect are well-established and provide a robust system for studying the pharmacology of GC-C agonists. The data generated from these in-vitro models are crucial for understanding the mechanism of action of plecanatide and for the development of novel therapeutics targeting the GC-C/cGMP signaling pathway for gastrointestinal disorders.
References
- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plecanatide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Anti-inflammatory Effects of Plecanatide Acetate in Murine Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide, a synthetic analog of human uroguanylin, is an orally administered agonist of the guanylate cyclase-C (GC-C) receptor.[1][2][3] While clinically approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C), a growing body of preclinical evidence highlights its potent anti-inflammatory properties in the gastrointestinal tract.[1][3][4] Murine models of colitis, which mimic key aspects of human inflammatory bowel disease (IBD), have been instrumental in elucidating these therapeutic effects.[1][5] This technical guide provides an in-depth review of the experimental evidence, methodologies, and signaling pathways associated with the anti-inflammatory action of plecanatide in these models.
Core Mechanism of Action: The Guanylate Cyclase-C Pathway
Plecanatide exerts its effects by binding to and activating GC-C receptors on the luminal surface of intestinal epithelial cells.[4][6] This activation catalyzes the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The subsequent rise in intracellular cGMP is the primary driver of plecanatide's physiological and anti-inflammatory effects. This signaling cascade leads to the secretion of fluid and electrolytes, but also modulates inflammatory responses.[8][9] Studies suggest that elevated cGMP can inhibit the activation of pro-inflammatory pathways like NF-κB and reduce the secretion of key pro-inflammatory cytokines.[1][10]
References
- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plecanatide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 7. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plecanatide-mediated activation of guanylate cyclase-C suppresses inflammation-induced colorectal carcinogenesis in Apc+/Min-FCCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Plecanatide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide acetate, a synthetic analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract, a characteristic that dictates its unique pharmacokinetic profile. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of plecanatide, details its mechanism of action through the GC-C signaling pathway, and outlines the general experimental methodologies used to assess its pharmacokinetic properties.
Pharmacokinetic Profile
The pharmacokinetics of plecanatide are characterized by its minimal systemic absorption and localized action within the gastrointestinal lumen.[3] Following oral administration, plasma concentrations of plecanatide and its primary active metabolite are below the limit of quantitation, making the calculation of standard pharmacokinetic parameters such as Cmax, AUC, and half-life impossible.[1][3]
Absorption
Plecanatide is minimally absorbed from the GI tract, resulting in negligible systemic bioavailability.[4] After the administration of a 3 mg oral dose, which is the recommended clinical dose, concentrations of plecanatide and its active metabolite in plasma are below the limit of quantitation.[1][3] Even at doses up to 48.6 mg, no detectable concentrations of plecanatide were found in human plasma.[5]
Distribution
Consistent with its minimal absorption, plecanatide is expected to be minimally distributed into tissues.[3][4] Its primary site of action is localized to the luminal surface of the intestinal epithelium where it binds to GC-C receptors.[1][3] In vitro studies have shown that plecanatide exhibits little to no binding to human serum albumin or human α-1-acid glycoprotein.[1][3]
Metabolism
Plecanatide undergoes metabolism within the gastrointestinal tract. The primary metabolic pathway involves the proteolytic cleavage of the terminal leucine moiety, resulting in the formation of a pharmacologically active metabolite.[1][3][4] Both the parent drug, plecanatide, and this active metabolite are subsequently degraded by proteases within the intestinal lumen into smaller, inactive peptides and naturally occurring amino acids.[1][2][4]
Excretion
Specific excretion studies in humans have not been performed.[1][3] This is due to the fact that plecanatide and its active metabolite are not measurable in plasma following the administration of recommended clinical doses, precluding the characterization of systemic clearance and elimination pathways.[3][6]
Quantitative Pharmacokinetic Data
Due to the negligible systemic absorption of plecanatide, quantitative pharmacokinetic parameters in plasma cannot be determined. The following table summarizes the available information.
| Parameter | Value | Rationale / Citation |
| Maximum Concentration (Cmax) | Below Limit of Quantitation (BLQ) | Plasma concentrations are not measurable following recommended oral doses.[1][6] |
| Time to Cmax (Tmax) | Not Calculable | Cannot be determined as Cmax is below the limit of quantitation.[3] |
| Area Under the Curve (AUC) | Not Calculable | Cannot be determined as plasma concentrations are below the limit of quantitation.[1][6] |
| Half-life (t½) | Not Calculable | Cannot be determined as plasma concentrations are below the limit of quantitation.[1][7] |
| Systemic Bioavailability | Negligible | The drug is minimally absorbed from the gastrointestinal tract.[4][7] |
| Plasma Protein Binding | Minimal / None | Exhibits little to no binding to human serum albumin or α-1-acid glycoprotein.[1][3][4] |
Mechanism of Action and Signaling Pathway
Plecanatide is a structural analog of the endogenous human peptide uroguanylin and functions as a guanylate cyclase-C (GC-C) agonist.[2][3] The entire pharmacodynamic effect is initiated and occurs on the luminal surface of the intestinal epithelium.
The signaling cascade is as follows:
-
Receptor Binding: Plecanatide and its active metabolite bind to GC-C receptors on the apical membrane of intestinal epithelial cells.[3][8]
-
cGMP Production: This binding activates the GC-C enzyme, which catalyzes the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][8]
-
CFTR Activation: The subsequent increase in intracellular cGMP concentration activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][5]
-
Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[3][8] This creates an osmotic gradient, causing water to follow into the lumen.[5]
-
Pharmacological Effect: The resulting increase in intestinal fluid softens the stool, accelerates intestinal transit, and alleviates constipation.[3][9]
Metabolic Pathway
Plecanatide's metabolism is a straightforward, two-step proteolytic process confined to the GI tract.
Experimental Protocols & Methodologies
The determination of plecanatide's pharmacokinetic properties relies on highly sensitive bioanalytical techniques and specific clinical study designs. While detailed proprietary protocols are not publicly available, the methodologies conform to established standards for pharmaceutical analysis.
Bioanalytical Method for Quantification
The analysis of plecanatide and its metabolite in biological matrices like plasma requires methods with very low limits of quantitation due to the expected negligible concentrations.
-
Technique: The standard and most appropriate technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[10][11] This method offers the high sensitivity and specificity needed to detect and quantify peptide-based drugs at picogram-per-milliliter levels.
-
General Workflow:
-
Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) or protein precipitation to remove interfering substances and concentrate the analytes (plecanatide and its metabolite).
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10] A specialized column separates the parent drug from its metabolite and other endogenous components.
-
Mass Spectrometric Detection: The separated components are ionized (typically using electrospray ionization, ESI) and enter a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for plecanatide and its metabolite, ensuring highly selective and sensitive quantification.
-
-
Outcome: In the case of plecanatide, despite the use of such highly sensitive and validated LC-MS/MS methods, the plasma concentrations in clinical studies remained below the lower limit of quantitation (BLQ).[12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Plecanatide - Wikipedia [en.wikipedia.org]
- 6. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 9. Plecanatide: IBS Uses, Side Effects, Dosage [medicinenet.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Plecanatide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to the Identification and Characterization of Plecanatide Acetate's Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the metabolic fate of plecanatide acetate, a guanylate cyclase-C (GC-C) agonist. The focus is on the identification of its principal active metabolite, the experimental methodologies employed for its characterization, and its role in the established signaling pathway.
Metabolism and Active Metabolite Identification
Plecanatide is a 16-amino acid peptide and an analog of human uroguanylin.[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract. Following oral administration, plecanatide undergoes limited metabolism within the GI tract to form a single primary active metabolite.[3][4]
This active metabolite is generated through the enzymatic cleavage of the terminal leucine amino acid from the parent peptide.[3][5][6][7] This metabolite is identified in regulatory documents as SP-338.[8] Both the parent drug, plecanatide, and its active metabolite, SP-338, are subsequently subject to further proteolytic degradation within the intestinal lumen, breaking down into smaller, inactive peptides and naturally occurring amino acids.[4][6][7][9] Due to this localized action and degradation, systemic exposure to either plecanatide or its active metabolite is negligible.[3][7]
Pharmacokinetic Profile
The pharmacokinetic properties of plecanatide and its active metabolite are characterized by minimal systemic absorption. Following the administration of recommended clinical doses (e.g., 3 mg), plasma concentrations of both plecanatide and its metabolite are typically below the lower limit of quantitation (LLOQ).[3][5][6][9] Consequently, standard pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½) cannot be reliably calculated.[3][5][9]
Table 1: Summary of Plecanatide and Active Metabolite Pharmacokinetics
| Parameter | Finding | Citation |
| Systemic Absorption | Minimally absorbed with negligible systemic availability. | [3][9] |
| Plasma Concentrations | Below the limit of quantitation (LLOQ) after a 3 mg oral dose. | [3][5][6] |
| Calculable PK Parameters | Standard parameters (AUC, Cmax, t½) cannot be calculated. | [3][5][6][9] |
| Protein Binding | Exhibits little to no binding to human serum albumin or α-1-acid glycoprotein. | [3][5][7] |
| Metabolism | Metabolized in the GI tract via loss of the terminal leucine to an active metabolite (SP-338). Both are then degraded proteolytically. | [3][5][6][8] |
| Excretion | No excretion studies have been conducted in humans as the compounds are not measurable in plasma. | [3][5][7] |
Experimental Protocols
The characterization of plecanatide's metabolism involved a combination of in vitro and in vivo studies designed to assess its stability, identify metabolites, and evaluate its interaction with metabolic enzymes and transporters, all within the context of its localized action in the GI tract.
In Vitro Metabolism and Stability Studies
-
Objective: To determine the metabolic fate of plecanatide in a simulated gastrointestinal environment.
-
Methodology:
-
Results: These studies demonstrated that plecanatide is rapidly hydrolyzed at its C-terminus in SIF, resulting in the cleavage of the Leu16 residue and the formation of the active metabolite, SP-338.[8]
In Vivo Clinical Pharmacology Studies
-
Objective: To measure the systemic exposure of plecanatide and its active metabolite in humans.
-
Methodology:
-
Single ascending dose (SAD) and food-effect studies were conducted in healthy human subjects and patients with chronic idiopathic constipation (CIC).[8]
-
Plasma samples were collected at predetermined intervals following oral administration of plecanatide.
-
A validated LC-MS/MS bioanalytical method was used to quantify the concentrations of plecanatide and SP-338 in the plasma samples. The LLOQ for the assay was 1.0 ng/mL for plecanatide and 0.775 ng/mL for SP-338.[8]
-
-
Results: Despite the sensitivity of the analytical method, systemic exposures of both plecanatide and SP-338 were undetectable in the vast majority of plasma samples, even at doses up to 9 mg, confirming insignificant absorption from the GI tract.[8]
In Vitro Enzyme and Transporter Interaction Studies
-
Objective: To assess the potential for plecanatide and SP-338 to interact with key drug-metabolizing enzymes and transporters located in the gut.
-
Methodology:
-
CYP450 Enzymes: The inhibitory and inductive potential of plecanatide and SP-338 were evaluated for cytochrome P450 enzymes prevalent in the gastrointestinal tract, specifically CYP2C9 and CYP3A4.[3][8]
-
Transporters: The potential for plecanatide and SP-338 to be substrates or inhibitors of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters was assessed using in vitro systems, such as Caco-2 cell monolayers.[3][8][10]
-
-
Results: The studies concluded that neither plecanatide nor its active metabolite significantly inhibits or induces CYP2C9 and CYP3A4, nor are they substrates or inhibitors of P-gp or BCRP transporters.[3][8][10]
Mechanism of Action and Signaling Pathway
Both plecanatide and its active metabolite, SP-338, exert their pharmacological effect by acting as agonists for the guanylate cyclase-C (GC-C) receptor.[3][5][6][11] This receptor is located on the apical (luminal) surface of intestinal epithelial cells.[6][8]
The binding and activation of GC-C initiate a downstream signaling cascade:
-
cGMP Production: Activated GC-C catalyzes the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][11][12]
-
CFTR Activation: The resulting increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel.[5][6][8]
-
Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][3][5]
-
Increased Transit: The increased ion concentration drives water into the lumen via osmosis, resulting in increased intestinal fluid, softened stools, and accelerated GI transit.[1][3]
This entire process occurs locally within the gut, consistent with the minimal systemic absorption of the drug and its active metabolite.[12]
References
- 1. Plecanatide - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Plecanatide Acetate with the Guanylate Cyclase-C Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of plecanatide acetate to its target, the guanylate cyclase-C (GC-C) receptor. Plecanatide, a structural analog of human uroguanylin, is a potent GC-C agonist used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] Understanding its binding affinity and the downstream signaling pathways is crucial for ongoing research and the development of novel therapeutics targeting the GC-C receptor.
Core Mechanism of Action
Plecanatide is a 16-amino acid peptide that mimics the action of the endogenous ligand uroguanylin.[1][2] It binds to and activates the GC-C receptor, which is located on the apical surface of intestinal epithelial cells.[3][4] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The subsequent increase in intracellular cGMP concentration leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow promotes water secretion, which softens the stool and accelerates intestinal transit.[1][4]
A key feature of plecanatide's interaction with the GC-C receptor is its pH-dependent binding.[1][4] Similar to uroguanylin, plecanatide exhibits higher binding affinity in the acidic environment of the proximal small intestine (pH ~5.0-6.0).[4][6] This targeted activity is attributed to the presence of acid-sensing amino acid residues at its N-terminus.[4]
Quantitative Analysis of Binding and Functional Activity
| Ligand | Assay Type | Cell Line | Parameter | Value | pH | Notes |
| This compound | cGMP Synthesis Assay | T84 | EC50 | 190 nM | Not Specified | Measures the concentration for 50% of maximal cGMP stimulation.[7] |
| SP-338 (Active Metabolite) | cGMP Synthesis Assay | T84 | EC50 | 118 nM | Not Specified | SP-338 is formed by the cleavage of the C-terminal leucine of plecanatide.[6] |
| Plecanatide | Competitive Radioligand Binding Assay | T84 | EC50 | Not Specified | Not Specified | Described as having "high binding affinity" in displacing 125I-labeled ST peptide. The specific EC50 value was determined but not stated in the available document.[6] |
| Uroguanylin | Comparative Binding Potency | Preclinical Models | Potency Ratio | 8x less potent than plecanatide | Not Specified | Plecanatide demonstrated eight times the binding potency of uroguanylin.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GC-C receptor signaling pathway activated by plecanatide.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay for GC-C Receptor
This protocol is a synthesized methodology based on practices described for determining the binding of ligands to the GC-C receptor.[6][8][9][10]
1. Cell Culture and Membrane Preparation:
-
Culture human colon carcinoma T84 cells, which endogenously express the GC-C receptor, or HEK293E cells stably transfected to express human GC-C.
-
For membrane preparations, harvest cells, homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer. For whole-cell assays, culture cells to confluence in multi-well plates.
2. Radioligand Preparation:
-
Utilize a radiolabeled ligand with high affinity for the GC-C receptor, typically an analog of the heat-stable enterotoxin (ST), such as 125I-labeled ST peptide.
3. Competitive Binding Assay:
-
In a multi-well plate, add the cell membranes or whole cells.
-
Add a fixed concentration of the 125I-labeled ST peptide to all wells.
-
Add increasing concentrations of unlabeled this compound to the experimental wells.
-
To determine non-specific binding, add a high concentration of unlabeled ST peptide to a set of control wells.
-
To determine total binding, add only the radioligand and buffer to another set of control wells.
-
Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
4. Separation and Detection:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on each filter using a gamma counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value, which represents the concentration of this compound required to displace 50% of the radiolabeled ST peptide.
cGMP Synthesis Assay (Functional Assay)
This protocol outlines the measurement of the functional consequence of GC-C receptor activation.[7][11]
1. Cell Culture:
-
Seed T84 cells in multi-well plates and grow to confluence.
2. Assay Procedure:
-
Pre-incubate the confluent T84 cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cGMP production.
3. cGMP Measurement:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit.
4. Data Analysis:
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal cGMP response.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Plecanatide | Guanylate cyclase | TargetMol [targetmol.com]
- 8. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Plecanatide Acetate's Attenuation of Visceral Hypersensitivity in Rodent Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plecanatide acetate, a guanylate cyclase-C (GC-C) agonist and an analog of human uroguanylin, has demonstrated significant potential in mitigating visceral hypersensitivity, a key pathophysiological component of functional gastrointestinal disorders such as Irritable Bowel Syndrome with Constipation (IBS-C).[1][2] Preclinical studies in rat models have elucidated its mechanism of action, revealing a potent anti-nociceptive effect beyond its known secretagogue function.[1][3] This technical guide provides an in-depth analysis of the core preclinical findings, detailing the experimental protocols, presenting quantitative data from key studies, and visualizing the underlying signaling pathways and experimental workflows. The evidence strongly suggests that plecanatide's activation of the GC-C signaling cascade contributes to the maintenance of intestinal barrier function and a reduction in visceral pain perception.[1][3][4]
Core Mechanism of Action: The Guanylate Cyclase-C Pathway
Plecanatide exerts its effects by binding to and activating guanylate cyclase-C (GC-C) receptors located on the apical surface of intestinal epithelial cells.[5] This activation initiates a downstream signaling cascade that results in increased intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP).[6][7] The elevation of cGMP is central to both the pro-secretory and anti-nociceptive effects of plecanatide.[5][6] While intracellular cGMP primarily stimulates chloride and bicarbonate secretion into the intestinal lumen via the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to increased fluid and accelerated transit, extracellular cGMP is believed to play a crucial role in modulating visceral pain by inhibiting colonic nociceptors.[5][6][8]
Preclinical Evidence in Rat Models of Visceral Hypersensitivity
Plecanatide's efficacy in reducing visceral hypersensitivity has been demonstrated in two well-established rat models: trinitrobenzene sulfonic acid (TNBS)-induced colitis and partial restraint stress (PRS).[1] In these models, visceral pain is quantified by measuring the visceromotor response (VMR), specifically the number of abdominal contractions, in response to graded colorectal distension (CRD).[6][8]
Experimental Protocols
A standardized methodology was employed to induce and assess visceral hypersensitivity in rats.
-
TNBS-Induced Colitis Model (Inflammatory): Visceral hypersensitivity was induced by a single intracolonic administration of TNBS in a 50% ethanol solution. This induces a local inflammation that leads to heightened visceral sensitivity.[1][6]
-
Partial Restraint Stress Model (Non-Inflammatory): Rats were subjected to partial restraint stress to induce visceral hypersensitivity, a model that mimics stress-induced abdominal symptoms.[1]
-
Vehicle or plecanatide was administered orally to the rats.[1]
-
Electromyography (EMG): To quantify the visceromotor response, electrodes were implanted into the abdominal external oblique musculature of the rats.[2]
-
Colorectal Distension (CRD): A balloon catheter was inserted into the rectum and colon. Graded, pressure-controlled distensions (e.g., 0-60 mmHg) were applied to stimulate visceral sensory pathways.[1]
-
Data Analysis: The number of abdominal contractions was recorded via EMG during each distension period. A reduction in contractions at a given pressure indicated an anti-nociceptive effect.[1]
Quantitative Data Summary
Oral treatment with plecanatide significantly attenuated visceral hypersensitivity in both the TNBS and PRS models.[1] The most significant inhibitory effects were observed at lower doses (0.01 and 0.05 mg/kg), while higher doses (>0.5 mg/kg) were less effective.[1]
Table 1: Effect of Plecanatide on Abdominal Contractions in TNBS-Induced Hypersensitivity Model
| Colorectal Distension Pressure (mmHg) | Vehicle (Post-TNBS) | Plecanatide (0.01 mg/kg) | Plecanatide (0.05 mg/kg) |
|---|---|---|---|
| 0 | ~5 | Reduced | Reduced |
| 20 | Increased | Significantly Reduced (p ≤ 0.001) | Significantly Reduced (p ≤ 0.001) |
| 40 | Increased | Significantly Reduced (p ≤ 0.001) | Significantly Reduced (p ≤ 0.001) |
| 60 | Increased | Significantly Reduced (p ≤ 0.001) | Significantly Reduced (p ≤ 0.001) |
Data are summarized from figures in Boulete et al., 2018.[1][9] The number of abdominal contractions gradually increased in a pressure-dependent manner in the vehicle group. Plecanatide at 0.01 and 0.05 mg/kg considerably attenuated the TNBS-induced increase in abdominal contractions.[1]
Table 2: Effect of Plecanatide on Abdominal Contractions in Partial Restraint Stress (PRS) Model
| Colorectal Distension Pressure (mmHg) | Vehicle (Post-PRS) | Plecanatide (Dose-Dependent) |
|---|---|---|
| 0 | Baseline | No significant change |
| 20 | Increased | Significant Reduction |
| 40 | Increased | Significant Reduction |
| 60 | Increased | Significant Reduction |
Data are summarized from Boulete et al., 2018.[1] Oral treatment with plecanatide resulted in a significant reduction in the rate of PRS-induced abdominal contractions with increasing CRD pressures.[1]
Role in Intestinal Barrier Function
Beyond its direct anti-nociceptive effects, plecanatide has been shown to preserve intestinal barrier function, which may indirectly contribute to the reduction of visceral hypersensitivity.[1][4] In in-vitro models using Caco-2 and T84 cell monolayers, and in ex-vivo rat colon tissues, plecanatide suppressed the lipopolysaccharide (LPS)-induced increase in paracellular permeability.[1][10] It appears to achieve this by maintaining the proper localization of tight junction proteins, such as occludin and ZO-1, at the cell surface.[3][4] By preventing increased permeability, plecanatide may limit the entry of inflammatory mediators that can sensitize visceral afferent nerves.[2][4]
Conclusion and Future Directions
The preclinical data from rat models provide compelling evidence that this compound attenuates visceral hypersensitivity through the activation of GC-C receptors. This leads to a direct anti-nociceptive effect, likely mediated by extracellular cGMP, and an indirect effect through the maintenance of intestinal barrier integrity.[1][3] The dose-dependent reduction in abdominal contractions in response to colorectal distension in both inflammatory and non-inflammatory models underscores its potential as a therapeutic agent for abdominal pain associated with functional gastrointestinal disorders.[1][2] These findings in animal models are consistent with the observed reduction in abdominal pain in human clinical trials for IBS-C, reinforcing the translational relevance of this mechanism.[1][6]
Future research should focus on further delineating the precise molecular interactions between extracellular cGMP and colonic afferent nerves. Additionally, exploring the long-term effects of plecanatide on neuronal plasticity and central sensitization could provide deeper insights into its sustained clinical benefits.
References
- 1. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. wjgnet.com [wjgnet.com]
The Discovery and Development of Plecanatide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate, marketed under the brand name Trulance®, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[1][2] It is a synthetic analog of human uroguanylin, a naturally occurring peptide that regulates intestinal fluid and electrolyte homeostasis.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its therapeutic use.
Chemical Properties and Structure
Plecanatide is a 16-amino-acid peptide with the following sequence: Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu.[5] It has a molecular weight of 1682 Daltons and is characterized by two disulfide bonds (Cys4-Cys12 and Cys7-Cys15), which are crucial for its three-dimensional structure and biological activity.[3][5] A key structural feature of plecanatide is the substitution of aspartic acid at position 3 in uroguanylin with glutamic acid, which enhances its binding potency to the GC-C receptor.[6]
Mechanism of Action: Guanylate Cyclase-C Agonism
Plecanatide exerts its therapeutic effect by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[5][7]
Signaling Pathway
The binding of plecanatide to the GC-C receptor initiates a downstream signaling cascade:
-
Receptor Activation: Plecanatide binds to the extracellular domain of the GC-C receptor. This binding is pH-sensitive, with optimal activity in the slightly acidic environment of the proximal small intestine.[8][9]
-
cGMP Production: Receptor activation stimulates the intracellular catalytic domain of GC-C, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7]
-
CFTR Activation: Increased intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel.[1]
-
Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[1][5] This is followed by the passive transport of sodium (Na+) and water, resulting in increased intestinal fluid.[1]
-
Accelerated Transit: The increased luminal fluid softens the stool and accelerates intestinal transit, thereby alleviating constipation.[5][10]
-
Visceral Pain Reduction: In animal models, plecanatide has been shown to reduce visceral pain.[10] The proposed mechanism involves the extracellular release of cGMP, which can modulate the activity of colonic afferent nerves.
Signaling Pathway of this compound
Caption: Plecanatide activates the GC-C receptor, leading to increased fluid secretion and reduced visceral pain.
Preclinical Development
In Vitro Studies
Guanylate Cyclase-C Activity Assay
-
Objective: To determine the potency of plecanatide in stimulating cGMP production.
-
Methodology:
-
Human colon carcinoma T84 cells are cultured to confluence.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for 10 minutes at 37°C to prevent cGMP degradation.
-
Plecanatide is added at various concentrations and incubated for 30 minutes.
-
The reaction is terminated, and intracellular cGMP levels are measured using a competitive immunoassay or radioimmunoassay.[1]
-
-
Quantitative Data:
| Compound | EC50 for cGMP Production in T84 Cells |
| Plecanatide | 190 nM[11] |
| Uroguanylin | 560 nM[12] |
| SP-338 (active metabolite) | 2000 nM[12] |
Guanylate Cyclase-C Receptor Binding Assay
-
Objective: To determine the binding affinity of plecanatide to the GC-C receptor.
-
Methodology:
-
Membranes are prepared from cells stably expressing human GC-C (e.g., HEK cells).
-
A radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin) is incubated with the cell membranes in the presence of varying concentrations of plecanatide.
-
The amount of bound radioligand is measured, and the concentration of plecanatide that inhibits 50% of the specific binding (IC50) is calculated.[12]
-
-
Quantitative Data:
| Compound | IC50 for GC-C Receptor Binding |
| Plecanatide | 1.9 nM[12] |
| Uroguanylin | 2.8 nM[12] |
| SP-338 (active metabolite) | 5.0 nM[12] |
Animal Models
Visceral Pain Models
-
Objective: To evaluate the anti-nociceptive effects of plecanatide.
-
Methodologies:
-
TNBS-Induced Colitis Model:
-
Colitis is induced in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Visceral sensitivity is assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD) via electromyography (EMG) of the abdominal muscles.
-
Plecanatide is administered orally, and its effect on the VMR is quantified.[10][13]
-
-
Partial Restraint Stress (PRS) Model:
-
Visceral hypersensitivity is induced in rats through partial restraint stress.
-
The VMR to CRD is measured using EMG recordings before and after plecanatide administration.[10]
-
-
-
Experimental Workflow for Visceral Pain Assessment:
Caption: Workflow for assessing the effect of plecanatide on visceral pain in rodent models.
-
Quantitative Data: Oral administration of plecanatide at doses of 0.01 and 0.05 mg/kg significantly reduced abdominal contractions in response to colorectal distension in both TNBS-induced and PRS-induced visceral hypersensitivity models in rats.[13]
Murine Colitis Models
-
Objective: To assess the anti-inflammatory properties of plecanatide.
-
Methodologies:
-
DSS-Induced Colitis: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.
-
TNBS-Induced Colitis: Colitis is induced by rectal instillation of TNBS.
-
TCRα-/- Mice: These mice spontaneously develop colitis.
-
-
Endpoints: Amelioration of colitis is assessed by monitoring body weight, disease activity index, histopathology, and myeloperoxidase (MPO) activity in colon tissue.[1][3]
-
Quantitative Data:
| Model | Plecanatide Dose | Outcome |
| TNBS-induced colitis (BALB/c mice) | 0.5 and 2.5 mg/kg/day | Significant reduction in colitis severity scores.[1] |
| TCRα-/- mice | 0.5 and 2.5 mg/kg/day | Reduction in colitis scores.[1] |
| DSS-induced colitis (BDF1 mice) | 0.05 - 5 mg/kg/day | Significant reduction in colitis severity.[1] |
| TNBS-induced colitis (BDF1 mice) | 0.05 - 5 mg/kg/day | Significant reduction in colitis severity.[1] |
-
Cytokine Analysis: In explant cultures of colon tissues from TNBS-treated mice, plecanatide treatment inhibited the secretion of pro-inflammatory cytokines such as IL-12p40, IL-23, and TNF-α. In TCRα-/- mice, it reduced RANTES, IL-17, and MIP-1α, while increasing the anti-inflammatory cytokine IL-10.[1]
Pharmacokinetics and Metabolism
Plecanatide is minimally absorbed systemically following oral administration.[5] Plasma concentrations of plecanatide and its active metabolite are generally below the limit of quantitation after clinical doses.[5] In the gastrointestinal tract, plecanatide is metabolized to an active metabolite, SP-338, by the loss of the terminal leucine. Both plecanatide and its metabolite are then proteolytically degraded into smaller peptides and amino acids.[7] Due to the lack of systemic absorption, standard pharmacokinetic parameters like AUC, Cmax, and half-life cannot be calculated in humans.[5]
Clinical Development
Plecanatide has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of CIC and IBS-C.
Phase III Clinical Trial Design for Chronic Idiopathic Constipation (CIC)
-
Study Design: Randomized, 12-week, double-blind, placebo-controlled, parallel-group studies.[3][13]
-
Patient Population: Adults meeting modified Rome III criteria for CIC.[3][13]
-
Intervention: Once-daily oral doses of plecanatide (3 mg or 6 mg) or placebo.[3][13]
-
Primary Endpoint: The percentage of patients who were "durable overall complete spontaneous bowel movement (CSBM) responders." A durable overall responder was defined as a patient who had at least 3 CSBMs in a given week and an increase of at least 1 CSBM from baseline in the same week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[3][14]
-
Secondary Endpoints: Changes from baseline in stool frequency (SBMs and CSBMs), stool consistency (Bristol Stool Form Scale), and straining.[3][14]
Phase III Clinical Trial Design for Irritable Bowel Syndrome with Constipation (IBS-C)
-
Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled trials.[15][16]
-
Patient Population: Adults meeting Rome III criteria for IBS-C.[15][16]
-
Intervention: Once-daily oral doses of plecanatide (3 mg or 6 mg) or placebo.[15][16]
-
Primary Endpoint: The percentage of "overall responders," defined as patients who had at least a 30% reduction from baseline in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[15][16]
-
Secondary Endpoints: Changes from baseline in abdominal pain, stool frequency, stool consistency, and straining.[15][16]
Plecanatide Clinical Development Workflow
Caption: The clinical development pathway of plecanatide from early phase studies to regulatory approval.
Clinical Efficacy
Chronic Idiopathic Constipation (CIC)
| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value |
| Durable Overall CSBM Responders (%) | ||||
| Study 1 (NCT01982240)[13] | 21.0 | 19.5 | 10.2 | <0.001 for both |
| Study 2 (NCT02122471)[14] | 20.1 | 20.0 | 12.8 | =0.004 for both |
| Mean Change from Baseline in CSBMs/week | ||||
| Study 1[13] | +2.5 | +2.2 | +1.2 | <0.001 for both |
| Mean Change from Baseline in BSFS | ||||
| Study 2[2] | +1.49 | +1.50 | +0.87 | <0.001 for both |
Irritable Bowel Syndrome with Constipation (IBS-C)
| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value |
| Overall Responders (%) | ||||
| Study 1 (NCT02387359)[16] | 30.2 | 29.5 | 17.8 | <0.001 for both |
| Study 2 (NCT02493452)[16] | 21.5 | 24.0 | 14.2 | P=0.009 (3mg), <0.001 (6mg) |
Safety and Tolerability
The most common adverse event reported in clinical trials was diarrhea.[13][16] The incidence of diarrhea was generally low and led to a low rate of study discontinuation.[2][16]
| Indication | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |
| Diarrhea Incidence (%) | |||
| CIC (Study 1)[13] | 5.9 | 5.7 | 1.3 |
| CIC (Study 2)[14] | 3.2 | 4.5 | 1.3 |
| IBS-C (Pooled)[16] | 4.3 | 4.0 | 1.0 |
Conclusion
This compound is a well-characterized GC-C agonist that has demonstrated robust efficacy and a favorable safety profile in the treatment of CIC and IBS-C. Its development was based on a thorough understanding of the underlying pathophysiology of these disorders and the targeted modulation of the GC-C signaling pathway. The comprehensive preclinical and clinical data provide a strong foundation for its use as a valuable therapeutic option for patients suffering from these common and often debilitating gastrointestinal conditions.
References
- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered visceral sensation in response to somatic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Comparisons of different electrical stimulation modalities for treating visceral pain in a rodent model of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remodeling of Tight Junctions and Enhancement of Barrier Integrity of the CACO-2 Intestinal Epithelial Cell Layer by Micronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Plecanatide Acetate: A Deep Dive into its Mechanism and Role in Intestinal Fluid Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of plecanatide acetate, a guanylate cyclase-C (GC-C) agonist, and its pivotal role in stimulating intestinal fluid secretion. Plecanatide is a synthetic analog of human uroguanylin, a naturally occurring peptide that regulates fluid and electrolyte balance in the gastrointestinal tract. This document will detail its mechanism of action, present quantitative data from key studies, outline relevant experimental protocols, and visualize complex pathways and workflows.
Core Mechanism of Action: Guanylate Cyclase-C Agonism
This compound exerts its pharmacological effect by acting as a selective agonist for the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][2] This binding initiates a cascade of intracellular events that ultimately leads to increased intestinal fluid secretion and accelerated transit.[1][3]
The signaling pathway is initiated when plecanatide binds to the extracellular domain of the GC-C receptor. This binding event activates the intracellular catalytic domain of the receptor, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent elevation in intracellular cGMP has two primary downstream effects that drive fluid secretion:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Increased cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the CFTR ion channel.[1][2] This results in the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[1][4]
-
Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): Elevated cGMP also inhibits the activity of the NHE3, reducing the absorption of sodium (Na+) from the intestinal lumen.
This combined efflux of anions and inhibition of sodium absorption creates an osmotic gradient that draws water into the intestinal lumen, thereby increasing the volume of intestinal fluid, softening the stool, and promoting intestinal transit.[1][5] Notably, plecanatide's activity is pH-sensitive, with greater binding affinity to the GC-C receptor in the more acidic environment of the proximal small intestine.[6][7]
Quantitative Data Presentation
The efficacy of plecanatide in modulating intestinal function has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of Plecanatide
| Parameter | Cell Line | Value | Reference |
| cGMP Stimulatory Activity (EC₅₀) | T84 | 1.9 x 10⁻⁷ mol/L | [8] |
Table 2: Efficacy of Plecanatide in Phase 3 Clinical Trials for Chronic Idiopathic Constipation (CIC) - Responder Rates
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | Reference |
| Durable Overall CSBM* Responders (%) - Study 1 | 21.0% (p<0.001) | 19.5% (p<0.001) | 10.2% | [9][10] |
| Durable Overall CSBM* Responders (%) - Study 2 | 20.1% (p=0.004) | 20.0% (p=0.004) | 12.8% | [3] |
*A durable overall Complete Spontaneous Bowel Movement (CSBM) responder was defined as a patient who had at least 3 CSBMs in a given week and an increase of at least one CSBM from baseline in the same week for at least 9 of the 12 treatment weeks and for at least 3 of the last 4 weeks.[9]
Table 3: Efficacy of Plecanatide in Phase 3 Clinical Trials for CIC - Bowel Movement Frequency
| Endpoint | Plecanatide 3 mg (Change from Baseline) | Plecanatide 6 mg (Change from Baseline) | Placebo (Change from Baseline) | Reference |
| Mean Weekly CSBMs - Study 1 | +2.5 (p<0.001) | +2.2 (p<0.001) | +1.2 | [9][10] |
| Mean Weekly SBMs** - Study 1 | +3.2 (p<0.001) | +3.1 (p<0.001) | +1.3 | [9][10] |
*Spontaneous Bowel Movement
Table 4: Efficacy of Plecanatide in Phase 3 Clinical Trials for CIC - Stool Consistency
| Endpoint | Plecanatide 3 mg (Change from Baseline) | Plecanatide 6 mg (Change from Baseline) | Placebo (Change from Baseline) | Reference |
| Bristol Stool Form Scale (BSFS) Score - Study 1 | +1.5 (p<0.001) | +1.5 (p<0.001) | +0.8 | [9] |
| Bristol Stool Form Scale (BSFS) Score - Study 2 | +1.49 (p<0.001) | +1.50 (p<0.001) | +0.87 | [8] |
Table 5: Adverse Events in Phase 3 Clinical Trials for CIC
| Adverse Event | Plecanatide 3 mg (%) | Plecanatide 6 mg (%) | Placebo (%) | Reference |
| Diarrhea - Study 1 | 5.9 | 5.7 | 1.3 | [9][10] |
| Diarrhea - Study 2 | 3.2 | 4.5 | 1.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of plecanatide.
Measurement of Intracellular cGMP in T84 Cells
This assay quantifies the ability of plecanatide to stimulate the production of intracellular cGMP in a human colon carcinoma cell line (T84) that endogenously expresses the GC-C receptor.
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Perchloric acid
-
Potassium carbonate
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed T84 cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the confluent cell monolayers with serum-free DMEM. Pre-incubate the cells with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation) in serum-free DMEM for 15 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Neutralization: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge to pellet cellular debris. Neutralize the supernatant with potassium carbonate.
-
Quantification: Measure the cGMP concentration in the neutralized supernatant using a commercially available cGMP EIA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to the total protein content of each well, determined by a protein assay (e.g., Bradford assay). Plot the cGMP concentration against the plecanatide concentration to determine the EC₅₀ value.
In Vivo Intestinal Loop Model for Fluid Secretion
This animal model directly assesses the pro-secretory effects of plecanatide by measuring fluid accumulation in a ligated segment of the small intestine.
Materials:
-
Mice or rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Surgical suture
-
This compound solution or vehicle control
-
Saline solution
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water. Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine.
-
Loop Creation: Gently exteriorize the jejunum. Create one or more ligated loops (typically 2-3 cm in length) by tying off segments of the intestine with surgical suture at both ends. Take care not to obstruct major blood vessels.
-
Injection: Inject a known volume of plecanatide solution or vehicle control directly into the lumen of each ligated loop using a fine-gauge needle.
-
Incubation: Carefully return the intestines to the abdominal cavity and close the incision. Allow the animal to recover from anesthesia in a warm environment for a defined period (e.g., 2-4 hours).
-
Sample Collection: Euthanize the animal and re-open the abdominal cavity. Carefully dissect the ligated intestinal loops.
-
Measurement: Measure the length of each loop. Aspirate the fluid content from each loop and measure its volume.
-
Data Analysis: Calculate the fluid accumulation as the ratio of the volume of accumulated fluid (in ml) to the length of the intestinal loop (in cm). Compare the fluid accumulation in the plecanatide-treated loops to the vehicle-treated loops.
Guanylate Cyclase-C Receptor Binding Assay
This assay determines the binding affinity of plecanatide to the GC-C receptor, typically using a competitive binding format with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the GC-C receptor (e.g., T84 cells or transfected cell lines)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled heat-stable enterotoxin (STa), a potent GC-C agonist)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled plecanatide in the binding buffer. Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of unlabeled STa).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled plecanatide concentration. Determine the IC₅₀ (the concentration of plecanatide that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting competition curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide acetate, a synthetic analog of human uroguanylin, is a potent and selective guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and clinical pharmacology of this compound. Detailed methodologies for key analytical techniques are presented, alongside a quantitative summary of its biological and clinical attributes. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of this therapeutic peptide.
Molecular Structure and Physicochemical Properties
Plecanatide is a 16-amino-acid peptide that is structurally analogous to the endogenous human gastrointestinal peptide, uroguanylin.[1][2] The primary amino acid sequence of plecanatide is Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu.[1] A key structural feature is the presence of two disulfide bonds, one between the cysteine residues at positions 4 and 12, and the other between the cysteines at positions 7 and 15.[2] These linkages are crucial for maintaining the peptide's three-dimensional conformation and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C65H104N18O26S4 | [1] |
| Molecular Weight | 1681.9 g/mol | [1] |
| Appearance | Amorphous white to off-white powder | [3] |
| Solubility | Soluble in water | [1][3] |
| ~10 mg/mL in PBS (pH 7.2) | [4] | |
| ~3 mg/mL in DMSO | [4] | |
| ~1 mg/mL in DMF | [4] | |
| EC50 for cGMP stimulation | 190 nM (in T84 cells) | [5] |
Mechanism of Action
Plecanatide exerts its pharmacological effect by acting as a guanylate cyclase-C (GC-C) agonist.[6] The GC-C receptor is a transmembrane protein located on the apical surface of intestinal epithelial cells.
Signaling Pathway
Binding of plecanatide to the extracellular domain of GC-C initiates a cascade of intracellular events. This activation stimulates the intracellular catalytic domain of the receptor to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of Protein Kinase G II (PKGII): Elevated cGMP levels activate PKGII, which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2] CFTR is an ion channel that, upon activation, increases the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[3][6]
-
Increased Intestinal Fluid: The increased luminal ion concentration creates an osmotic gradient, drawing water into the intestines. This results in increased intestinal fluid, which softens the stool and accelerates intestinal transit.[3][6]
Caption: Plecanatide's signaling pathway in intestinal epithelial cells.
Clinical Pharmacology and Efficacy
Clinical trials have demonstrated the efficacy and safety of plecanatide in adult patients with CIC and IBS-C. The recommended dosage is 3 mg taken orally once daily.[3]
Efficacy in Chronic Idiopathic Constipation (CIC)
The primary efficacy endpoint in CIC trials was the percentage of "durable overall complete spontaneous bowel movement (CSBM) responders." A responder was defined as a patient who had at least three CSBMs in a given week and an increase of at least one CSBM from baseline in the same week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[7]
Table 2: Efficacy of Plecanatide in Chronic Idiopathic Constipation (12-week studies)
| Study | Plecanatide 3 mg | Placebo | p-value | Reference(s) |
| Study 1 (NCT01982240) | 21.0% | 10.2% | <0.001 | [6][8] |
| Study 2 (NCT02122471) | 20.1% | 12.8% | 0.004 | [7][9] |
Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
For IBS-C, the primary endpoint was the percentage of "overall responders," defined as patients who experienced at least a 30% reduction in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[10]
Table 3: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (12-week studies)
| Study | Plecanatide 3 mg | Placebo | p-value | Reference(s) |
| Study 1 (NCT02387359) | 30.2% | 17.8% | <0.001 | [10][11] |
| Study 2 (NCT02493452) | 21.5% | 14.2% | 0.009 | [10][11] |
Safety and Tolerability
Plecanatide is generally well-tolerated. The most common adverse event reported in clinical trials was diarrhea.
Table 4: Incidence of Common Adverse Events in Plecanatide Clinical Trials
| Adverse Event | Plecanatide 3 mg | Placebo | Reference(s) |
| Diarrhea (CIC) | 5.9% | 1.3% | [8] |
| Diarrhea (IBS-C) | 4.3% | 1.0% | [10][11] |
Experimental Protocols
The following sections outline generalized methodologies for the synthesis, purification, and analysis of plecanatide and its biological effects. These protocols are based on standard laboratory techniques and may require optimization for specific applications.
Synthesis and Purification
Plecanatide is synthesized using solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for plecanatide synthesis and purification.
4.1.1. Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Leucine).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent (e.g., DMF).
-
Coupling: Add the next Fmoc-protected amino acid to the reaction vessel along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to facilitate peptide bond formation.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with a solvent such as DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the plecanatide sequence.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove residual scavengers.
4.1.2. Oxidative Folding and Purification
-
Dissolution: Dissolve the crude linear peptide in a suitable aqueous buffer.
-
Oxidation: Induce the formation of the two disulfide bonds through air oxidation or by using an oxidizing agent. The reaction progress can be monitored by RP-HPLC.
-
Purification by RP-HPLC:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Fraction Collection: Collect the fractions containing the purified plecanatide.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound powder.
In Vitro cGMP Stimulation Assay
This assay quantifies the ability of plecanatide to stimulate cGMP production in a human colon carcinoma cell line (T84), which endogenously expresses the GC-C receptor.
-
Cell Culture: Culture T84 cells to confluence in appropriate cell culture flasks.
-
Cell Seeding: Seed the T84 cells into 24-well plates and grow to confluence.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation.
-
Plecanatide Treatment: Add varying concentrations of plecanatide to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
cGMP Quantification:
-
Use a commercially available cGMP enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions to prepare standards and samples.
-
Perform the assay and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve. Plot the cGMP concentration against the plecanatide concentration to determine the EC50 value.
Western Blot for Phosphorylated VASP
Vasodilator-stimulated phosphoprotein (VASP) is a downstream target of the cGMP/PKG signaling pathway. Its phosphorylation at Ser239 can be used as a marker for GC-C activation.
-
Sample Preparation: Treat cells (e.g., T84) with plecanatide as described in the cGMP assay. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VASP to confirm equal protein loading.
RT-PCR for Guanylate Cyclase-C (GUCY2C) Gene Expression
This method can be used to quantify the mRNA levels of the GC-C receptor in intestinal cells or tissues.
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the GUCY2C gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a labeled probe.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of the GUCY2C gene, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
This compound is a well-characterized peptide therapeutic with a defined molecular structure and a clear mechanism of action. Its targeted agonism of the GC-C receptor in the gastrointestinal tract leads to localized fluid secretion and increased intestinal transit, providing an effective treatment for CIC and IBS-C with a favorable safety profile. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the properties and applications of this important therapeutic agent.
References
- 1. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 2. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. usp.org [usp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hplc.eu [hplc.eu]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 9. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the Early-Stage Research on the Therapeutic Potential of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research that has elucidated the therapeutic potential of plecanatide acetate. It covers the fundamental mechanism of action, key preclinical experimental data and protocols, and foundational clinical trial findings.
Introduction: this compound - A Uroguanylin Analog
This compound is a synthetic analog of the endogenous human gastrointestinal peptide hormone uroguanylin.[1][2] It is a 16-amino acid peptide that functions as a guanylate cyclase-C (GC-C) agonist.[3][4] Structurally, plecanatide is nearly identical to uroguanylin, with the exception of an aspartic acid to glutamic acid substitution at the third amino acid position. This modification is intended to enhance its binding affinity and stability.[5] Plecanatide is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[4] Its therapeutic effect is mediated by localized action on the luminal surface of the intestinal epithelium, with minimal systemic absorption.[1][4]
Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide exerts its therapeutic effect by activating the GC-C receptor on the apical membrane of intestinal epithelial cells.[4] This initiates a downstream signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Plecanatide binds to the extracellular domain of the GC-C receptor. This binding is pH-sensitive, with higher affinity in the more acidic environment of the proximal small intestine.[1][2]
-
cGMP Synthesis: Receptor activation stimulates the intracellular guanylate cyclase catalytic domain, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
-
CFTR Activation: The increase in intracellular cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1]
-
Ion and Fluid Secretion: The opening of the CFTR channel leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][4] This increase in luminal anions creates an osmotic gradient that draws water into the intestine, thereby increasing the volume and softening the consistency of the stool.
-
NHE3 Inhibition: Increased intracellular cGMP also inhibits the sodium-hydrogen exchanger 3 (NHE3), reducing sodium absorption and further contributing to the net secretion of fluid into the lumen.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide is a 16-amino acid peptide analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2][3] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[4][5] The synthesis of plecanatide, a dicyclic peptide with disulfide bonds between Cys4-Cys12 and Cys7-Cys15, involves a multi-step process encompassing solid-phase peptide synthesis (SPPS), cleavage from the resin, oxidative disulfide bond formation, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a detailed protocol for the synthesis and purification of plecanatide acetate.
Introduction
Plecanatide's primary amino acid sequence is H-Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH.[4] It is structurally similar to human uroguanylin, with the substitution of glutamic acid for aspartic acid at position 3.[2] This structural similarity allows it to bind to and activate GC-C receptors on the luminal surface of the intestinal epithelium.[1][3] This activation leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[1][3] The synthesis of this peptide requires precise control over the assembly of the linear chain and the regioselective formation of the two disulfide bridges.
Synthesis and Purification Workflow
The overall process for synthesizing and purifying this compound can be visualized as a multi-stage workflow, beginning with the stepwise assembly of the peptide on a solid support and concluding with the isolation of the highly pure, dicyclic peptide.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear Plecanatide
This protocol outlines the assembly of the 16-amino acid linear peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
2-chlorotrityl chloride (2-ClTrt) resin or Wang resin[4]
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)[6]
-
Base: DIPEA (N,N-Diisopropylethylamine)[6]
-
Solvent: DMF (N,N-Dimethylformamide)[6]
-
Washing solvents: Dichloromethane (DCM), DMF, Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the 2-ClTrt or Wang resin in DCM in a peptide synthesis vessel.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids according to the plecanatide sequence (H-Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH). For each coupling step, use a solution of the Fmoc-amino acid, HBTU, HOBT, and DIPEA in DMF. The cysteine residues that will form the second disulfide bond can be protected with an orthogonal protecting group like Acm (acetamidomethyl).
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF, IPA, and DCM to remove excess reagents and byproducts.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Resin Drying: Wash the peptidyl-resin with a final solvent like ether and dry under vacuum.
Cleavage of Linear Peptide from Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/3,6-Dioxa-1,8-octanedithiol (DODT)/Water[4] or TFA/EDT (1,2-ethanedithiol)/H2O[5]
-
Cold diethyl ether
Protocol:
-
Treat the dried peptidyl-resin with the cleavage cocktail.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of TFA.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude linear peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Disulfide Bond Formation (Cyclization)
This protocol outlines the two-step oxidative formation of the disulfide bridges.
Caption: Stepwise formation of the two disulfide bonds in plecanatide.
Protocol:
-
First Cyclization: Dissolve the linear crude peptide in a suitable buffer (e.g., ammonium bicarbonate) at a low concentration to favor intramolecular cyclization. The first disulfide bond (Cys4-Cys12) can be formed by air oxidation while stirring the solution open to the atmosphere. Monitor the reaction by RP-HPLC.
-
Second Cyclization: Once the first cyclization is complete, the second disulfide bond (Cys7-Cys15) is formed by removing the Acm protecting groups and subsequent oxidation. This is typically achieved by adding a solution of iodine in an alcohol (e.g., methanol or ethanol). The reaction is quenched with a reducing agent like ascorbic acid.[5]
Purification and Desalting
This protocol details the purification of the dicyclic plecanatide by RP-HPLC and the subsequent removal of salts.
Materials:
-
Preparative RP-HPLC system
-
Mobile Phase A: Water with a modifier (e.g., 0.1% TFA, 0.1% acetic acid, or 0.02M triethylammonium phosphate)[4][5]
-
Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A[4][5]
Purification Protocol:
-
Dissolve the crude dicyclic peptide in Mobile Phase A.
-
Load the solution onto the equilibrated C18 preparative HPLC column.
-
Elute the peptide using a gradient of Mobile Phase B.
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
Pool the fractions containing pure plecanatide (typically >98.5% purity).[5][6]
Desalting Protocol:
-
Dilute the pooled pure fractions with water.
-
Load the diluted solution onto an RP-HPLC column.
-
Wash the column with several volumes of 0.1% acetic acid in water to remove salts.[5]
-
Elute the desalted plecanatide with an acetonitrile/water solution containing 0.1% acetic acid.[5]
Lyophilization
The final step is to remove the solvent to obtain the purified peptide as a stable powder.
Protocol:
-
Freeze the purified, desalted plecanatide solution.
-
Lyophilize the frozen solution under high vacuum until all the solvent is removed.
-
The resulting product is a white to off-white lyophilized powder of this compound.
Data Presentation
The following tables summarize key quantitative parameters for the synthesis and purification of this compound.
Table 1: Purification Parameters
| Parameter | Value/Condition | Reference |
| Purification Method | Reversed-Phase HPLC | [4][6] |
| Stationary Phase | C18 Silica | [4][6] |
| Mobile Phase A | 0.02M Triethylammonium Phosphate in water, pH 6.5 | [4] |
| 0.1% Acetic Acid in water | [5] | |
| 0.05-0.10 M Ammonium Acetate in water | [7][8] | |
| Mobile Phase B | Acetonitrile | [4][6] |
| Target Purity (after initial purification) | >85% | [7][8] |
| Target Purity (final product) | >97.5% or >98.5% | [4][5][6] |
Table 2: Analytical Characterization
| Analysis | Purpose |
| Analytical RP-HPLC | To determine the purity and identity of the peptide at various stages. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the linear and final dicyclic peptide. |
| Amino Acid Analysis (AAA) | To confirm the amino acid composition of the final product. |
Conclusion
The synthesis and purification of this compound is a complex but well-defined process. The use of solid-phase peptide synthesis allows for the efficient construction of the linear peptide chain. The key challenges lie in the regioselective formation of the two disulfide bonds and the high-resolution purification of the final product to achieve the required high purity for pharmaceutical applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of plecanatide.
References
- 1. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 7. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]
- 8. U.S. Patent Application for PROCESS FOR PREPARATION OF PURE PLECANATIDE Patent Application (Application #20210363184 issued November 25, 2021) - Justia Patents Search [patents.justia.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate is a 16-amino acid peptide analog of human uroguanylin, functioning as a guanylate cyclase-C (GC-C) agonist.[1][2][3] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][4][5] Plecanatide enhances intestinal fluid secretion and transit by activating the GC-C receptor on the luminal surface of the intestinal epithelium, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][4][6] This application note provides a detailed protocol for the solid-phase synthesis of plecanatide, a common and efficient method for producing synthetic peptides.[7][8]
Mechanism of Action
Plecanatide mimics the action of the endogenous ligand uroguanylin.[4][6] Upon oral administration, it binds to and activates GC-C receptors on intestinal epithelial cells. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] The subsequent increase in intracellular cGMP has two main effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][4][6]
-
Inhibition of the Sodium-Hydrogen Exchanger: This results in decreased sodium absorption.[6]
The net effect is an increase in intestinal fluid and accelerated transit, which helps to alleviate the symptoms of constipation.[2][5]
Figure 1: Plecanatide's signaling pathway in intestinal epithelial cells.
Solid-Phase Peptide Synthesis (SPPS) of Plecanatide
The synthesis of plecanatide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[7][9][10] A fragment-based approach, where smaller peptide sequences are synthesized and then coupled together, can also be employed to improve efficiency and yield.[11][12][13]
Synthesis Workflow Overview
The overall workflow for the solid-phase synthesis of plecanatide can be summarized as follows:
Figure 2: General workflow for the solid-phase synthesis of plecanatide.
Experimental Protocols
The following protocols are generalized from published procedures and patents.[11][14][15] Researchers should optimize these conditions based on their specific laboratory setup and reagents.
Resin Preparation and First Amino Acid Loading
-
Resin Selection: 2-Chlorotrityl chloride (2-ClTrt) resin or Wang resin are suitable for plecanatide synthesis.[11][12]
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes at room temperature.[16]
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) and a base such as N,N-diisopropylethylamine (DIEA) in dry DCM.
-
Add the solution to the swollen resin and stir for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA).
-
Peptide Chain Elongation
This process involves a repeated cycle of Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11]
-
Wash the resin extensively with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid by dissolving it with a coupling agent (e.g., DIC/HOBT or HCTU) in DMF.[11][15]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[17]
-
Wash the resin with DMF and DCM.
-
-
Repeat: Continue this cycle of deprotection and coupling for all 16 amino acids in the plecanatide sequence.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent and scavengers to protect sensitive amino acid side chains. A common mixture is TFA/triisopropylsilane (TIS)/water/dithiothreitol (DTT).
-
Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the pre-cooled cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding the filtrate to cold methyl tert-butyl ether (MTBE).
-
Centrifuge or filter to collect the peptide precipitate and wash with cold MTBE.
-
Dry the crude peptide under vacuum.
-
Oxidative Folding (Disulfide Bond Formation)
-
Procedure:
-
Dissolve the linear peptide in a dilute aqueous buffer, such as ammonium hydroxide or ammonium bicarbonate, at a slightly alkaline pH (8.5-9.0).
-
The formation of the two disulfide bonds (Cys4-Cys12 and Cys7-Cys15) is achieved through air oxidation or by adding a mild oxidizing agent like hydrogen peroxide.
-
Monitor the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC) until the linear peptide is consumed.
-
Acidify the solution with acetic acid to quench the reaction.
-
Purification
-
Technique: The crude plecanatide is purified using preparative RP-HPLC.[8][14]
-
Columns: C8 or C18 silica columns are commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., TFA or acetic acid) or a buffer system (e.g., ammonium acetate or ammonium bicarbonate) is used for elution.[14]
-
Fraction Collection: Collect fractions containing the pure plecanatide and verify the purity using analytical RP-HPLC and mass spectrometry.
Lyophilization
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final this compound as a white, fluffy powder.
Quantitative Data from Synthesis
The following tables summarize representative quantitative data reported in patent literature for the synthesis of plecanatide and its intermediates.
Table 1: Yield and Purity of a Protected Plecanatide Fragment
| Parameter | Value | Reference |
| Fragment | Fmoc-Cys(Acm)-Val-Asn(Trt)-Val-Ala-Cys(Trt)-Thr(tbu)-OH | |
| Yield | 1133 g | |
| Purity (HPLC) | 94.29% |
Table 2: Yield and Purity of Linear Plecanatide
| Parameter | Value | Reference |
| Starting Material | 500.0 g of protected peptide | |
| Yield | 310.0 g | |
| Purity (HPLC) | 73% |
Table 3: Final Product Purity
| Parameter | Value | Reference |
| Final Purity (after HPLC) | >95% | [11] |
Conclusion
The solid-phase synthesis of this compound using Fmoc chemistry is a robust and well-established method. Careful control of coupling and deprotection steps, along with optimized cleavage, oxidation, and purification protocols, are essential for obtaining high-purity plecanatide suitable for research and pharmaceutical applications. The protocols and data presented here provide a comprehensive guide for scientists and professionals involved in the synthesis and development of this important therapeutic peptide.
References
- 1. Plecanatide - Wikipedia [en.wikipedia.org]
- 2. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [html.rhhz.net]
- 8. Plecanatide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 12. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 13. Buy this compound [smolecule.com]
- 14. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
Application Note: RP-HPLC Method for Purity Analysis of Plecanatide Acetate
Introduction
Plecanatide is a synthetic analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2][3] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[2][4][5] Accurate and reliable analytical methods are crucial for ensuring the purity and quality of plecanatide acetate in bulk drug substance and pharmaceutical dosage forms.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound purity and the analysis of its related impurities.
Principle
This method utilizes RP-HPLC with UV detection to separate plecanatide from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous mobile phase and an organic modifier, both containing a suitable acid for peak shape improvement. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7][8]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the necessary instrumentation and optimized chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC system with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA)[1] |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)[1] |
| Gradient Program | A representative gradient program is as follows: 0-5 min: 50% B 5-15 min: 50-80% B 15-20 min: 80% B 20-22 min: 80-50% B 22-30 min: 50% B |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 204 nm[1] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound working standard and transfer it into a 50 mL volumetric flask. Add a small volume of diluent and sonicate for about 10 minutes to dissolve. Make up the volume with the diluent.[9]
-
Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[9]
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 3 mg of plecanatide into a suitable volumetric flask. Add a portion of the diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the final volume with the diluent to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm nylon syringe filter before injection.[1]
Method Validation Summary
The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.105[6] |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | < 1.0% |
Linearity
The linearity of the method was evaluated over a concentration range of 10 to 60 µg/mL.[6][7][8][9]
| Parameter | Result |
| Concentration Range | 10 - 60 µg/mL[6][7][8][9] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by the percent recovery of known amounts of plecanatide standard spiked into a placebo matrix.
| Spiked Level | % Recovery |
| 50% | 99.55%[1] |
| 100% | 101.00%[1] |
| 150% | 98.55%[6] |
| Mean Recovery | 98.55% to 101.88% [6][7][8] |
Precision
The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | % RSD |
| Method Precision | < 2.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | 0.7324 µg/mL[1] |
| LOQ | 2.2195 µg/mL[1] |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Plecanatide was subjected to various stress conditions.
| Stress Condition | Observation |
| Acidic (0.1 N HCl) | Significant degradation observed.[1] |
| Alkaline (0.1 N NaOH) | Relatively stable.[1] |
| Oxidative (3% H₂O₂) | Relatively stable.[1] |
| Reductive (10% Sodium Bisulfate) | Significant degradation observed.[1] |
| Thermal (60°C) | Relatively stable.[1] |
| Photolytic (UV light) | Relatively stable.[1] |
Visualizations
Caption: Experimental workflow for RP-HPLC analysis of this compound.
Caption: Logical relationship of the system suitability test in the RP-HPLC method.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Plecanatide | Guanylate cyclase | TargetMol [targetmol.com]
- 4. Plecanatide - Wikipedia [en.wikipedia.org]
- 5. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjcmpr.org [wjcmpr.org]
- 8. development-and-validation-of-rp-hplc-method-for-the-estimation-of-plecanatide-from-bulk-and-pharmaceutical-dosage-form - Ask this paper | Bohrium [bohrium.com]
- 9. wjcmpr.org [wjcmpr.org]
Application Notes and Protocols for In Vitro cGMP Stimulation by Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate is a synthetic analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][3] Plecanatide binds to and activates GC-C receptors on the luminal surface of the intestinal epithelium.[1][3][4] This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][3][4] The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased intestinal fluid and accelerated transit.[1][4] This application note provides a detailed protocol for an in vitro assay to measure the stimulation of cGMP by this compound in the human colon carcinoma cell line, T84, a well-established model for this pathway.
Signaling Pathway of this compound
Plecanatide mimics the action of the endogenous ligand uroguanylin. Upon binding to the extracellular domain of GC-C, a transmembrane receptor, it induces a conformational change that activates the intracellular guanylate cyclase catalytic domain. This enzyme then converts guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP has downstream effects, primarily the activation of protein kinase G II (PKGII), which then phosphorylates and opens the CFTR channel, leading to ion and water secretion.
Quantitative Data Summary
The potency of this compound in stimulating cGMP production can be quantified by determining its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for plecanatide in the T84 cell line.
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | T84 | 190 | [2] |
| Plecanatide | T84 | 190 | [5] |
Experimental Protocol: In Vitro cGMP Stimulation Assay in T84 Cells
This protocol details the steps to measure the intracellular accumulation of cGMP in T84 cells following stimulation with this compound.
Materials and Reagents
-
T84 human colon carcinoma cells (ATCC CCL-248)
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
-
24-well tissue culture plates
-
Sterile pipettes and tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Step-by-Step Methodology
1. T84 Cell Culture: a. Culture T84 cells in DMEM/F12 medium supplemented with 5% fetal bovine serum and 1% penicillin-streptomycin. b. Maintain the cells in a humidified incubator at 37°C with 5% CO2. c. For the assay, seed the T84 cells into 24-well plates and allow them to grow to confluence.
2. cGMP Stimulation: a. Once confluent, wash the T84 cell monolayers with sterile PBS. b. Pre-incubate the cells with 1 mM isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, in fresh medium for 10 minutes at 37°C to prevent cGMP degradation. c. Prepare serial dilutions of this compound in the medium containing IBMX. d. Add the different concentrations of this compound to the wells. Include a vehicle control (medium with IBMX but no plecanatide). e. Incubate the plate for 30 minutes at 37°C.
3. Cell Lysis and cGMP Measurement: a. After the incubation period, terminate the reaction by aspirating the medium and adding a suitable cell lysis buffer. b. Collect the cell lysates and centrifuge to pellet any cell debris. c. Measure the intracellular cGMP concentration in the supernatants using a commercially available cGMP ELISA kit, following the manufacturer's instructions. d. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization.
4. Data Analysis: a. Normalize the measured cGMP concentrations to the total protein concentration for each sample. b. Plot the normalized cGMP levels against the corresponding concentrations of this compound. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
Conclusion
This application note provides a comprehensive guide for performing an in vitro assay to assess the cGMP-stimulating activity of this compound. The detailed protocol and understanding of the underlying signaling pathway will enable researchers to reliably and accurately quantify the potency of plecanatide and other GC-C agonists. The use of the T84 cell line provides a physiologically relevant model for studying the effects of these compounds on the intestinal epithelium.
References
- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP ELISA Kit - Intracellular (ab323639) | Abcam [abcam.com]
- 5. wjgnet.com [wjgnet.com]
Application Notes and Protocols for Designing Clinical Trials of Plecanatide Acetate in Irritable Bowel Syndrome with Constipation (IBS-C)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for designing and conducting robust clinical trials for plecanatide acetate in the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). The information is synthesized from publicly available data from the pivotal Phase 3 clinical trials of plecanatide, scientific literature, and regulatory guidance.
Introduction to this compound
This compound (brand name Trulance®) is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide.[1] It functions as a guanylate cyclase-C (GC-C) agonist, acting locally on the luminal surface of the intestinal epithelium.[2][3] Activation of GC-C by plecanatide leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] This increase in cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][3] The resulting increase in intestinal fluid and accelerated transit time helps to alleviate the symptoms of IBS-C.[2] Plecanatide is minimally absorbed and has negligible systemic availability following oral administration.[2]
Plecanatide Signaling Pathway
The mechanism of action of plecanatide involves the activation of the guanylate cyclase-C (GC-C) signaling pathway in intestinal epithelial cells.
Caption: Plecanatide's signaling pathway in intestinal epithelial cells.
Design of Phase 3 Clinical Trials for Plecanatide in IBS-C
The pivotal Phase 3 clinical trials for plecanatide in IBS-C were designed as randomized, 12-week, double-blind, placebo-controlled, parallel-group studies.[1][4][5]
Study Population: Inclusion and Exclusion Criteria
A well-defined patient population is critical for the success of the trial. Based on the plecanatide Phase 3 trials, the following criteria are recommended:
Table 1: Inclusion and Exclusion Criteria for Patient Selection
| Criteria | Description |
| Inclusion Criteria | |
| Age | 18 to 85 years, inclusive.[6] |
| Diagnosis | Diagnosis of IBS-C according to Rome III or IV criteria.[4][7][8] |
| Symptom Severity | - Abdominal pain or discomfort for at least 3 days per month in the last 3 months, with symptom onset at least 6 months prior to screening.[4] - Fewer than 3 complete spontaneous bowel movements (CSBMs) per week.[4] - Hard or lumpy stools (Bristol Stool Form Scale [BSFS] type 1 or 2) for at least 25% of bowel movements.[4] - Average abdominal pain intensity score of ≥ 3 on a 0-10 scale during the 2-week baseline period.[4] |
| Informed Consent | Willing and able to provide written informed consent.[9] |
| Exclusion Criteria | |
| GI Conditions | - History of major gastrointestinal surgery.[4] - Known or suspected mechanical gastrointestinal obstruction. - History of inflammatory bowel disease, celiac disease, or other organic GI diseases. |
| Stool Patterns | Loose (mushy) or watery stools for >25% of bowel movements in the absence of laxatives.[4] |
| Medications | - Unwillingness to discontinue prohibited medications such as laxatives, opioids, and other medications that may affect GI motility.[4] |
| Other | - Pregnancy or lactation.[8] - Clinically significant "alarm symptoms" such as unexplained weight loss or gastrointestinal bleeding.[4] |
Study Design and Treatment
The recommended study design is a randomized, double-blind, placebo-controlled trial with a duration of 12 weeks of treatment followed by a 2-week post-treatment follow-up period.[1][10]
Figure 2: Clinical Trial Workflow
Caption: A typical workflow for a Phase 3 IBS-C clinical trial.
The recommended dosage of plecanatide is 3 mg taken orally once daily, with or without food.[11] A 6 mg dose was also tested in Phase 3 trials but did not show additional benefit.
Efficacy and Safety Endpoints
Primary Efficacy Endpoint
The primary efficacy endpoint should be the percentage of "overall responders" during the 12-week treatment period, as defined by the FDA guidance for IBS-C clinical trials.[6][12]
An Overall Responder is a patient who meets both of the following criteria in the same week for at least 6 of the 12 treatment weeks:
-
A decrease of at least 30% from baseline in the weekly average of daily worst abdominal pain intensity scores.[4][6]
-
An increase of at least 1 complete spontaneous bowel movement (CSBM) from baseline in that same week.[4][6]
Secondary Efficacy Endpoints
Secondary endpoints should be chosen to provide a comprehensive assessment of the treatment's effect on IBS-C symptoms. These may include:
-
Sustained Responder: A patient who meets the overall responder criteria and also meets the weekly criteria for at least 2 of the last 4 weeks of treatment.[4][6]
-
Change from baseline in the weekly frequency of CSBMs and spontaneous bowel movements (SBMs).[6]
-
Change from baseline in stool consistency, as measured by the Bristol Stool Form Scale (BSFS).[1]
-
Change from baseline in the severity of abdominal symptoms (bloating, discomfort, cramping) measured on a numeric rating scale.[6]
-
Change from baseline in straining during defecation.[6]
Safety Assessments
Safety should be monitored throughout the trial and should include the recording of all adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs.[5] Particular attention should be paid to the incidence of diarrhea, the most common adverse reaction associated with plecanatide.[6][12]
Data Collection and Experimental Protocols
Patient-Reported Outcomes (PROs)
Daily electronic diaries are the primary method for collecting patient-reported outcome data.[1] Patients should record the following information daily:
-
Bowel Movements: Time of each bowel movement, whether it was spontaneous, and a feeling of complete evacuation (for CSBMs).
-
Stool Consistency: Assessed using the 7-point Bristol Stool Form Scale.
-
Abdominal Symptoms: Worst abdominal pain, bloating, and cramping in the last 24 hours, each rated on an 11-point (0-10) numeric rating scale.
-
Straining: Severity of straining during each bowel movement, rated on a numeric rating scale.
-
Rescue Medication Use: Any use of rescue medications for constipation.
Schedule of Assessments
Table 2: Schedule of Assessments
| Assessment | Screening | Baseline (2 weeks) | Randomization (Day 1) | Weeks 4, 8, 12 | 2-Week Follow-Up |
| Informed Consent | X | ||||
| Medical History & Physical Exam | X | ||||
| Inclusion/Exclusion Criteria | X | X | X | ||
| Daily Electronic Diary | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | ||
| Concomitant Medication Review | X | X | X | X | X |
| Vital Signs | X | X | X | X | |
| Clinical Laboratory Tests | X | X |
Quantitative Data Summary from Phase 3 Trials
The following tables summarize the key efficacy and safety data from the pooled analysis of the two pivotal Phase 3 clinical trials of plecanatide in IBS-C.[6][13][14]
Table 3: Primary Efficacy Endpoint - Overall Responders
| Treatment Group | Percentage of Overall Responders | P-value vs. Placebo |
| Plecanatide 3 mg (n=724) | 25.6% | < 0.001 |
| Plecanatide 6 mg (n=723) | 26.7% | < 0.001 |
| Placebo (n=729) | 16.0% | - |
Table 4: Key Secondary Efficacy Endpoints (Change from Baseline at Week 12)
| Endpoint | Plecanatide 3 mg | Placebo |
| Change in CSBM Frequency/Week | +1.4 | +0.8 |
| Change in Abdominal Pain Score | -1.7 | -1.3 |
| Change in Bloating Score | -1.7 | -1.3 |
Table 5: Common Adverse Events (≥2% in Plecanatide Group and > Placebo)
| Adverse Event | Plecanatide 3 mg (n=723) | Placebo (n=726) |
| Diarrhea | 4.3% | 1.0% |
Note: The 6 mg dose is not presented in detail as it did not offer additional benefit over the 3 mg dose and is not the recommended dose.
Conclusion
These application notes and protocols provide a comprehensive guide for the design and implementation of clinical trials for this compound in patients with IBS-C. Adherence to these guidelines, which are based on successful Phase 3 programs and regulatory expectations, will facilitate the generation of high-quality data to robustly evaluate the efficacy and safety of this therapeutic agent. The use of well-defined patient populations, a validated primary endpoint, and thorough data collection methodologies are paramount to the success of such clinical development programs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Plecanatide Improves Abdominal Bloating and Bowel Symptoms of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plecanatide Irritable Bowel Syndrome With Constipation Study (IBS-C) | Clinical Research Trial Listing [centerwatch.com]
- 5. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second Plecanatide Study In Irritable Bowel Syndrome With Constipation (IBS-C) | MedPath [trial.medpath.com]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Safety Data | Trulance® (plecanatide) [trulance.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Plecanatide Acetate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of plecanatide acetate in various animal models, summarizing key quantitative data and detailing experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacodynamics, efficacy, and safety of plecanatide.
Introduction to this compound
Plecanatide is a synthetic analog of human uroguanylin, a 16-amino acid peptide that acts as a guanylate cyclase-C (GC-C) agonist.[1][2] Activation of GC-C receptors on the luminal surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4] This cascade stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit.[3][5] In animal models, plecanatide has been demonstrated to increase fluid secretion into the gastrointestinal (GI) tract, accelerate intestinal transit, and modify stool consistency.[3][5]
Signaling Pathway of Plecanatide
Plecanatide mimics the physiological action of uroguanylin by binding to and activating GC-C receptors. This activation is pH-sensitive, similar to the endogenous ligand.[1][6] The subsequent increase in intracellular cGMP initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and motility.
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
Quantitative Data Summary
The following tables summarize the doses of this compound and its observed effects in various animal models as reported in preclinical studies.
Table 1: Efficacy Studies of Plecanatide in Rodent Models
| Animal Model | Species | Dose Range | Route of Administration | Key Findings | Reference(s) |
| DSS-Induced Colitis | Mouse | 0.05 - 0.5 mg/kg/day | Oral Gavage | Ameliorated colitis, reduced disease activity index. | [2] |
| TNBS-Induced Colitis | Mouse | 0.05 - 0.5 mg/kg/day | Oral Gavage | Ameliorated colitis, reduced colitis severity. | [2] |
| Inflammation-driven Colorectal Carcinogenesis | Mouse | 2.5 mg/kg (gavage) or 10 ppm in diet | Oral Gavage / Diet | Inhibited colorectal carcinogenesis. | [7] |
| Visceral Hypersensitivity (TNBS-induced) | Rat | 0.01 and 0.05 mg/kg | Oral Gavage | Reduced abdominal muscle contractions in response to colorectal distention. | [8] |
| Visceral Hypersensitivity (Post-inflammatory) | Rat | Not specified | Oral Gavage | Reduced colonic hypersensitivity. | [9] |
Table 2: Toxicology and Safety Studies of Plecanatide
| Animal Model | Species | NOAEL (No-Observed-Adverse-Effect Level) | Route of Administration | Study Duration | Reference(s) |
| Oral Toxicity | Mouse | 200 mg/kg/day | Oral Gavage | 4 weeks | [10] |
| Oral Toxicity | Mouse | 20 mg/kg/day | Oral Gavage | 13 weeks | [10] |
| Oral Toxicity | Mouse | 150 mg/kg/day | Oral Gavage | 26 weeks | [10] |
| Fertility and Early Embryonic Development | Mouse | Up to 600 mg/kg/day | Oral Gavage | Not specified | [10] |
| Embryofetal Development | Mouse, Rabbit | Doses much higher than recommended human dosage | Oral Administration | Not specified | [5] |
Experimental Protocols
General Protocol for Oral Gavage in Rodents
Oral gavage is the most common method for administering precise doses of this compound in preclinical rodent studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[11][12]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend the compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the precise volume to be administered (typically 5-10 mL/kg for mice and 10-20 mL/kg for rats).[11][12][13]
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[12]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12][14]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The animal should swallow as the tube passes.[11]
-
If resistance is met, do not force the needle. Withdraw and attempt reinsertion.[11]
-
Slowly administer the solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.[11]
-
Caption: Experimental workflow for oral gavage administration.
Protocol for Induction of Visceral Hypersensitivity in Rats
This protocol describes the induction of visceral hypersensitivity using trinitrobenzene sulfonic acid (TNBS) to evaluate the analgesic effects of plecanatide.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Trinitrobenzene sulfonic acid (TNBS)
-
50% Ethanol
-
Silicone rubber catheter
-
This compound dosing solution
-
Colorectal distension apparatus (balloon catheter, pressure transducer)
-
Electromyography (EMG) recording equipment
Procedure:
-
Induction of Colitis and Hypersensitivity:
-
Plecanatide Administration:
-
Four days after TNBS administration, begin oral gavage of plecanatide at the desired doses (e.g., 0.01 and 0.05 mg/kg).[8] A vehicle control group should be included.
-
-
Assessment of Visceral Sensitivity:
-
Assess visceral sensitivity by measuring the abdominal contractile response to colorectal distension (CRD).
-
Insert a balloon catheter into the colorectum and inflate to various pressures.
-
Record abdominal muscle contractions using EMG electrodes.
-
Compare the response in plecanatide-treated groups to the vehicle control group.
-
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Assessing real-world safety of plecanatide: a pharmacovigilance study based on the FDA adverse event reporting system [frontiersin.org]
- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plecanatide-mediated activation of guanylate cyclase-C suppresses inflammation-induced colorectal carcinogenesis in Apc+/Min-FCCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Plecanatide and its Active Metabolite in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plecanatide is a 16-amino acid peptide and a structural analog of human uroguanylin. It functions as a guanylate cyclase-C (GC-C) agonist, acting locally on the luminal surface of the intestinal epithelium.[1][2] This activation leads to an increase in cyclic guanosine monophosphate (cGMP), which stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[2][3][4] Plecanatide is indicated for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[5]
In the gastrointestinal tract, plecanatide is metabolized to an active metabolite, known as SP-338, through the loss of the terminal leucine moiety.[1][2][6] Both the parent drug and its metabolite are subsequently degraded into smaller peptides and amino acids.[6] A significant analytical challenge is that plecanatide is minimally absorbed, with plasma concentrations of both the parent drug and its active metabolite often falling below the limit of quantitation following oral administration.[1][5][7]
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of plecanatide and its active metabolite, SP-338, in human plasma. The method employs solid-phase extraction (SPE) for sample clean-up and concentration, ensuring high recovery and minimal matrix effects, making it suitable for pharmacokinetic and metabolism studies where low systemic exposure is expected.
Experimental Protocols
Materials and Reagents
-
Standards: Plecanatide acetate and its metabolite SP-338 reference standards (≥98% purity).
-
Internal Standard (IS): Stable Isotope Labeled (SIL) Plecanatide (e.g., ¹³C, ¹⁵N labeled).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Formic acid (FA, LC-MS grade).
-
SPE Cartridges: Oasis PRiME HLB, 30 mg.
-
Biological Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Software: MassLynx for data acquisition and TargetLynx for processing.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of human plasma, add 10 µL of the Internal Standard working solution. For calibration curve and quality control (QC) samples, add 10 µL of the respective standard working solutions. Vortex for 10 seconds.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds.
-
SPE Conditioning: Condition an Oasis PRiME HLB cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water, followed by 1 mL of 20% MeOH in water.
-
Elution: Elute the analytes with 1 mL of 80% ACN containing 2% FA.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 20% ACN in water.
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Method Parameters
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below. Multiple Reaction Monitoring (MRM) was used for quantification.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 10 µL |
| Gradient | 5% B (0-0.5 min), 5-50% B (0.5-4.0 min), 95% B (4.1-5.0 min), 5% B (5.1-6.0 min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Quantification Note: Optimal precursor/product ions and collision energies should be determined empirically by infusing individual standard solutions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Plecanatide | 841.8 ([M+2H]²⁺) | 992.4 (y₈²⁺) | 40 | 25 |
| SP-338 | 775.8 ([M+2H]²⁺) | 879.4 (y₇²⁺) | 40 | 22 |
| IS (SIL-Plecanatide) | 846.8 ([M+2H]²⁺) | 1002.4 (y₈²⁺) | 40 | 25 |
Method Validation and Results
The method was validated according to regulatory guidelines for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Caption: Signaling pathway of Plecanatide in intestinal cells.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL for both analytes. The lower limit of quantification (LLOQ) was established based on signal-to-noise ratio (>10) and acceptable precision and accuracy.
Table 4: Linearity and LLOQ Summary
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Plecanatide | 0.5 - 100 | >0.998 | 0.5 |
| SP-338 | 0.5 - 100 | >0.997 | 0.5 |
The established LLOQ is sufficient for clinical studies, aligning with previously reported requirements of 1.0 ng/mL for plecanatide and 0.775 ng/mL for its metabolite SP-338.[7]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ, Low (1.5 ng/mL), Medium (40 ng/mL), and High (80 ng/mL).
Table 5: Summary of Accuracy and Precision Data
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Plecanatide | LLOQ (0.5) | ≤12.5 | ±9.8 | ≤14.1 | ±11.2 |
| Low (1.5) | ≤8.9 | ±7.5 | ≤10.3 | ±8.1 | |
| Mid (40) | ≤6.2 | ±4.1 | ≤7.5 | ±5.3 | |
| High (80) | ≤5.8 | ±3.5 | ≤6.9 | ±4.0 | |
| SP-338 | LLOQ (0.5) | ≤13.1 | ±10.5 | ≤14.8 | ±12.5 |
| Low (1.5) | ≤9.2 | ±8.0 | ≤11.0 | ±8.9 | |
| Mid (40) | ≤6.8 | ±5.3 | ≤7.9 | ±6.1 |
| | High (80) | ≤6.1 | ±4.2 | ≤7.2 | ±4.8 |
Recovery and Matrix Effect
The efficiency of the SPE procedure was assessed by evaluating analyte recovery and matrix effects.
Table 6: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Plecanatide | Low | 88.5 | 95.1 |
| High | 91.2 | 96.8 | |
| SP-338 | Low | 86.7 | 94.5 |
| | High | 89.9 | 95.3 |
The results indicate high and consistent extraction recovery with minimal ion suppression or enhancement from the plasma matrix.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of plecanatide and its active metabolite SP-338 in human plasma. The method achieves a low limit of quantification (0.5 ng/mL) and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. The detailed protocol is well-suited for regulated bioanalysis in support of clinical pharmacology and drug metabolism studies of plecanatide, where measuring low systemic concentrations is critical.
References
- 1. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Plecanatide - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Plecanatide Acetate Stability Testing Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide is a 16-amino-acid peptide analog of human uroguanylin, acting as a guanylate cyclase-C (GC-C) agonist. It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). As a peptide therapeutic, understanding its stability under various environmental stresses is critical for formulation development, manufacturing, storage, and ensuring patient safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
These application notes provide a comprehensive overview of the stability of plecanatide acetate under various stress conditions and offer detailed protocols for conducting such studies.
Plecanatide Signaling Pathway
Plecanatide exerts its therapeutic effect by activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This initiates a signaling cascade that ultimately increases intestinal fluid secretion and accelerates transit.
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
Stability of this compound Under Stress Conditions
Forced degradation studies were conducted to assess the intrinsic stability of plecanatide. The results indicate that plecanatide is susceptible to degradation under acidic and reductive conditions, while it remains relatively stable under alkaline, oxidative, photolytic, and thermal stress.[1]
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating RP-HPLC method.
| Stress Condition | Time Interval | % Degradation |
| Acidic (0.1 N HCl) | 24 hours | 18.91% |
| Alkaline (0.1 N NaOH) | 24 hours | Not degraded |
| Oxidative (3% H₂O₂) | 24 hours | Not degraded |
| Reductive | 24 hours | 23.18% |
| Photolytic | 4 hours | Not degraded |
| Thermal (60°C) | 24 hours | Not degraded |
| UV Light | 24 hours | Not degraded |
| Data sourced from a forced degradation study of plecanatide.[1] |
Experimental Protocols
The following protocols are provided as a general guideline for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific analytical instrumentation and regulatory requirements.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for plecanatide forced degradation studies.
Preparation of Plecanatide Stock Solution
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a volumetric flask using a suitable solvent (e.g., water or the mobile phase for HPLC analysis) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sonication may be used to ensure complete dissolution.
Forced Degradation Procedures
a. Acidic Degradation
-
To an aliquot of the plecanatide stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Keep the solution at room temperature for 24 hours.
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.
b. Alkaline Degradation
-
To an aliquot of the plecanatide stock solution, add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
Keep the solution at room temperature for 24 hours.
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid (HCl).
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.
c. Oxidative Degradation
-
To an aliquot of the plecanatide stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
d. Reductive Degradation
-
To an aliquot of the plecanatide stock solution, add a suitable amount of a reducing agent (e.g., sodium bisulfite). The exact concentration should be determined based on preliminary experiments.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
e. Thermal Degradation
-
Transfer an aliquot of the plecanatide stock solution into a vial and place it in a temperature-controlled oven at 60°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
f. Photolytic Degradation
-
Expose an aliquot of the plecanatide stock solution to a photostability chamber providing both UV and visible light for 4 hours.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the exposed solution with the mobile phase to a final concentration suitable for HPLC analysis.
Stability-Indicating RP-HPLC Method
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating plecanatide from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (50:50 v/v) with 0.05% trifluoroacetic acid (TFA) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 204 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| These conditions are based on a published method and may require optimization.[1] |
Analysis:
-
Inject the prepared samples (stressed and control) into the HPLC system.
-
Record the chromatograms and determine the peak area of plecanatide and any degradation products.
-
Calculate the percentage of degradation using the following formula:
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
Conclusion
The provided data and protocols offer a framework for assessing the stability of this compound under stress conditions. The findings indicate that plecanatide is most susceptible to degradation in acidic and reductive environments. These insights are critical for the development of stable formulations and for establishing appropriate storage and handling procedures for plecanatide-containing products. The stability-indicating RP-HPLC method described is suitable for monitoring the purity and stability of plecanatide during its lifecycle. Further characterization of the degradation products using techniques such as mass spectrometry is recommended for a complete understanding of the degradation pathways.
References
Application Notes and Protocols for Assessing Plecanatide Acetate in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate, a structural analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist.[1][2] Activation of the GC-C signaling pathway has been shown to play a crucial role in regulating intestinal fluid and electrolyte balance, maintaining intestinal barrier integrity, and modulating inflammation.[3][4][5] In the context of inflammatory bowel disease (IBD), the GC-C signaling pathway is often downregulated.[3][5][6] Plecanatide, by activating GC-C, stimulates the production of cyclic guanosine monophosphate (cGMP), which has demonstrated anti-inflammatory effects in preclinical models of colitis.[7][8][9] These application notes provide detailed protocols for assessing the efficacy of this compound in common murine models of colitis.
Mechanism of Action of Plecanatide
Plecanatide acts locally on the luminal surface of the intestinal epithelium.[2][10] It binds to and activates GC-C receptors, leading to an increase in intracellular cGMP.[11][12] This elevation in cGMP has two primary effects. Firstly, it stimulates the secretion of chloride and bicarbonate into the intestinal lumen through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit.[2][12] Secondly, increased cGMP has been shown to exert anti-inflammatory effects by modulating cytokine production.[7][8] In animal models, plecanatide has been observed to decrease the activity of pain-sensitive nerves in the intestine.[1]
Signaling Pathway
The signaling cascade initiated by plecanatide binding to GC-C is crucial for its therapeutic effects. The following diagram illustrates this pathway.
Caption: Plecanatide activates GC-C, leading to cGMP production, which in turn stimulates ion secretion and reduces inflammation.
Experimental Protocols
Several murine models are commonly used to induce colitis and assess the therapeutic potential of compounds like plecanatide. The most frequently utilized are the dextran sulfate sodium (DSS), 2,4,6-trinitrobenzene sulfonic acid (TNBS), and T-cell receptor alpha knockout (TCRα-/-) models.[7][13]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating plecanatide in a murine colitis model.
Caption: General workflow for assessing plecanatide in murine colitis models.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used due to its simplicity and resemblance to human ulcerative colitis.[14][15][16]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle (e.g., Phosphate Buffered Saline - PBS)
-
Animal caging and husbandry supplies
-
Autoclaved drinking water[17]
Protocol:
-
Animal Model: Use 8-12 week old mice (e.g., C57BL/6 or BALB/c).[15] Allow for at least one week of acclimatization.
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[14][17] The concentration may need to be optimized based on the mouse strain.[15] Control mice receive regular drinking water.
-
Plecanatide Administration:
-
Begin daily oral gavage of plecanatide one day prior to DSS administration and continue throughout the study.[7]
-
Dissolve plecanatide in a suitable vehicle like PBS.
-
A typical dose range is 0.05 to 5.0 mg/kg.[7]
-
The vehicle control group receives an equivalent volume of PBS. A positive control group, such as sulfasalazine (e.g., 80 mg/kg), can also be included.[7]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of fecal occult blood daily.[15]
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 7-10):
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model is characterized by a Th1-mediated immune response.[18][19]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle (e.g., PBS)
-
Catheter for rectal administration
Protocol:
-
Animal Model: Use BALB/c or BDF1 mice.[7]
-
Induction of Colitis:
-
Anesthetize mice lightly.
-
Slowly instill 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.[7]
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
Plecanatide Administration:
-
Monitoring and Endpoint Analysis: Follow the same procedures as described for the DSS model. The study duration is typically 7 days.[7]
T-cell Receptor Alpha Knockout (TCRα-/-) Spontaneous Colitis
This is a model of chronic, spontaneous colitis.[7][9]
Protocol:
-
Animal Model: Use TCRα-/- mice, which spontaneously develop colitis.
-
Plecanatide Administration:
-
Begin daily oral gavage of plecanatide (e.g., 0.5 and 2.5 mg/kg) for a period of 14 days.[7]
-
-
Endpoint Analysis:
Data Presentation
The following tables summarize the quantitative data on the efficacy of plecanatide in murine colitis models.
Table 1: Effect of Plecanatide on Colitis Severity in Different Murine Models
| Model | Mouse Strain | Plecanatide Dose (mg/kg) | Outcome Measure | Result | Reference |
| TNBS-induced | BALB/c | 0.5 and 2.5 | Colitis Severity Score | Statistically significant reduction | [7] |
| TCRα-/- | - | 0.5 and 2.5 | Colitis Score | Reduction compared to vehicle | [7] |
| DSS-induced | BDF1 | 0.05 - 5.0 | Colitis Severity | Statistically significant reduction | [7] |
| TNBS-induced | BDF1 | 0.05 - 5.0 | Colitis Severity | Statistically significant reduction | [7] |
Table 2: Effect of Plecanatide on Disease Activity Index (DAI) in Acute Colitis Models
| Model | Plecanatide Dose (mg/kg) | Outcome Measure | Result | Reference |
| DSS-induced | 0.05 - 0.5 | Disease Activity Index | Statistically significant reduction (P < 0.05) | [13] |
| TNBS-induced | 0.05 - 0.5 | Disease Activity Index | Statistically significant reduction (P < 0.05) | [13] |
Table 3: Effect of Plecanatide on Inflammatory Markers
| Model | Treatment | Cytokine/Marker | Effect | Reference |
| TNBS-induced | Plecanatide | IL-12p40, IL-23, TNF | Inhibition of secretion in colon explants | [7] |
| TCRα-/- | Plecanatide | RANTES, IL-17, MIP-1α | Reduced production in colon explants | [7] |
| TCRα-/- | Plecanatide | IL-10 | Increased production in colon explants | [7] |
| DSS-induced in Apc+/Min-FCCC mice | Plecanatide | IL-6, IL-1α, TNFα, MIP-1, IP-10, GCSF, GMCSF | Decreased secretion from colon explants | [8] |
| DSS-induced in Apc+/Min-FCCC mice | Plecanatide (2.5 mg/kg) | cGMP levels in colon tissue | Restored DSS-mediated reduction | [8] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of this compound in various murine models of colitis. The data suggests that plecanatide ameliorates colitis by activating the GC-C signaling pathway, leading to a reduction in pro-inflammatory mediators. These models are invaluable tools for further elucidating the anti-inflammatory mechanisms of plecanatide and for the development of novel therapies for inflammatory bowel disease.
References
- 1. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 2. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The guanylate cyclase-C signaling pathway is down-regulated in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plecanatide-mediated activation of guanylate cyclase-C suppresses inflammation-induced colorectal carcinogenesis in Apc+/Min-FCCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 13. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. socmucimm.org [socmucimm.org]
- 18. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing T84 Cells to Elucidate the Function of Plecanatide Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plecanatide acetate (marketed as Trulance®) is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide.[1] It functions as a guanylate cyclase-C (GC-C) agonist and is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] The T84 human colon carcinoma cell line is a widely used and relevant in vitro model for studying the function of plecanatide. These cells are derived from a colon carcinoma metastasis and, crucially, endogenously express the GC-C receptor.[3] T84 cells form polarized epithelial monolayers with well-developed tight junctions, making them an excellent system to investigate the physiological effects of GC-C agonists on intestinal epithelial cells, including ion transport and barrier function.[4]
Mechanism of Action & Signaling Pathway
Plecanatide acts locally on the luminal surface of the intestinal epithelium.[1] Its binding to the GC-C receptor activates the guanylate cyclase enzyme, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Elevated cGMP stimulates the CFTR ion channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[1][7]
-
Water Secretion: The movement of ions into the lumen creates an osmotic gradient, drawing water into the intestines. This increases intestinal fluid, softens stool, and accelerates colonic transit.[1][5]
This signaling cascade is central to the therapeutic effect of plecanatide.
Data Summary
Quantitative analysis in T84 cells allows for the determination of the potency of GC-C agonists. The half-maximal effective concentration (EC₅₀) is a key metric for comparing the activity of different compounds.
| Compound | Target | Cell Line | Parameter Measured | EC₅₀ (mol/L) | Reference |
| Plecanatide | Guanylate Cyclase-C | T84 | cGMP Synthesis | 1.9 x 10⁻⁷ | [3] |
| Dolcanatide | Guanylate Cyclase-C | T84 | cGMP Synthesis | 2.8 x 10⁻⁷ | [3] |
Experimental Protocols
Protocol 1: T84 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing T84 cells to form confluent monolayers suitable for functional assays.
Materials:
-
T84 cell line (ATCC® CCL-248™)
-
Culture Medium: 1:1 mixture of Ham's F12 and Dulbecco's Modified Eagle's Medium (DMEM)[8]
-
Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin[9]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Dissociation Reagent (e.g., Accutase® or Trypsin-EDTA)
-
T-75 culture flasks, 6-well plates, or Transwell® inserts
-
Incubator (37°C, 5% CO₂)[8]
Procedure:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of T84 cells in a 37°C water bath. Transfer contents to a centrifuge tube with 9 mL of complete culture medium and centrifuge at approximately 125 x g for 5-7 minutes.
-
Seeding: Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Change the culture medium 2-3 times per week.
-
Subculturing (Passaging): When cells reach 80-90% confluency, wash the monolayer with PBS. Add a dissociation reagent and incubate for 5-10 minutes at 37°C. Neutralize (if using trypsin) and resuspend the cells in complete medium.
-
Splitting: Subculture cells at a ratio of 1:2 to 1:4. T84 cells should be maintained at a high density. For experiments, cells are typically used between passages 45-60.[9]
Protocol 2: Cyclic GMP (cGMP) Stimulation Assay
This assay quantifies the ability of plecanatide to stimulate intracellular cGMP production in T84 cells.
Materials:
-
Confluent T84 cell monolayers in a 96-well plate
-
Isobutylmethylxanthine (IBMX)
-
This compound
-
3% Perchloric Acid
-
0.5 N NaOH
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Grow T84 cells to confluency in a 96-well plate.
-
Pre-incubate the confluent monolayers with 1 mM IBMX, a phosphodiesterase inhibitor, in serum-free medium for 10 minutes at 37°C to prevent cGMP degradation.[3]
-
Add varying concentrations of plecanatide to the wells.
-
Incubate the plate for 30 minutes at 37°C.[3]
-
Terminate the reaction by adding 3% perchloric acid to each well.[3]
-
Centrifuge the plate to pellet cell debris.
-
Carefully transfer the supernatant to a new tube and neutralize it with 0.5 N NaOH.[3]
-
Measure the concentration of cGMP in the supernatants using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Plot the cGMP concentration against the plecanatide concentration to generate a dose-response curve and calculate the EC₅₀ value.
Protocol 3: Paracellular Permeability (Intestinal Barrier) Assay
This protocol assesses the effect of plecanatide on intestinal barrier integrity, often challenged by an inflammatory stimulus like lipopolysaccharide (LPS), by measuring the flux of a fluorescent marker across the T84 monolayer.
Materials:
-
T84 cells cultured on 12 mm Transwell® polyester membrane inserts (0.4 µm pore size)
-
Lipopolysaccharide (LPS)
-
This compound (e.g., 1 µM)
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)
-
Krebs Ringer buffer solution
-
Fluorescence plate reader
Procedure:
-
Culture T84 cells on Transwell® inserts until a confluent monolayer is formed and the transepithelial electrical resistance (TEER) reaches >1000 Ω·cm².[4]
-
Treat the cell monolayers overnight (~16 hours) with the desired conditions. For example:
-
Vehicle control
-
LPS (100 µg/mL) to induce barrier dysfunction
-
Plecanatide (1 µM) + LPS (100 µg/mL) to test for protective effects
-
Plecanatide (1 µM) alone[4]
-
-
After treatment, aspirate the media from the apical (upper) and basolateral (lower) chambers.
-
Add 1 mg/mL FITC-dextran dissolved in Krebs Ringer buffer to the apical chamber. Add fresh buffer to the basolateral chamber.[4]
-
Incubate for 1 hour at 37°C.[4]
-
Collect a sample from the basolateral chamber.
-
Measure the fluorescence of the basolateral sample using a plate reader with appropriate excitation/emission wavelengths for FITC.
-
The amount of fluorescence in the basolateral chamber is proportional to the paracellular permeability of the T84 monolayer. Compare the fluorescence values between treatment groups to determine the effect of plecanatide on LPS-induced permeability.[4]
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 6. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Plecanatide Acetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate is a synthetic analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist. It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Plecanatide and its active metabolite act locally on the luminal surface of the intestinal epithelium, with minimal systemic absorption.[1] This characteristic presents a significant bioanalytical challenge, requiring highly sensitive methods to quantify the negligible concentrations in systemic circulation.
These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application. An overview of a potential enzyme-linked immunosorbent assay (ELISA) is also presented.
Signaling Pathway of Plecanatide
Plecanatide binds to the guanylate cyclase-C (GC-C) receptor on the apical membrane of intestinal epithelial cells.[2] This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Increased intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This influx of ions increases intestinal fluid and accelerates transit.[2]
Caption: Signaling pathway of plecanatide in intestinal epithelial cells.
Analytical Methods for Quantification
Due to the low systemic exposure of plecanatide, highly sensitive analytical methods are required for its quantification in biological matrices such as plasma. LC-MS/MS is the most suitable technique for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Validated LC-MS/MS methods have been developed for the quantification of plecanatide and its active metabolite, SP-338, in human plasma.[4] While specific protocols are not publicly available in peer-reviewed literature, a representative protocol can be constructed based on established methods for peptide quantification.
Experimental Workflow
Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on common practices for peptide quantification and information from regulatory documents.
1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Objective: To remove proteins and other interfering substances from the plasma sample and concentrate the analyte.
-
Procedure:
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of plecanatide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute plecanatide with 500 µL of an appropriate solvent, such as acetonitrile/water with a small percentage of formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Ultra-Performance Liquid Chromatography (UPLC)
-
Objective: To separate plecanatide from other components in the prepared sample.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify plecanatide with high specificity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Representative MRM Transitions (Hypothetical):
-
The exact m/z transitions for precursor and product ions would need to be optimized for plecanatide and its internal standard. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the parent ion and the most stable and abundant fragment ions.
-
Quantitative Data Summary
The following table summarizes the reported performance of a validated LC-MS/MS method for plecanatide and its active metabolite from regulatory filings.[4]
| Analyte | Lower Limit of Quantification (LLOQ) |
| Plecanatide | 1.0 ng/mL |
| SP-338 (active metabolite) | 0.775 ng/mL |
Note: In clinical studies with oral doses up to 9 mg, plasma concentrations of plecanatide and its active metabolite were generally below the LLOQ.[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA could be a viable alternative for the quantification of plecanatide, offering high throughput. However, the development and validation of a specific and sensitive ELISA for plecanatide would be necessary.
General ELISA Protocol (Hypothetical)
-
Principle: A sandwich ELISA format would be appropriate.
-
Workflow:
Caption: General workflow for a sandwich ELISA.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for plecanatide.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards and biological samples are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific to a different epitope of plecanatide is added.
-
Following another incubation and wash step, a streptavidin-enzyme conjugate is added.
-
A final wash is performed, and a substrate is added to produce a measurable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of plecanatide present.
-
Quantitative Data:
As of the current literature search, there is no commercially available, fully validated ELISA kit with published quantitative data specifically for this compound. The performance characteristics, including the dynamic range and LLOQ, would need to be established during method development and validation.
Conclusion
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing real-world safety of plecanatide: a pharmacovigilance study based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Experimental Design for Studying Plecanatide Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying plecanatide acetate, a guanylate cyclase-C (GC-C) agonist. This document outlines the mechanism of action, key in vivo models, detailed experimental protocols, and expected outcomes, facilitating the investigation of plecanatide's pharmacological effects on gastrointestinal (GI) function.
Introduction to this compound
This compound is a synthetic analog of human uroguanylin, a naturally occurring peptide that regulates fluid and electrolyte transport in the gastrointestinal tract.[1] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[2] Plecanatide acts as a guanylate cyclase-C (GC-C) agonist on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[2][3]
Mechanism of Action Signaling Pathway
Plecanatide initiates a signaling cascade that results in increased intestinal fluid secretion and motility. The key steps are outlined in the diagram below.
Key In Vivo Experimental Models and Protocols
To evaluate the pharmacological effects of plecanatide in vivo, several well-established animal models can be employed. These models are designed to assess intestinal fluid secretion, gastrointestinal transit, visceral pain, and efficacy in a constipation model.
Intestinal Fluid Secretion: Mouse Intestinal Loop Model
This model directly measures the pro-secretory effect of plecanatide in a segment of the small intestine.
Protocol:
-
Animal Preparation: Use male or female mice (e.g., C57BL/6, 8-12 weeks old). Fast the mice overnight with free access to water.
-
Anesthesia and Surgery: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane). Make a midline abdominal incision to expose the small intestine.
-
Loop Creation: Ligate a 2-3 cm segment of the jejunum at both the proximal and distal ends, taking care not to obstruct major blood vessels.
-
Compound Administration: Inject a solution of plecanatide (at desired concentrations) or vehicle control directly into the ligated loop using a fine-gauge needle.
-
Incubation: Return the intestine to the abdominal cavity and suture the incision. Allow the compound to incubate for a defined period (e.g., 2-4 hours).
-
Data Collection: Euthanize the mice and carefully dissect the ligated loop. Measure the length of the loop and weigh it. The fluid accumulation is calculated as the ratio of the loop weight (in mg) to its length (in cm).
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Fluid Accumulation (mg/cm) (Mean ± SEM) |
| Vehicle Control | 0 | Baseline fluid level |
| Plecanatide | 0.1 | Increased fluid accumulation |
| Plecanatide | 1.0 | Significantly increased fluid accumulation |
| Plecanatide | 10.0 | Further increased fluid accumulation |
Note: The above data are illustrative. Actual values will depend on the specific experimental conditions.
Gastrointestinal Transit: Charcoal Meal Test
This model assesses the effect of plecanatide on the rate of intestinal transit.
Protocol:
-
Animal Preparation: Use male or female mice (e.g., ICR, 8-12 weeks old). Fast the mice for 18-24 hours with free access to water.
-
Compound Administration: Administer plecanatide or vehicle control orally (by gavage) at the desired doses.
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum arabic) orally.
-
Transit Time: After a specific duration (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Data Collection: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Gastrointestinal Transit (%) (Mean ± SEM) |
| Vehicle Control | 0 | Baseline transit percentage |
| Plecanatide | 0.1 | Increased transit percentage |
| Plecanatide | 1.0 | Significantly increased transit percentage |
| Plecanatide | 10.0 | Further increased transit percentage |
Note: The above data are illustrative. Actual values will depend on the specific experimental conditions.
Visceral Pain: Colorectal Distension (CRD) Model
This model is used to evaluate the effect of plecanatide on visceral hypersensitivity, a key feature of IBS.
Protocol:
-
Animal Preparation: Use male rats or mice. For studies involving visceral hypersensitivity, animals may be pre-treated with an irritant such as trinitrobenzenesulfonic acid (TNBS).
-
Electrode Implantation: Surgically implant electrodes into the abdominal musculature to record electromyographic (EMG) activity, which serves as a measure of the visceromotor response to pain.
-
Balloon Catheter Insertion: Insert a small balloon catheter into the colorectum.
-
Compound Administration: Administer plecanatide or vehicle control orally or via another appropriate route.
-
Colorectal Distension: After a suitable pre-treatment period, inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded manner.
-
Data Collection: Record the EMG activity during each distension. The number of abdominal muscle contractions is quantified as the visceromotor response. A reduction in the number of contractions indicates an analgesic effect.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Number of Abdominal Contractions (at 60 mmHg) (Mean ± SEM) |
| Vehicle Control | 0 | Baseline number of contractions |
| Plecanatide | 0.05 | Reduced number of contractions |
| Plecanatide | 0.5 | Significantly reduced number of contractions |
| Plecanatide | 2.5 | Further reduced number of contractions |
Note: The above data are illustrative and based on findings from studies on GC-C agonists.[4] Actual values will depend on the specific experimental conditions.
Efficacy in a Constipation Model: Loperamide-Induced Constipation
This model mimics the symptoms of constipation and is used to assess the prokinetic and stool-softening effects of plecanatide.
Protocol:
-
Induction of Constipation: Administer loperamide (e.g., 5 mg/kg, subcutaneously or orally) to mice to induce constipation. This will decrease the frequency of defecation and increase stool hardness.
-
Compound Administration: Administer plecanatide or vehicle control orally at various doses.
-
Data Collection:
-
Stool Parameters: Collect and count the number of fecal pellets excreted over a defined period (e.g., 2-4 hours). Measure the wet and dry weight of the pellets to determine the water content.
-
Gastrointestinal Transit: A charcoal meal test, as described in section 3.2, can also be performed in these animals to assess the effect on transit time.
-
-
Analysis: Compare the stool frequency, stool water content, and gastrointestinal transit between the plecanatide-treated groups and the loperamide-only control group.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Fecal Pellet Count (in 4 hours) (Mean ± SEM) | Stool Water Content (%) (Mean ± SEM) |
| Vehicle Control | 0 | Normal pellet count | Normal water content |
| Loperamide + Vehicle | 0 | Significantly reduced pellet count | Significantly reduced water content |
| Loperamide + Plecanatide | 1.0 | Increased pellet count vs. Loperamide | Increased water content vs. Loperamide |
| Loperamide + Plecanatide | 10.0 | Significantly increased pellet count vs. Loperamide | Significantly increased water content vs. Loperamide |
Note: The above data are illustrative. Actual values will depend on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of plecanatide.
Summary and Conclusion
The in vivo study of this compound requires a selection of appropriate animal models and the implementation of detailed experimental protocols. The models described in these application notes—the intestinal loop model, the charcoal meal test, the colorectal distension model, and the loperamide-induced constipation model—provide a robust framework for characterizing the pro-secretory, prokinetic, and analgesic properties of plecanatide. By following these protocols and collecting quantitative data, researchers can effectively evaluate the pharmacological profile of plecanatide and its potential therapeutic applications.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cGMP Levels in Response to Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate is a guanylate cyclase-C (GC-C) agonist, structurally analogous to human uroguanylin.[1][2] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[3][4] The therapeutic effects of plecanatide are mediated through its action on GC-C receptors located on the luminal surface of intestinal epithelial cells.[5][6] Activation of GC-C by plecanatide catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][7] This increase in intracellular cGMP initiates a signaling cascade that leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased secretion of chloride and bicarbonate ions into the intestinal lumen.[6][8] The subsequent osmotic influx of water softens the stool and accelerates intestinal transit.[1][9] Furthermore, elevated cGMP levels are believed to reduce the activity of pain-sensing nerves in the intestine.[10]
Given that cGMP is the primary second messenger mediating the pharmacological effects of plecanatide, accurate and reliable measurement of its levels is crucial for preclinical and clinical research, as well as for drug development and quality control processes. These application notes provide detailed protocols for the quantification of cGMP in various biological samples following treatment with this compound.
This compound Signaling Pathway
The binding of this compound to the extracellular domain of GC-C receptors on intestinal epithelial cells triggers a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of GTP to cGMP, which then acts as a second messenger to elicit downstream physiological effects.
Experimental Protocols for cGMP Measurement
The choice of method for cGMP quantification will depend on the sample type, the required sensitivity, and the available equipment. The most common techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Mass Spectrometry (MS).
General Experimental Workflow
The following diagram illustrates a general workflow for measuring cGMP levels in response to this compound treatment.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying cGMP.[11][12] Commercial kits are readily available and provide most of the necessary reagents.
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP (e.g., conjugated to horseradish peroxidase - HRP) for binding to a limited amount of anti-cGMP antibody.[13] The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
Commercial cGMP ELISA kit (e.g., from Cell Biolabs, Cayman Chemical, Sigma-Aldrich)[11][14][15]
-
This compound
-
Cell culture medium or appropriate buffer for tissue homogenization
-
Lysis buffer (often provided in the kit)
-
Phosphodiesterase inhibitors (e.g., IBMX)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
Procedure:
-
Sample Preparation:
-
Cell Culture:
-
Plate cells (e.g., T84 human colon carcinoma cells, which endogenously express GC-C) in appropriate culture vessels.[16]
-
Grow cells to the desired confluency.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cGMP degradation.
-
Treat cells with varying concentrations of this compound for the desired time period.
-
Aspirate the medium and lyse the cells with 0.1 M HCl or the lysis buffer provided in the kit.[17]
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for the cGMP assay.
-
-
Tissue Samples:
-
Excise tissues and immediately freeze in liquid nitrogen to prevent cGMP degradation.[11]
-
Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl or lysis buffer.
-
Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Plasma/Serum/Urine:
-
Collect samples and add phosphodiesterase inhibitors.
-
Samples may require purification or dilution as per the kit instructions.[14]
-
-
-
ELISA Protocol (General - refer to specific kit manual for details):
-
Prepare cGMP standards and samples. Some protocols may require acetylation of samples and standards to increase sensitivity.[14][15]
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP-HRP conjugate to the wells.
-
Add the anti-cGMP antibody to the wells.
-
Incubate the plate for the recommended time (e.g., 2 hours at room temperature with shaking).[11]
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to the wells and incubate to allow color development.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.
-
Normalize cGMP concentrations to the protein concentration of the lysate, if applicable.
-
| Parameter | ELISA |
| Principle | Competitive immunoassay |
| Sensitivity | High (pmol/mL range)[18] |
| Throughput | High |
| Sample Types | Cell lysates, tissue homogenates, plasma, serum, urine[11] |
| Advantages | Widely available kits, no radioactive materials, relatively easy to perform |
| Disadvantages | Potential for cross-reactivity, matrix effects can influence results |
Protocol 2: Radioimmunoassay (RIA)
RIA is a highly sensitive technique for cGMP measurement, though its use has declined due to the requirement for radioactive materials.
Principle: Similar to ELISA, RIA is a competitive binding assay. cGMP in the sample competes with a radiolabeled cGMP (e.g., ¹²⁵I-cGMP) for binding to a limited amount of anti-cGMP antibody.[19] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
Commercial cGMP RIA kit
-
This compound
-
Reagents for sample preparation (as in ELISA protocol)
-
Gamma counter
-
Appropriate safety equipment for handling radioactive materials
Procedure:
-
Sample Preparation: Follow the same steps as for the ELISA protocol.
-
RIA Protocol (General - refer to specific kit manual for details):
-
Prepare cGMP standards and samples.
-
Add standards and samples to reaction tubes.
-
Add the ¹²⁵I-cGMP tracer to the tubes.
-
Add the anti-cGMP antibody to the tubes.
-
Incubate the tubes (e.g., 16-24 hours at 4°C).[19]
-
Precipitate the antibody-bound fraction using a secondary antibody and centrifugation.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples from the standard curve.
-
Normalize to protein concentration if necessary.
-
| Parameter | RIA |
| Principle | Competitive radiobinding assay |
| Sensitivity | Very high (fmol/mL range)[20] |
| Throughput | Moderate |
| Sample Types | Cell lysates, tissue homogenates, plasma, serum, urine |
| Advantages | High sensitivity |
| Disadvantages | Requires handling of radioactive materials, specialized equipment (gamma counter), and disposal of radioactive waste |
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the absolute quantification of cGMP.[21][22] It is considered a gold-standard method due to its high accuracy and reproducibility.
Principle: Samples are first processed to extract cGMP. The extract is then injected into a liquid chromatography system, which separates cGMP from other molecules in the sample. The separated cGMP is then introduced into a tandem mass spectrometer, which ionizes the molecule and fragments it in a specific way. The instrument detects and quantifies these specific fragments, allowing for highly selective and sensitive measurement of cGMP.[23][24]
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
Appropriate LC column (e.g., C18 or porous graphitic carbon)[21]
-
Stable isotope-labeled internal standard (e.g., ¹³C-cGMP or ¹⁵N-cGMP)
-
Solvents for mobile phase (e.g., acetonitrile, methanol, ammonium acetate)
-
Reagents for sample extraction (e.g., perchloric acid, solid-phase extraction cartridges)[25]
-
This compound
-
Reagents for sample preparation (as in ELISA protocol)
Procedure:
-
Sample Preparation and Extraction:
-
Prepare cell or tissue lysates as described in the ELISA protocol.
-
Add a known amount of the stable isotope-labeled internal standard to each sample.
-
Extract cGMP from the sample. This can be done by protein precipitation (e.g., with perchloric acid or acetonitrile) followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[21][25]
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate cGMP from other components using a suitable chromatographic method.
-
Detect and quantify cGMP using multiple reaction monitoring (MRM) in the mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for both cGMP and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of cGMP to the peak area of the internal standard against the concentration of the calibrators.
-
Calculate the concentration of cGMP in the samples based on their peak area ratios and the calibration curve.
-
| Parameter | LC-MS/MS |
| Principle | Separation by liquid chromatography and detection by mass spectrometry |
| Sensitivity | Very high (sub-nmol/L to pmol/L range)[21] |
| Throughput | Lower than ELISA |
| Sample Types | Cell lysates, tissue homogenates, plasma, serum, urine |
| Advantages | High specificity and accuracy, absolute quantification, can multiplex with other analytes |
| Disadvantages | Requires expensive specialized equipment, complex method development, lower throughput |
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format. An example table is provided below.
Table 1: cGMP Levels in T84 Cells in Response to this compound Treatment
| Treatment Group | Plecanatide Conc. (nM) | cGMP Concentration (pmol/mg protein) ± SEM |
| Vehicle Control | 0 | [Insert Value] |
| Plecanatide | 10 | [Insert Value] |
| Plecanatide | 100 | [Insert Value] |
| Plecanatide | 1000 | [Insert Value] |
Data presented as mean ± standard error of the mean (SEM) from n=3 independent experiments.
Conclusion
The selection of an appropriate method for measuring cGMP levels in response to this compound is critical for obtaining reliable and meaningful data. ELISA offers a convenient and high-throughput option suitable for many research applications. RIA provides the highest sensitivity but involves the use of radioactive materials. LC-MS/MS stands as the gold standard for specificity and absolute quantification, making it ideal for studies requiring high accuracy and for confirmatory analyses. By following these detailed protocols, researchers, scientists, and drug development professionals can effectively assess the pharmacodynamic effects of this compound and further elucidate its mechanism of action.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Assessing real-world safety of plecanatide: a pharmacovigilance study based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. nbinno.com [nbinno.com]
- 8. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plecanatide - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. abbexa.com [abbexa.com]
- 19. phoenixbiotech.net [phoenixbiotech.net]
- 20. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved method for the determination of cyclic guanosine monophosphate (cGMP) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Advancing Mass Spectrometry Technology in cGMP Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Plecanatide Acetate Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide acetate, a synthetic analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its mechanism of action involves binding to and activating GC-C receptors on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and accelerated intestinal transit.[1][2]
These application notes provide detailed protocols for utilizing common intestinal epithelial cell culture models, such as T84 and Caco-2 cells, to investigate the cellular and molecular effects of this compound. The provided methodologies and data will aid researchers in assessing the pharmacological activity of plecanatide and similar compounds in a controlled in vitro setting.
Key In Vitro Cell Culture Models
-
T84 Cells: A human colon carcinoma cell line that forms polarized monolayers and expresses high levels of GC-C and CFTR. T84 cells are an excellent model for studying secretagogue-induced ion transport and cGMP signaling.
-
Caco-2 Cells: A human colorectal adenocarcinoma cell line that spontaneously differentiates into polarized monolayers with well-defined tight junctions. Caco-2 cells are widely used to model the intestinal epithelial barrier and to assess drug permeability.[3][4][5]
Data Presentation
The following tables summarize quantitative data regarding the in vitro effects of this compound.
Table 1: Plecanatide-Induced cGMP Stimulation in T84 Cells
| Parameter | Value | Cell Line | Reference |
| EC50 | 190 nM | T84 | [1] |
Table 2: Effect of Plecanatide on Intestinal Epithelial Barrier Function in Caco-2 Cells
| Treatment | TEER (% of Control) | Paracellular Permeability (FITC-Dextran Flux) | Reference |
| Vehicle Control | 100% | Baseline | [6] |
| Plecanatide (1 µM) | Maintained or enhanced | No significant change from baseline | [6] |
| LPS (Lipopolysaccharide) | Decreased | Increased | [6] |
| LPS + Plecanatide (1 µM) | Attenuated LPS-induced decrease | Attenuated LPS-induced increase | [6] |
Signaling Pathway
The binding of plecanatide to the guanylate cyclase-C (GC-C) receptor on the apical membrane of intestinal epithelial cells initiates a signaling cascade that results in increased intestinal fluid secretion.
Experimental Protocols
Measurement of Intracellular cGMP Levels in T84 Cells
This protocol describes the quantification of intracellular cGMP in T84 cells following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow:
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
24-well tissue culture plates
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Seeding: Seed T84 cells into 24-well plates at a density of 2 x 105 cells/well.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (typically 5-7 days).
-
Pre-incubation: Wash the confluent cell monolayers twice with PBS. Pre-incubate the cells with DMEM containing 1 mM IBMX for 10 minutes at 37°C to inhibit phosphodiesterase activity.[1]
-
Plecanatide Treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.[1]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer provided in the cGMP ELISA kit.
-
cGMP ELISA: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a microplate pre-coated with a cGMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP tracer and a substrate solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cGMP in each sample by comparing the absorbance values to a standard curve.
Measurement of Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
This protocol outlines the measurement of TEER across Caco-2 cell monolayers to assess the integrity of the epithelial barrier following exposure to this compound.
Experimental Workflow:
Materials:
-
Caco-2 cells
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical compartment of Transwell inserts at a density of 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
TEER Monitoring: After approximately 18-21 days, begin monitoring the TEER using an EVOM. A stable TEER reading of >200 Ω·cm2 indicates a confluent and well-differentiated monolayer.[7]
-
Plecanatide Treatment: Once a stable baseline TEER is established, add this compound to the apical compartment at the desired concentrations.
-
TEER Measurement: Measure the TEER at various time points (e.g., 1, 4, 24, and 48 hours) after the addition of plecanatide.
-
Data Calculation and Analysis:
-
Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of the cell monolayer.
-
Multiply the corrected resistance by the surface area of the Transwell insert to obtain the TEER in Ω·cm2.
-
Express the results as a percentage of the initial baseline TEER to determine the effect of plecanatide on barrier integrity.
-
Measurement of Ion Transport using an Ussing Chamber
This protocol describes the use of an Ussing chamber to measure plecanatide-induced changes in short-circuit current (Isc), a direct measure of net ion transport across polarized epithelial cell monolayers.
Experimental Workflow:
Materials:
-
T84 or Caco-2 cells grown on permeable supports
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Ringer bicarbonate buffer (KRB)
-
This compound
-
Gas mixture (95% O2 / 5% CO2)
-
Water-jacketed reservoir to maintain temperature at 37°C
Procedure:
-
Cell Culture: Grow T84 or Caco-2 cells on permeable supports until a confluent monolayer is formed, as described in the TEER protocol.
-
Chamber Setup:
-
Prepare fresh KRB solution and continuously gas with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Warm the KRB solution to 37°C using a water-jacketed reservoir.
-
Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
-
Equilibration and Baseline Measurement:
-
Fill both the apical and basolateral chambers with the warmed and gassed KRB solution.
-
Allow the system to equilibrate for 20-30 minutes.
-
Measure the spontaneous potential difference (PD) and transepithelial resistance (TER).
-
Clamp the voltage across the monolayer to 0 mV and continuously record the short-circuit current (Isc) until a stable baseline is achieved.
-
-
Plecanatide Addition: Add this compound to the apical chamber at the desired concentration.
-
Isc Recording: Record the change in Isc following the addition of plecanatide. The peak change in Isc (ΔIsc) represents the maximum ion secretory response.
-
Data Analysis: Quantify the change in Isc by subtracting the baseline Isc from the peak Isc after plecanatide stimulation.
Conclusion
The in vitro cell culture models and protocols described in these application notes provide a robust framework for investigating the pharmacological effects of this compound. By utilizing T84 and Caco-2 cells, researchers can effectively study the GC-C signaling pathway, ion transport, and intestinal epithelial barrier function. These models are invaluable tools for the preclinical evaluation of novel GC-C agonists and for further elucidating the cellular mechanisms underlying their therapeutic effects.
References
- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]
- 4. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Developing Animal Models of Chronic Idiopathic Constipation for Plecanatide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing animal models of chronic idiopathic constipation (CIC) to evaluate the efficacy of plecanatide. The methodologies described are intended to offer a standardized framework for preclinical research in this area.
Introduction
Chronic idiopathic constipation is a prevalent functional gastrointestinal disorder characterized by infrequent and difficult passage of stool. Plecanatide, a guanylate cyclase-C (GC-C) agonist, is a therapeutic agent approved for the treatment of CIC.[1] It is a 16-amino acid synthetic analog of human uroguanylin.[2] By activating GC-C receptors on the luminal surface of intestinal epithelial cells, plecanatide leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This cascade of events stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The resulting increase in intestinal fluid softens the stool and accelerates gastrointestinal transit.[1][2] In animal models, plecanatide has been demonstrated to increase fluid secretion into the gastrointestinal tract, accelerate intestinal transit, and modify stool consistency.[1][2]
Robust and reproducible animal models are crucial for the preclinical evaluation of pro-secretory agents like plecanatide. This document outlines protocols for two widely used models of constipation: loperamide-induced and low-fiber diet-induced constipation.
Plecanatide's Mechanism of Action
Plecanatide mimics the action of endogenous uroguanylin by binding to and activating GC-C receptors on intestinal enterocytes.[2] This activation triggers the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated intracellular cGMP has two primary effects: it inhibits the sodium-hydrogen exchanger 3 (NHE3), reducing sodium absorption, and it activates protein kinase G II (PKGII), which in turn phosphorylates and opens the CFTR channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[4] The osmotic gradient created by this ion movement draws water into the intestines, increasing the luminal fluid content.
Animal Models of Chronic Idiopathic Constipation
Two commonly employed and well-characterized animal models for inducing constipation are the loperamide-induced model and the low-fiber diet-induced model.
Loperamide-Induced Constipation Model
Loperamide is a peripherally acting μ-opioid receptor agonist that reduces gastrointestinal motility and intestinal secretions, leading to constipation. This model is useful for studying therapies that can overcome opioid-induced gut hypomotility.
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Induction of Constipation:
-
Administer loperamide hydrochloride (e.g., 5 mg/kg for rats, 10 mg/kg for mice) subcutaneously or via oral gavage twice daily for 3-7 consecutive days. The exact dose and duration may require optimization based on the animal strain and specific experimental goals.
-
-
Grouping: Animals are typically divided into the following groups:
-
Normal Control (Vehicle)
-
Constipation Model (Loperamide + Vehicle)
-
Positive Control (e.g., a known laxative)
-
Plecanatide Treatment (Loperamide + Plecanatide at various doses)
-
-
Plecanatide Administration:
-
Plecanatide is administered orally (e.g., via gavage) once daily, typically 1-2 hours before one of the loperamide administrations. Doses can be selected based on existing literature or through pilot dose-ranging studies.
-
-
Assessment of Constipation Parameters: (See detailed protocols below)
-
Fecal parameters (number, wet weight, and dry weight) are monitored daily.
-
Fecal water content is determined.
-
Gastrointestinal transit time is measured at the end of the treatment period.
-
Low-Fiber Diet-Induced Constipation Model
This model mimics constipation caused by insufficient dietary fiber intake, a common etiological factor in human CIC.
Experimental Protocol:
-
Animal Selection: Male Wistar rats or ICR mice are suitable for this model.
-
Acclimatization: Similar to the loperamide model, a one-week acclimatization period with standard chow is recommended.
-
Induction of Constipation:
-
Switch the animals' diet from standard chow to a custom low-fiber diet for a period of 2-4 weeks. Low-fiber diets can be purchased from commercial vendors such as Specialty Feeds (e.g., SF13-055) and Envigo Teklad.
-
The diet should be the only food source available, with ad libitum access to water.
-
-
Grouping:
-
Normal Control (Standard Diet + Vehicle)
-
Constipation Model (Low-Fiber Diet + Vehicle)
-
Plecanatide Treatment (Low-Fiber Diet + Plecanatide at various doses)
-
-
Plecanatide Administration:
-
Oral administration of plecanatide should commence after the constipation model is established (e.g., after 2 weeks on the low-fiber diet) and continue for the desired treatment duration.
-
-
Assessment of Constipation Parameters:
-
Monitor fecal parameters throughout the study.
-
Measure fecal water content.
-
Detailed Methodologies for Key Experiments
Protocol 1: Assessment of Fecal Parameters
-
Fecal Collection: House animals individually in metabolic cages or cages with a wire mesh bottom to allow for the collection of feces free from bedding contamination.
-
Quantification: Collect all fecal pellets produced by each animal over a defined period (e.g., 24 hours).
-
Measurement:
-
Count the total number of fecal pellets.
-
Weigh the collected pellets to determine the total wet weight.
-
Protocol 2: Determination of Fecal Water Content
-
Sample Collection: Collect freshly defecated pellets from each animal.
-
Wet Weight Measurement: Immediately weigh the fresh pellets to obtain the wet weight.
-
Drying: Place the pellets in a drying oven at 60°C for 24 hours.
-
Dry Weight Measurement: After drying, weigh the pellets again to obtain the dry weight.
-
Calculation: Calculate the fecal water content using the following formula:
-
Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Protocol 3: Measurement of Gastrointestinal Transit Time (Carmine Red Method)
-
Preparation of Carmine Red Solution: Prepare a 6% (w/v) solution of carmine red in 0.5% (w/v) methylcellulose in saline.
-
Fasting: Fast the animals for 12-16 hours prior to the experiment, with free access to water.
-
Administration: Administer 0.2-0.5 mL of the carmine red solution to each animal via oral gavage.
-
Monitoring: After administration, house the animals individually in cages lined with white paper for easy observation of fecal color.
-
Time Recording: Record the time from the administration of the carmine red solution to the appearance of the first red-colored fecal pellet. This duration represents the whole gut transit time.
Experimental Workflow
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of Plecanatide on Fecal Parameters in Loperamide-Induced Constipated Rats
| Group | Fecal Pellet Count (per 24h) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| Normal Control | |||
| Loperamide + Vehicle | |||
| Loperamide + Plecanatide (Dose 1) | |||
| Loperamide + Plecanatide (Dose 2) | |||
| Loperamide + Plecanatide (Dose 3) |
Table 2: Effect of Plecanatide on Gastrointestinal Transit Time
| Group | Whole Gut Transit Time (minutes) |
| Normal Control | |
| Constipation Model + Vehicle | |
| Constipation Model + Plecanatide (Dose 1) | |
| Constipation Model + Plecanatide (Dose 2) | |
| Constipation Model + Plecanatide (Dose 3) |
Note: The tables above are templates. The actual data should be populated from experimental findings and presented as mean ± standard error of the mean (SEM) or standard deviation (SD), with statistical significance indicated.
Conclusion
The loperamide-induced and low-fiber diet-induced constipation models provide valuable platforms for the preclinical assessment of plecanatide. By adhering to the detailed protocols outlined in these application notes, researchers can generate reliable and reproducible data to characterize the pro-secretory and pro-kinetic efficacy of plecanatide and other GC-C agonists. Careful and consistent application of these methodologies will contribute to a more thorough understanding of the therapeutic potential of such agents in the treatment of chronic idiopathic constipation.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Custom Diet – Semi-Pure Raw Material Diets for Rats and Mice | Specialty Feeds [specialtyfeeds.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
plecanatide acetate low solubility and formulation challenges
Welcome to the technical support center for plecanatide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation challenges associated with this compound's solubility and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
Plecanatide is a 16-amino acid peptide analog of human uroguanylin and functions as a guanylate cyclase-C (GC-C) agonist.[1][2] It is an amorphous, white to off-white powder.[1][3][4] Key physicochemical properties are summarized in the table below.
Q2: There are conflicting reports on the water solubility of this compound. What is the correct solubility?
The solubility of this compound is highly dependent on the solvent and pH. While some sources describe it as "soluble in water," quantitative studies provide a more nuanced picture.[1][3][4][5][6][] Its solubility is reported to be 0.25 mg/mL in water, but this increases significantly in a buffered solution like phosphate-buffered saline (PBS) at pH 7.2, where it is approximately 10 mg/mL.[8][9] For the approved 3 mg oral dose, it is considered soluble across the physiological pH range of the gastrointestinal tract.[10][11] Simulations have shown that the optimal activity of plecanatide occurs at pH 5, which is typical of the proximal small intestine.[2]
Q3: What are the primary formulation challenges associated with this compound?
The main formulation challenge for this compound revolves around its low aqueous solubility, which can impact dissolution and bioavailability. As a peptide, it is also susceptible to enzymatic degradation in the gastrointestinal tract. However, plecanatide is designed to act locally on the luminal surface of the intestine and is minimally absorbed into systemic circulation.[2][9] The commercially available formulation, Trulance®, is an immediate-release tablet containing microcrystalline cellulose and magnesium stearate as inactive ingredients.[1][3][4]
Q4: What is the mechanism of action of plecanatide?
Plecanatide and its active metabolite bind to and activate guanylate cyclase-C (GC-C) receptors on the luminal surface of intestinal epithelial cells.[1] This activation leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2] The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in aqueous solution. | Low intrinsic water solubility. Incorrect pH of the buffer. | Use a buffered solution, such as PBS, at a pH between 5.0 and 7.2 for improved solubility. Gentle warming and agitation can also aid dissolution. For stock solutions, consider using organic solvents like DMSO, followed by further dilution in aqueous buffer.[8] |
| Precipitation of this compound upon dilution of a stock solution. | The concentration of the organic solvent in the final aqueous solution is too high. The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Ensure the final concentration of the organic solvent is minimal to avoid affecting the experiment or causing precipitation.[8] Prepare a more dilute stock solution or increase the volume of the aqueous buffer for dilution. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the stock solution. Incomplete dissolution of the compound. | Prepare fresh stock solutions and use them promptly. Storing aqueous solutions for more than a day is not recommended.[8] Visually inspect for complete dissolution before adding to the assay. |
| Low oral bioavailability in animal studies. | Plecanatide is designed for local action in the GI tract and has minimal systemic absorption.[2][9] | This is an expected characteristic of the drug. Focus on assessing local pharmacodynamic effects in the gastrointestinal tract rather than systemic exposure. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.25 mg/mL | [9] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
| DMSO | ~3 mg/mL | [8] |
| Dimethyl formamide (DMF) | ~1 mg/mL | [8] |
Table 2: Physicochemical Properties of Plecanatide
| Property | Value | Reference |
| Molecular Formula | C65H104N18O26S4 | [1][2] |
| Molecular Weight | 1681.89 g/mol | [2] |
| Appearance | Amorphous, white to off-white powder | [1][3][4] |
| pKa (Strongest Acidic) | 2.43 | [9] |
| LogP | -1.4 | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 3 mg/mL stock solution, add 1 mL of DMSO to 3 mg of this compound).
-
Purge the tube with an inert gas to displace oxygen and minimize oxidation.
-
Vortex the tube until the solid is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. For immediate use, proceed with dilution in an appropriate aqueous buffer.
-
Protocol 2: Preparation of an Aqueous Solution of this compound for Oral Administration in Animal Studies
-
Objective: To prepare an aqueous solution of this compound for oral gavage in animal models.
-
Materials:
-
This compound solid powder
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes
-
-
Procedure:
-
Weigh the required amount of this compound for the desired dosing concentration.
-
Add the calculated volume of PBS (pH 7.2) to the conical tube containing the this compound.
-
Vortex or sonicate the mixture until the this compound is fully dissolved.
-
Administer the freshly prepared solution to the animals via oral gavage. It is not recommended to store the aqueous solution for more than one day.[8]
-
Visualizations
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
Caption: General experimental workflow for preparing plecanatide solutions.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide - Wikipedia [en.wikipedia.org]
- 3. DailyMed - TRULANCE IMMEDIATE RELEASE- plecanatide tablet [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pdf.hres.ca [pdf.hres.ca]
Preclinical Plecanatide Acetate Dosage Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of plecanatide acetate in preclinical studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during preclinical research with this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| Formulation & Administration | |
| What is the recommended vehicle for oral administration of this compound in preclinical models? | This compound is soluble in water.[1] For oral gavage, it is recommended to dissolve this compound in Phosphate Buffered Saline (PBS).[2][3] |
| How should I prepare the this compound solution for oral gavage? | 1. Allow the lyophilized this compound to reach room temperature before opening the vial. 2. Reconstitute the peptide in sterile PBS (pH 7.0-7.4) to the desired stock concentration. 3. Vortex gently to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation. 4. Prepare fresh solutions daily for administration to ensure stability and prevent microbial contamination.[2] |
| My this compound solution appears cloudy or has particulates. Can I still use it? | No. A properly dissolved this compound solution in PBS should be clear. Cloudiness or the presence of particulates may indicate incomplete dissolution, contamination, or degradation of the peptide. Discard the solution and prepare a fresh one. |
| What is the maximum recommended oral gavage volume for mice and rats? | The appropriate gavage volume depends on the animal's weight. As a general guideline, for mice, the volume should not exceed 10 mL/kg. For rats, it is generally recommended to stay within 5-10 mL/kg. Always adhere to your institution's IACUC guidelines. |
| Dose Selection & Optimization | |
| What is a good starting dose for this compound in a preclinical constipation model? | Based on published studies, a dose range of 0.05 mg/kg to 5.0 mg/kg has been explored in various murine models.[3] For constipation models, starting with a dose-ranging study including 0.1, 0.5, and 2.5 mg/kg may be a reasonable approach to establish a dose-response relationship. |
| I am not observing a significant pro-kinetic effect at my chosen dose. What should I do? | 1. Verify Formulation: Ensure the this compound was properly dissolved and the concentration is accurate. 2. Check Administration Technique: Improper oral gavage technique can lead to incorrect dosing. Ensure the gavage needle is correctly placed in the esophagus. 3. Increase the Dose: Plecanatide's effect is dose-dependent. Consider increasing the dose in your next experiment. 4. Assess Animal Model: Ensure your constipation model is robust and that the level of constipation induced is not too severe to be overcome by the tested doses. |
| I am observing a high incidence of diarrhea in my high-dose groups. How can I mitigate this? | Diarrhea is the most common adverse effect of plecanatide and is an extension of its mechanism of action.[1] If severe diarrhea is observed, consider the following: 1. Reduce the Dose: This is the most straightforward approach to decrease the incidence and severity of diarrhea. 2. Refine the Dosing Regimen: Explore if less frequent administration (e.g., every other day) can maintain efficacy while reducing adverse effects. 3. Ensure Proper Hydration: Provide ad libitum access to water to prevent dehydration in animals experiencing diarrhea. |
| Experimental Model & Endpoints | |
| How can I induce a consistent level of constipation in my rodent model? | The loperamide-induced constipation model is a widely used and reliable method. Administration of loperamide hydrochloride (typically 5-10 mg/kg, subcutaneously or orally) can effectively reduce fecal output and intestinal transit.[4] It is crucial to perform a pilot study to determine the optimal dose and duration of loperamide treatment to achieve a consistent level of constipation in your specific animal strain and housing conditions. |
| What are the key efficacy endpoints to measure in a preclinical constipation study with plecanatide? | 1. Gastrointestinal Transit Time: Measurement of the transit time of a non-absorbable marker (e.g., carmine red or charcoal meal) through the gastrointestinal tract. 2. Fecal Parameters: Quantification of fecal pellet output (number and total weight) and fecal water content over a defined period. 3. Stool Consistency: Visual assessment of stool morphology using a standardized scale. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: Preclinical Dose Ranges of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | Reference |
| TNBS-Induced Colitis | Mouse (BALB/c) | Oral Gavage | 0.5 - 2.5 | Reduced colitis severity scores. | [3] |
| DSS-Induced Colitis | Mouse (BDF1) | Oral Gavage | 0.005 - 5.0 | Ameliorated gastrointestinal inflammation. | [3] |
| Spontaneous Colitis | Mouse (TCRα-/-) | Oral Gavage | 0.5 - 2.5 | Reduced colitis scores. | [3] |
| Visceral Hypersensitivity | Rat | Oral Gavage | 0.01 - 0.05 | Reduced abdominal muscle contractions in response to colorectal distention. | [2] |
TNBS: Trinitrobenzene sulfonic acid; DSS: Dextran sulfate sodium
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| T84 (human colon carcinoma) | cGMP Synthesis | EC50 | 190 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments involving this compound.
Protocol 1: Loperamide-Induced Constipation Model in Mice
Objective: To induce constipation in mice and assess the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Loperamide hydrochloride (e.g., 5 mg/mL solution)
-
This compound
-
Sterile PBS (pH 7.4)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Metabolic cages for fecal collection
-
Carmine red marker (5% w/v in saline)
Procedure:
-
Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Baseline Measurement: Record baseline fecal parameters (pellet number and total weight) for each mouse over a 24-hour period.
-
Induction of Constipation:
-
Administer loperamide hydrochloride (e.g., 10 mg/kg) subcutaneously or orally. The exact dose and route should be optimized in a pilot study.
-
Repeat loperamide administration as necessary to maintain constipation (e.g., once or twice daily for 2-3 days).
-
-
Treatment Administration:
-
On the day of the experiment, administer this compound (e.g., 0.1, 0.5, 2.5 mg/kg) or vehicle (PBS) via oral gavage.
-
-
Assessment of Fecal Parameters:
-
Collect and count fecal pellets at regular intervals (e.g., every 2 hours for 6-8 hours) after plecanatide administration.
-
Measure the total weight of the collected feces.
-
Determine the fecal water content by drying the fecal pellets at 60°C for 24 hours and calculating the difference between the wet and dry weight.
-
-
Gastrointestinal Transit Time:
-
Thirty minutes after plecanatide or vehicle administration, administer 0.2 mL of the carmine red marker via oral gavage.
-
Monitor the mice for the first appearance of red-colored feces.
-
The time from carmine red administration to the first appearance of red feces is the gastrointestinal transit time.
-
Protocol 2: Preparation of this compound for Oral Gavage
Objective: To prepare a stable and accurate solution of this compound for in vivo administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose, and the gavage volume.
-
Reconstitution:
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the calculated volume of sterile PBS to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.
-
-
Dilution (if necessary): If a lower concentration is needed, perform serial dilutions from the stock solution using sterile PBS.
-
Storage and Handling:
-
Prepare the solution fresh on the day of the experiment.
-
If temporary storage is necessary, keep the solution on ice.
-
Visually inspect the solution for any precipitation or cloudiness before each administration.
-
Visualizations
Signaling Pathway of this compound
Caption: Plecanatide activates GC-C, leading to increased cGMP and subsequent ion and water secretion.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for assessing plecanatide efficacy in a preclinical constipation model.
Troubleshooting Logic for Suboptimal Efficacy
Caption: A logical approach to troubleshooting experiments with suboptimal plecanatide efficacy.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
Plecanatide Acetate HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of plecanatide acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing peak tailing with my this compound sample?
A1: Peak tailing in the analysis of plecanatide, a 16-amino acid peptide, is often due to secondary interactions between the analyte and the stationary phase. Plecanatide contains several amino acid residues with the potential for ionic or polar interactions with residual silanol groups on the silica-based stationary phase.
-
Possible Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the HPLC column packing can interact with basic residues in plecanatide, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups. Employing a well-end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the isoelectric point of plecanatide, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the peptide's pI.
-
-
Q2: I am experiencing poor resolution between plecanatide and its impurities or degradation products. What can I do?
A2: Achieving adequate resolution is critical for accurately quantifying plecanatide and its related substances.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and its gradient profile may not be suitable for separating closely eluting peaks.
-
Solution: Optimize the gradient elution method. A shallower gradient can often improve the resolution of complex peptide mixtures. Experiment with different organic modifiers, such as acetonitrile or methanol, as they can offer different selectivities.
-
-
Incorrect Column Chemistry: The chosen stationary phase may not be providing sufficient selectivity.
-
Solution: Screen different column chemistries. While C18 columns are common, a C8 or a phenyl-hexyl column might provide the necessary selectivity for your specific separation.
-
-
High Flow Rate: A flow rate that is too high can decrease separation efficiency.
-
Solution: Reduce the flow rate. This will increase analysis time but can significantly improve resolution.
-
-
Q3: My retention times for plecanatide are shifting between injections. What is causing this?
A3: Retention time variability can compromise the reliability of your analytical method.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
-
Fluctuations in Column Temperature: Temperature changes can affect mobile phase viscosity and analyte retention.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifting retention times.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.
-
-
Pump Issues or Leaks: Inconsistent flow from the pump due to leaks or air bubbles will cause retention time shifts.
-
Solution: Check the HPLC system for any leaks and purge the pump to remove any trapped air bubbles.
-
-
Q4: I am having issues with the quantitation of plecanatide, such as inconsistent peak areas. What should I check?
A4: Accurate and precise quantitation is essential for reliable results.
-
Possible Causes & Solutions:
-
Poor Peak Integration: Inconsistent peak integration due to tailing, fronting, or co-eluting peaks can lead to inaccurate quantitation.
-
Solution: Address the underlying chromatographic issues causing poor peak shape (see Q1 and Q2). Optimize the integration parameters in your chromatography data system.
-
-
Sample Diluent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and affect quantitation.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Injector Variability: Issues with the autosampler, such as inconsistent injection volumes, can lead to variable peak areas.
-
Solution: Perform an injector precision test to ensure the autosampler is functioning correctly.
-
-
Summary of HPLC Methods for this compound Analysis
The following table summarizes typical experimental parameters from published HPLC methods for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18 (250 x 4.6mm, 5µm)[1] | C18 column (250 × 4.6 mm, 5 µm)[2] | Develosil ODS HG-5 (150 x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (60:40 v/v)[1] | Water: Acetonitrile (50:50 v/v) with 0.05% TFA[2] | Orthophosphoric acid, Triethylamine buffer: Methanol (520:480 v/v) |
| Flow Rate | 0.9 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min |
| Detection | UV at 254 nm[1] | UV at 204 nm[2] | UV at 246 nm |
| Retention Time | 2.892 min[1] | 3.092 min[2] | 4.543 min |
| Linearity Range | 5-30 µg/mL[1] | 6-30 µg/mL[2] | 10-60 µg/mL |
| Recovery | 99.70%[1] | 99.55% to 101.00%[2] | 98.55% to 101.88% |
Detailed Experimental Protocol
This protocol provides a general methodology for the HPLC analysis of this compound based on established methods.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (OPA)
-
Triethylamine (TEA)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
3. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% aqueous solution of TFA or OPA.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase A or a mixture of mobile phase A and B) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 5-50 µg/mL).
-
Sample Preparation: Prepare the sample containing this compound by dissolving it in the same diluent as the standard solutions to achieve a concentration within the calibration range.
5. Chromatographic Conditions
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient program may be necessary for optimal separation. An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
6. Analysis
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solutions and then the sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
This compound Signaling Pathway
Plecanatide is a guanylate cyclase-C (GC-C) agonist.[3] Upon oral administration, it binds to and activates GC-C receptors on the luminal surface of intestinal epithelial cells.[3] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] The elevated cGMP levels then activate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[3] This increase in intestinal fluid helps to soften stool and accelerate transit.[3]
Caption: Signaling pathway of this compound.
HPLC Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues in HPLC analysis.
Caption: General HPLC troubleshooting workflow.
References
Plecanatide Acetate Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of plecanatide acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways:
-
Enzymatic Degradation: In the gastrointestinal tract, plecanatide undergoes proteolytic degradation. The initial and most significant step is the cleavage of the C-terminal leucine residue, resulting in the formation of a biologically active metabolite, SP-338. This active metabolite is then further degraded by an internal cleavage between Leucine-6 and Cysteine-7, leading to inactive peptide fragments.[1]
-
Chemical Degradation: Forced degradation studies have shown that plecanatide is susceptible to degradation under acidic and reductive conditions. It is relatively stable under alkaline, oxidative, photolytic, thermal, and UV light conditions.[2]
Q2: What is the main active metabolite of plecanatide?
A2: The main active metabolite of plecanatide is SP-338. It is formed by the enzymatic removal of the C-terminal leucine from the parent plecanatide molecule.[1] SP-338 retains biological activity, contributing to the overall therapeutic effect.
Q3: What are the known degradation byproducts of plecanatide?
A3: Besides the active metabolite SP-338, other known degradation byproducts include:
-
Leu6-clipped SP-338: An inactive metabolite formed by the internal cleavage of SP-338.[1]
-
Smaller Peptide Fragments: Under reducing conditions, plecanatide and its metabolites can be further broken down into smaller peptide fragments, typically ranging from 4 to 9 amino acids in length.[1]
-
Acid Degradation Products: Under acidic conditions, plecanatide undergoes significant degradation, leading to various unidentified byproducts.
-
Reductive Degradation Products: In the presence of reducing agents, the disulfide bonds in plecanatide can be cleaved, leading to linearized peptides and subsequent fragmentation.
Q4: What experimental conditions are known to accelerate plecanatide degradation?
A4: Based on forced degradation studies, the following conditions significantly accelerate plecanatide degradation:
-
Acidic pH: Exposure to acidic solutions (e.g., 0.1 N HCl) leads to notable degradation.[2]
-
Reducing Agents: The presence of reducing agents, such as sodium bisulfate, causes significant degradation, likely through the disruption of disulfide bonds.[2]
Q5: How can I minimize plecanatide degradation during my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Maintain a neutral or slightly alkaline pH for solutions containing plecanatide, as it is more stable in these conditions.
-
Avoid Reducing Agents: Exclude reducing agents from your experimental setup unless they are a necessary component of your study.
-
Temperature Control: While plecanatide is relatively stable at elevated temperatures, it is good practice to store solutions at recommended temperatures (e.g., 2-8 °C for short-term and frozen for long-term storage) to minimize any potential degradation.
-
Light Protection: Although found to be relatively stable under photolytic and UV conditions, protecting plecanatide solutions from prolonged exposure to light is a standard precautionary measure for peptide-based drugs.
Troubleshooting Guides
Issue 1: Loss of biological activity of plecanatide in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your assay buffer. Adjust to a neutral or slightly alkaline pH if necessary. |
| Presence of reducing agents in the media | Review the composition of your cell culture media and other reagents for any reducing agents. If possible, substitute with non-reducing alternatives. |
| Enzymatic degradation by cellular proteases | Consider adding a broad-spectrum protease inhibitor cocktail to your assay medium to prevent enzymatic degradation. |
| Improper storage of plecanatide stock solution | Ensure that the stock solution has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if in doubt. |
Issue 2: Appearance of unexpected peaks during HPLC analysis of a plecanatide formulation.
| Possible Cause | Troubleshooting Step |
| Acidic degradation due to excipients | Evaluate the pH of your formulation. If acidic, consider using alternative excipients or adding a buffering agent to maintain a neutral pH. |
| Reductive degradation from excipients or container closure system | Investigate the chemical properties of your excipients and container for any reducing potential. |
| Oxidative degradation (less common) | Although relatively stable, if oxidation is suspected, consider purging your solutions with an inert gas (e.g., nitrogen or argon) and adding an antioxidant. |
| Sample preparation induced degradation | Ensure that the sample preparation process does not involve harsh conditions (e.g., high temperature, extreme pH) that could cause degradation. |
Quantitative Data
The following table summarizes the results from a forced degradation study of plecanatide, indicating the percentage of degradation under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | % Degradation |
| Acidic | 0.1 N HCl | 24 hours | 15.2% |
| Alkaline | 0.1 N NaOH | 24 hours | 3.5% |
| Oxidative | 3% H₂O₂ | 24 hours | 5.8% |
| Reductive | 10% Sodium Bisulfate | 24 hours | 12.7% |
| Thermal | 70°C | 24 hours | 2.1% |
| Photolytic | Direct Sunlight | 4 hours | 1.9% |
| UV Light | UV Chamber | 24 hours | 1.3% |
Data adapted from a stability-indicating RP-HPLC method development study.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Reductive Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% sodium bisulfate solution.
-
Incubate the mixture at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 70°C for 24 hours.
-
After the incubation period, dissolve the sample in the solvent to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample or a solution of this compound to direct sunlight for at least 4 hours or in a photostability chamber.
-
Prepare the sample for analysis.
-
-
Analysis: Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Visualizations
References
Technical Support Center: Plecanatide Studies and Management of Diarrhea
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing diarrhea as a side effect in preclinical studies involving plecanatide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of plecanatide and why does it cause diarrhea?
Plecanatide is a structural analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1] It binds to and activates GC-C receptors on the luminal surface of the intestinal epithelium.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][2] The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water.[1][2] This increased intestinal fluid softens the stool and accelerates gastrointestinal transit, which, at therapeutic doses, relieves constipation but can also lead to diarrhea as a side effect.
Q2: What is the reported incidence of diarrhea in human clinical trials with plecanatide?
Diarrhea is the most common adverse event reported in clinical trials of plecanatide. The incidence varies slightly depending on the patient population (Chronic Idiopathic Constipation - CIC or Irritable Bowel Syndrome with Constipation - IBS-C) and the dose administered. Generally, the 3 mg dose is associated with a lower incidence of diarrhea compared to higher, non-approved doses. Discontinuation due to diarrhea is relatively low.[3][4][5][6]
Q3: How does the incidence of diarrhea with plecanatide compare to other GC-C agonists like linaclotide?
Direct head-to-head clinical trials are limited. However, cross-trial comparisons suggest that plecanatide may be associated with a lower incidence of diarrhea compared to linaclotide.[7] It's important to note that definitions of diarrhea and study populations can vary between clinical trials.[3]
Q4: Are there any known strategies to reduce plecanatide-induced diarrhea in a clinical setting?
In clinical practice, if severe diarrhea occurs, the recommendation is to suspend dosing and rehydrate the patient.[8] The majority of diarrhea cases are reported to be mild to moderate and often occur within the first few weeks of treatment.[7]
Troubleshooting Guide for Preclinical Studies
This guide provides practical advice for managing diarrhea in animal models during plecanatide research.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of severe diarrhea or dehydration in study animals. | Dose is too high for the specific animal model, strain, or age. | - Conduct a dose-ranging study to identify the minimal effective dose that achieves the desired therapeutic effect (e.g., increased stool frequency/water content) without causing excessive diarrhea.[8] - Start with a low dose and titrate upwards, closely monitoring for signs of diarrhea and dehydration. - Consider the age of the animals, as younger animals may be more susceptible to dehydration.[7] |
| Animal model is particularly sensitive to GC-C agonists. | - If possible, consider using a different, less sensitive rodent strain. - Ensure the animal model is appropriate for the research question. | |
| Difficulty in assessing other experimental endpoints due to severe diarrhea. | Diarrhea is a confounding factor in the experiment. | - Time your endpoint measurements to occur before the peak diarrheal effect of plecanatide. - If studying long-term effects, consider intermittent dosing schedules (e.g., every other day) if it aligns with the study objectives. |
| Dehydration and weight loss in treated animals. | Excessive fluid and electrolyte loss due to diarrhea. | - Provide supportive care, including readily accessible hydration sources. This can include hydrogels or electrolyte-supplemented water. - Monitor animal weight, hydration status (skin turgor), and overall well-being daily. - Consult with veterinary staff for appropriate supportive care protocols. |
| Inconsistent or highly variable diarrheal response between animals. | Variability in gavage technique, food consumption, or individual animal sensitivity. | - Ensure consistent oral gavage technique to deliver the intended dose accurately. - Standardize feeding protocols, as food can affect gastrointestinal transit and drug absorption. - Increase the number of animals per group to account for individual variability. |
Quantitative Data from Clinical Trials
The following tables summarize the incidence of diarrhea in phase 3 clinical trials of plecanatide for Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).
Table 1: Incidence of Diarrhea in Plecanatide Clinical Trials for CIC
| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |
| Trial 1 [5] | 5.9% | 5.7% | 1.3% |
| Trial 2 | 3.2% | 4.5% | 1.3% |
| Integrated Analysis [8] | 5% | - | 1% |
Table 2: Incidence of Diarrhea in Plecanatide Clinical Trials for IBS-C
| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |
| Study 1 [9] | 4.3% | 4.0% | 1.0% |
| Study 2 [9] | 4.3% | 4.0% | 1.0% |
| Integrated Analysis [6] | 4.3% | 4.0% | 1.0% |
Experimental Protocols
In Vivo Assessment of Gastrointestinal Transit and Diarrhea in a Rodent Model
Objective: To evaluate the dose-dependent effects of plecanatide on gastrointestinal transit and to quantify the incidence and severity of diarrhea.
Materials:
-
Plecanatide
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), fasted overnight with free access to water
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Dose Preparation: Prepare solutions of plecanatide at various concentrations in the chosen vehicle.
-
Animal Dosing:
-
Divide animals into groups (n=8-10 per group), including a vehicle control group and multiple plecanatide dose groups.
-
Administer the assigned dose of plecanatide or vehicle via oral gavage.
-
-
Charcoal Meal Administration: 30 minutes after plecanatide/vehicle administration, administer the charcoal meal via oral gavage.
-
Observation for Diarrhea:
-
For the next 4-6 hours, observe the animals for the presence, consistency, and number of fecal pellets.
-
A scoring system can be used to quantify diarrhea (e.g., 0 = normal pellets, 1 = soft pellets, 2 = semi-liquid stool, 3 = liquid stool).
-
-
Gastrointestinal Transit Measurement:
-
At a predetermined time point (e.g., 60-90 minutes) after the charcoal meal, euthanize the animals.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
-
Data Analysis: Compare the gastrointestinal transit and diarrhea scores between the different dose groups and the vehicle control using appropriate statistical tests.
In Vitro Assessment of Plecanatide-Induced Ion Secretion in Intestinal Epithelial Cells
Objective: To measure the effect of different concentrations of plecanatide on ion secretion in a human colonic epithelial cell line (T84).
Materials:
-
T84 cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Transwell inserts
-
Ussing chamber system
-
Plecanatide
-
Forskolin (positive control)
-
Ringer's solution
Procedure:
-
Cell Culture: Culture T84 cells on Transwell inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the Transwell inserts containing the T84 cell monolayers in an Ussing chamber.
-
Measurement of Short-Circuit Current (Isc):
-
Bathe the apical and basolateral sides of the monolayer with Ringer's solution and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc), which is an indicator of net ion transport.
-
-
Plecanatide Administration:
-
Add increasing concentrations of plecanatide to the apical side of the monolayer.
-
Record the change in Isc after the addition of each concentration. An increase in Isc indicates chloride and bicarbonate secretion.
-
-
Positive Control: Add forskolin to the basolateral side at the end of the experiment as a positive control to confirm cell viability and responsiveness.
-
Data Analysis: Plot the change in Isc as a function of plecanatide concentration to generate a dose-response curve.
Visualizations
Caption: Signaling pathway of plecanatide in intestinal epithelial cells.
Caption: Workflow for in vivo assessment of GI transit and diarrhea.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Dose Linaclotide (72 μg) for Chronic Idiopathic Constipation: A 12-Week, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Plecanatide Acetate Solid-Phase Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Plecanatide acetate solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of Plecanatide solid-phase synthesis?
A1: The overall yield of Plecanatide synthesis is a multifactorial issue. Key factors include the choice of solid support (resin), the efficiency of coupling and deprotection steps, the strategy for disulfide bond formation, and the conditions for cleavage and purification. Peptide aggregation during synthesis is also a significant challenge that can lead to lower yields.
Q2: Which resin is recommended for the solid-phase synthesis of Plecanatide?
A2: Both Wang resin and 2-chlorotrityl chloride (2-ClTrt) resin have been successfully used for the solid-phase synthesis of Plecanatide and its fragments.[1] The choice of resin can impact the loading capacity and the conditions required for cleavage. For instance, 2-ClTrt resin allows for milder cleavage conditions, which can be advantageous for preserving the integrity of the peptide.
Q3: How can I monitor the completion of coupling and deprotection reactions?
A3: The progress of coupling and deprotection reactions can be monitored using qualitative tests like the Kaiser test.[2] A successful coupling reaction will result in a negative Kaiser test (no color change), indicating the absence of free primary amines. Conversely, a positive Kaiser test (blue color) after the deprotection step confirms the removal of the Fmoc protecting group and the presence of a free N-terminal amine ready for the next coupling step.
Q4: What are common side reactions during Plecanatide synthesis and how can they be minimized?
A4: Common side reactions include incomplete coupling, racemization, and peptide aggregation. Incomplete coupling can be addressed by using efficient coupling reagents and optimizing reaction times. Racemization, particularly at the C-terminal amino acid, can be suppressed by using appropriate coupling reagents and additives.[3][4] Peptide aggregation, a common issue with hydrophobic sequences, can be minimized by using specialized resins, chaotropic agents, or by synthesizing the peptide in smaller fragments.[2][5]
Troubleshooting Guide
Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling reaction. | Steric hindrance of the growing peptide chain. | - Increase the coupling reaction time.- Use a more potent coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.[2]- Perform a double coupling step for the problematic amino acid. |
| Aggregation of the peptide on the resin. | - Use a solvent mixture known to disrupt secondary structures, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1).[5]- Synthesize the peptide at a lower substitution level on the resin.[6] | |
| Poor swelling of the resin. | - Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF) before initiating the synthesis.[6] |
Incomplete Fmoc Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Negative or weak Kaiser test after deprotection. | Incomplete removal of the Fmoc group. | - Increase the deprotection time with 20% piperidine in DMF.[2]- Perform a second deprotection step. |
| Aggregation hindering reagent access. | - Wash the resin extensively with a solvent that disrupts aggregation before and after the deprotection step. |
Low Yield After Cleavage
| Symptom | Possible Cause | Recommended Solution |
| Low quantity of precipitated peptide. | Incomplete cleavage from the resin. | - Optimize the cleavage cocktail composition. A common cocktail includes TFA, a scavenger like Triisopropylsilane (TIPS) to protect against side reactions, and water.[5][7]- Increase the cleavage reaction time.[7] |
| Loss of peptide during workup. | - Ensure the peptide is fully precipitated from the cleavage cocktail by using a sufficient volume of cold diethyl ether.[8] | |
| Adsorption of the peptide to labware. | - Use siliconized tubes and filterware to minimize non-specific binding of the hydrophobic peptide. |
Impurity Profile Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of deletion sequences in HPLC analysis. | Incomplete coupling or deprotection at specific steps. | - Review the monitoring results (e.g., Kaiser tests) for each step to identify the problematic residue and optimize the conditions for that specific coupling/deprotection. |
| Racemization. | - Use a racemization-suppressing additive like OxymaPure with your coupling reagent.[9] | |
| Presence of byproducts with unexpected masses. | Side reactions during cleavage due to scavengers. | - Adjust the scavenger cocktail based on the amino acid composition of the peptide. For instance, peptides containing tryptophan may require specific scavengers to prevent modification.[2] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle (Fmoc/tBu Chemistry)
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes. Perform this step twice.[2]
-
Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM).
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 80-95% Trifluoroacetic acid (TFA), with the remainder being a scavenger mixture such as Triisopropylsilane (TIPS), Dithiothreitol (DTT), and water.[2][5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for Plecanatide solid-phase synthesis.
Caption: Troubleshooting logic for low yield in Plecanatide synthesis.
References
- 1. What are the side effects of Plecanatide? [synapse.patsnap.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Plecanatide Acetate In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plecanatide acetate in vitro assays. Our aim is to help you address common sources of variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Plecanatide is a structural analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2] It binds to GC-C receptors on the luminal surface of intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate into the intestinal lumen, which in turn increases intestinal fluid and accelerates transit.[1][2]
Q2: Which cell line is most commonly used for in vitro plecanatide assays?
The human colon carcinoma cell line, T84, is widely used for in vitro studies of plecanatide and other GC-C agonists.[3][4] These cells endogenously express the GC-C receptor and are a well-established model for studying cGMP-mediated intestinal secretion.[5]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is a solid that is soluble in aqueous buffers like PBS (approximately 10 mg/mL) and organic solvents such as DMSO (approximately 3 mg/mL). For in vitro assays, it is recommended to prepare fresh aqueous solutions. If a stock solution in an organic solvent is made, further dilutions into aqueous buffers should be performed before the experiment. Aqueous solutions are not recommended for storage for more than one day. For long-term storage, this compound solid should be kept at -20°C.[6]
Q4: Why is a phosphodiesterase (PDE) inhibitor, such as IBMX, often included in cGMP assays?
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cGMP.[7] Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the assay prevents the breakdown of cGMP produced in response to plecanatide stimulation.[3] This leads to an accumulation of intracellular cGMP, enhancing the signal and improving the sensitivity of the assay.[3][8]
Q5: What is the optimal pH for plecanatide activity in vitro?
Plecanatide's binding to the GC-C receptor is pH-dependent, with higher activity observed in slightly acidic conditions (pH 5.0) compared to a more alkaline environment (pH 8.0).[9][10] This mimics the physiological environment of the proximal small intestine where uroguanylin, the natural analog of plecanatide, is most active.[10]
Troubleshooting Guides
Low or No Signal in cGMP Assay
| Potential Cause | Recommended Solution | Citation |
| Plecanatide Degradation | Prepare fresh plecanatide solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | [6] |
| Sub-optimal Cell Health | Ensure T84 cells are healthy and in the logarithmic growth phase. Use a consistent cell passage number for experiments. | [11] |
| Low Cell Density | Seed cells to achieve a confluent monolayer at the time of the assay. Lower cell densities may have reduced GC-C receptor expression or signaling capacity. | [3] |
| Insufficient Incubation Time | Optimize the incubation time with plecanatide. A typical incubation time is 30 minutes, but this may need to be adjusted based on experimental conditions. | [3] |
| Inadequate PDE Inhibition | Ensure the PDE inhibitor (e.g., IBMX) is added at the correct concentration and pre-incubated with the cells before adding plecanatide. | [3] |
| Assay Temperature | Perform incubations at 37°C to ensure optimal enzyme activity. | [3] |
| Cell Lysis and Sample Preparation Issues | Use a validated cell lysis protocol to ensure complete release of intracellular cGMP. Acidic lysis (e.g., with HCl or perchloric acid) followed by neutralization is a common method. | [2][3] |
High Background or Variability in cGMP Assay
| Potential Cause | Recommended Solution | Citation |
| High Cell Density/Over-confluence | Avoid letting cells become over-confluent, as this can alter cell signaling pathways. Seed cells at a density that results in a just-confluent monolayer on the day of the assay. | [11] |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells of the microplate to minimize well-to-well variability. | [11] |
| Presence of Serum | Serum contains factors that can interfere with the assay. It is recommended to serum-starve the cells for a period (e.g., overnight) before the experiment to synchronize the cells and reduce background signaling. | |
| Incomplete Washing | Thoroughly wash cell monolayers to remove any residual media or interfering substances before adding reagents. | [1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. | |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with media or buffer to maintain a humidified environment. | |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants that can affect cell health and signaling. |
Quantitative Data Summary
The following table summarizes reported EC50 values for plecanatide in T84 cells under different pH conditions. This data highlights the pH-dependent nature of plecanatide's activity.
| Compound | Cell Line | pH | EC50 (nM) | Citation |
| Plecanatide | T84 | 5.0 | 47 | [9] |
| Plecanatide | T84 | 8.0 | 409 | [9] |
| Plecanatide | T84 | Not Specified | 190 | [6] |
| Plecanatide | T84 | Not Specified | 190 (mol/L converted) | [3] |
Experimental Protocols
Detailed Methodology for Plecanatide-Induced cGMP Stimulation in T84 Cells
This protocol is a comprehensive guide for conducting a cGMP stimulation assay with plecanatide in T84 cells.
1. T84 Cell Culture and Seeding:
-
Culture T84 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Medium, supplemented with 5% Fetal Bovine Serum (FBS).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed T84 cells into 24-well or 96-well plates at a density that will result in a confluent monolayer at the time of the experiment. This typically requires seeding 1-3 x 10^4 cells/cm².[11]
-
Allow cells to attach and grow to confluence, which may take several days. The medium should be changed every 2-3 days.
2. Serum Starvation (Optional but Recommended):
-
Once cells are confluent, aspirate the growth medium and replace it with a serum-free medium.
-
Incubate the cells in the serum-free medium for 16-24 hours to synchronize the cell cycle and reduce basal cGMP levels.
3. cGMP Stimulation Assay:
-
Prepare a fresh solution of this compound in the assay buffer (e.g., DMEM or Krebs-Ringer bicarbonate buffer).
-
Wash the confluent T84 cell monolayers once with warm DMEM.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), in DMEM for 10 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.[3]
-
Aspirate the PDE inhibitor solution and add the plecanatide solutions at various concentrations to the cells. Include a vehicle control (buffer without plecanatide).
-
Incubate the plates for 30 minutes at 37°C.[3]
4. Cell Lysis and Sample Collection:
-
Terminate the reaction by aspirating the plecanatide solution and adding a lysis buffer. A common method is to add ice-cold 0.1 M HCl or 3% perchloric acid.[2][3]
-
Incubate at room temperature for 20 minutes to ensure complete cell lysis.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at ≥1,000 x g for 10 minutes to pellet cellular debris.[2]
-
Carefully collect the supernatant, which contains the intracellular cGMP. If an acidic lysis buffer was used, neutralize the samples with a suitable base (e.g., 0.5 N NaOH for perchloric acid).[3]
5. cGMP Quantification:
-
Quantify the cGMP concentration in the cell lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.[2][3]
-
Normalize the cGMP concentration to the protein concentration in each sample, which can be determined using a standard protein assay (e.g., BCA or Bradford assay). Results are typically expressed as pmol cGMP/mg protein.
Visualizations
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T84 human colonic adenocarcinoma cell line produces mucin in culture and releases it in response to various secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Serum starvation regulates E-cadherin upregulation via activation of c-Src in non-small-cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. vsr.biohorizons.com [vsr.biohorizons.com]
- 10. T84. Culture Collections [culturecollections.org.uk]
- 11. researchgate.net [researchgate.net]
Plecanatide Acetate Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of plecanatide acetate.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for plecanatide?
A1: Plecanatide is a structural analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2][3] Its on-target effect is localized to the luminal surface of the intestinal epithelium.[1][4] By binding to and activating GC-C, plecanatide triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Elevated intracellular cGMP levels then stimulate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to increased secretion of chloride and bicarbonate into the intestinal lumen.[1][3][4] This influx of ions and water softens the stool and accelerates intestinal transit.[3]
Q2: What are the most commonly reported adverse events associated with plecanatide in clinical trials?
A2: The most frequently reported adverse event is diarrhea.[1][5][6] Other less common gastrointestinal side effects include abdominal distension, flatulence, and abdominal tenderness.[1]
Q3: Have any systemic off-target effects been identified in preclinical or clinical studies?
A3: Plecanatide is minimally absorbed into systemic circulation, which significantly limits its potential for systemic off-target effects.[1][3][7] An in-vitro screen of 73 potential off-target receptors, ion channels, and metabolic enzymes, including cytochrome P450 enzymes, showed no significant binding or interaction with plecanatide at a concentration of 10 μM.[8]
Q4: Are there reports of plecanatide affecting liver function?
A4: In prelicensure clinical trials, a small percentage of patients (1-2%) treated with plecanatide showed some elevation in serum alanine aminotransferase (ALT) or aspartate aminotransferase (AST).[7] Elevations exceeding five times the upper limit of normal were rare (0.2%).[7] There have been no published reports of clinically apparent liver injury with jaundice linked to plecanatide therapy.[7]
Q5: Have respiratory or immune-related side effects been observed?
A5: Sinusitis and upper respiratory tract infections have been reported as infrequent adverse reactions in clinical trials, occurring in less than 2% of patients and at a slightly higher incidence than placebo.[1][9] A meta-analysis also noted a non-significant association with nasopharyngitis and upper respiratory tract infection.[10] The underlying mechanism for these observations, if any, has not been elucidated.
Troubleshooting Experimental Investigations
Issue 1: Observing unexpected cellular responses in in vitro assays.
-
Possible Cause: The observed effect may be an artifact of the experimental conditions rather than a true off-target effect of plecanatide. High concentrations of any peptide can sometimes lead to non-specific interactions.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: As a positive control, ensure that plecanatide elicits a dose-dependent increase in cGMP production in a relevant intestinal cell line (e.g., T84, Caco-2).[11]
-
Dose-Response Curve: Perform a wide dose-range experiment to determine if the unexpected effect is concentration-dependent. Off-target effects often occur at concentrations significantly higher than those required for on-target activity.
-
Negative Control Peptide: Include a scrambled peptide with a similar amino acid composition but different sequence to rule out non-specific peptide effects.
-
Receptor Binding Assays: If a specific off-target receptor is suspected, perform a competitive binding assay using a radiolabeled ligand for that receptor to directly assess plecanatide's binding affinity.
-
Issue 2: Detecting elevated liver enzymes in animal models.
-
Possible Cause: While clinically infrequent, elevated liver enzymes have been reported. It is important to differentiate between a direct off-target effect on hepatocytes and indirect effects.
-
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of liver tissue from treated and control animals to look for signs of inflammation, necrosis, or other abnormalities.
-
Direct Hepatocyte Toxicity Assay: Isolate primary hepatocytes or use a hepatocyte cell line (e.g., HepG2) and treat with a range of plecanatide concentrations. Measure cell viability (e.g., MTT assay) and release of liver enzymes (ALT, AST) into the culture medium.
-
Metabolite Analysis: Although plecanatide has minimal systemic absorption, analyze plasma for the presence of plecanatide or its metabolites to correlate with any observed liver effects.
-
Issue 3: Investigating a potential link to respiratory or immune cell effects.
-
Possible Cause: The clinical observations of sinusitis and upper respiratory tract infections are not mechanistically understood. Investigations should aim to determine if plecanatide can modulate immune cell function.
-
Troubleshooting Steps:
-
Immune Cell Function Assays: Isolate primary immune cells (e.g., peripheral blood mononuclear cells, splenocytes) and treat in vitro with plecanatide. Assess key functions such as cytokine production (e.g., ELISA, Luminex), proliferation (e.g., BrdU incorporation), and activation marker expression (e.g., flow cytometry).
-
In Vivo Immune Response Models: In animal models, after plecanatide administration, challenge with a respiratory pathogen or an immune stimulant (e.g., lipopolysaccharide) and monitor immune cell infiltration into the lungs, cytokine levels in bronchoalveolar lavage fluid, and overall disease severity.
-
GC-C Expression in Immune Cells: Using techniques like RT-qPCR or flow cytometry, confirm whether the immune cells of interest express the GC-C receptor. The absence of the receptor would suggest any observed effect is likely indirect or non-specific.
-
Quantitative Data Summary
Table 1: Incidence of Diarrhea in Plecanatide Clinical Trials
| Study Population | Plecanatide (3 mg) | Placebo | Reference |
| Chronic Idiopathic Constipation | 5% | 1% | [1] |
| Irritable Bowel Syndrome with Constipation | 4.3% | 1% | [12] |
Table 2: Incidence of Less Common Adverse Events (<2%) in Plecanatide Clinical Trials
| Adverse Event | Plecanatide (Incidence > Placebo) | Reference |
| Sinusitis | <2% | [1] |
| Upper Respiratory Tract Infection | <2% | [1] |
| Abdominal Distension | <2% | [1] |
| Flatulence | <2% | [1] |
| Abdominal Tenderness | <2% | [1] |
| Increased Liver Biochemical Tests | <2% | [1] |
Table 3: Elevation of Liver Enzymes in Prelicensure Clinical Trials
| Enzyme Elevation | Incidence in Plecanatide-treated Patients | Reference |
| Some elevation in ALT or AST | 1% - 2% | [7] |
| ALT or AST > 5 times the upper limit of normal | 0.2% | [7] |
Experimental Protocols
Protocol 1: In Vitro cGMP Assay in T84 Cells
-
Cell Culture: Culture T84 human colon carcinoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed T84 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to grow to confluence.
-
Assay Preparation: Prior to the assay, wash the cells twice with serum-free medium. Add 0.5 mL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine) to each well and incubate for 15 minutes at 37°C.
-
Plecanatide Treatment: Add varying concentrations of plecanatide (e.g., 1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 0.5 mL of 0.1 M HCl.
-
cGMP Measurement: Centrifuge the cell lysates to pellet cellular debris. Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentration to the protein content of each well, determined by a standard protein assay (e.g., BCA assay). Plot the cGMP concentration against the plecanatide concentration to generate a dose-response curve.
Protocol 2: Receptor Binding Panel Screen
-
Objective: To assess the potential of plecanatide to bind to a wide range of G-protein coupled receptors, ion channels, transporters, and enzymes.
-
Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO).
-
General Procedure:
-
A high concentration of plecanatide (e.g., 10 µM) is incubated with a panel of cell membranes or recombinant proteins expressing the target of interest.
-
A radiolabeled ligand with known affinity for the target is included in the incubation.
-
The amount of radiolabeled ligand bound to the target is measured in the presence and absence of plecanatide.
-
A significant reduction (>50%) in the binding of the radiolabeled ligand in the presence of plecanatide indicates a potential interaction.
-
-
Follow-up: Any "hits" from the initial screen should be followed up with full concentration-response binding assays to determine the binding affinity (Ki) of plecanatide for the off-target.
Visualizations
Caption: On-target signaling pathway of plecanatide in intestinal epithelial cells.
Caption: A logical workflow for investigating potential off-target effects of plecanatide.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing real-world safety of plecanatide: a pharmacovigilance study based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plecanatide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Plecanatide in Treatment of Irritable Bowel Syndrome With Constipation and Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
Plecanatide Acetate Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on managing the stability of plecanatide acetate in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For biological experiments, this compound can be dissolved in sterile phosphate-buffered saline (PBS) at pH 7.2. It is also soluble in organic solvents like DMSO and dimethylformamide (DMF)[1]. When using organic solvents, it is crucial to make further dilutions in aqueous buffers to ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects[1].
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below.
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | ~10 mg/mL[1] |
| DMSO | ~3 mg/mL[1] |
| Dimethylformamide (DMF) | ~1 mg/mL[1] |
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability of this compound. Recommendations for both solid form and solutions are provided below.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store sealed and away from moisture. |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (e.g., in PBS) | 2-8°C | Not recommended for more than one day[1] | Prepare fresh before use. |
Q4: What is the known stability of this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage, with guidance suggesting they should not be kept for more than one day[1]. Forced degradation studies have shown that plecanatide is susceptible to degradation under acidic and reducing conditions. It is relatively more stable under alkaline, oxidative, photolytic, thermal, and UV light stress[3]. The optimal pH for plecanatide's biological activity is reported to be around pH 5.0, which is relevant to its mechanism of action in the proximal intestine[4][5].
Q5: How does this compound exert its biological effect?
A5: Plecanatide is an agonist of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells[3][5][6]. Binding of plecanatide to the GC-C receptor activates the enzyme, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP)[3][5][6]. Elevated cGMP levels stimulate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increases intestinal fluid and accelerates transit[3][5][6].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dissolution in aqueous buffer. | - Exceeding solubility limit.- Incorrect pH of the buffer.- Use of a buffer containing incompatible components. | - Ensure the concentration does not exceed the known solubility (~10 mg/mL in PBS, pH 7.2)[1].- Verify the pH of your buffer. While optimal activity is at pH 5, solubility might be affected. Adjust pH if necessary.- If possible, dissolve in a small amount of DMSO first, then dilute with your aqueous buffer. Ensure the final DMSO concentration is low. |
| Loss of biological activity in experiments. | - Degradation of plecanatide in solution.- Repeated freeze-thaw cycles of stock solutions.- Adsorption to plasticware. | - Prepare aqueous solutions fresh for each experiment.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles[2].- Consider using low-adhesion polypropylene tubes and pipette tips. |
| Inconsistent experimental results. | - Instability of plecanatide under specific experimental conditions (e.g., acidic pH, presence of reducing agents).- Variability in solution preparation. | - Be mindful of the pH of your experimental system. Plecanatide degrades under acidic conditions[3].- Avoid strong reducing agents in your experimental setup.- Ensure consistent and accurate preparation of plecanatide solutions for each experiment. |
| Difficulty dissolving the lyophilized powder. | - Hygroscopic nature of peptides. | - Allow the vial to warm to room temperature before opening to prevent condensation.- Use gentle vortexing or swirling to dissolve the peptide. Avoid vigorous shaking which can cause aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-adhesion tips
Procedure for Stock Solution (in DMSO):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a stock solution by dissolving the this compound in DMSO to a concentration of 1-3 mg/mL. For example, to prepare a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2].
Procedure for Working Solution (in PBS):
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in sterile PBS (pH 7.2). For example, to prepare a 10 µM working solution from a 1 mg/mL stock (assuming a molecular weight of ~1682 g/mol ), a 1:59.5 dilution would be required.
-
Mix gently by inverting the tube or pipetting.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day[1].
Protocol 2: Cell-Based cGMP Assay for this compound Activity
This protocol is a general guideline for assessing the biological activity of this compound by measuring cGMP production in a human colon carcinoma cell line (e.g., T-84), which endogenously expresses the GC-C receptor.
Materials:
-
T-84 cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound working solutions at various concentrations
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the EIA kit
Procedure:
-
Seed T-84 cells in a 24-well or 48-well plate and grow to confluency.
-
On the day of the experiment, wash the cells once with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to inhibit cGMP degradation.
-
Add different concentrations of this compound working solutions to the wells. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Aspirate the medium and lyse the cells according to the lysis buffer manufacturer's instructions.
-
Quantify the amount of cGMP in the cell lysates using a cGMP EIA kit, following the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Generate a dose-response curve by plotting the cGMP concentration against the this compound concentration to determine the EC50 value.
Visualizations
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plecanatide - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Complexities of Plecanatide Acetate Synthesis at Scale: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the synthesis of Plecanatide acetate, the path from small-scale experiments to large-scale production is fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of this compound.
Synthesis Strategy & Execution
Q1: What are the primary challenges when scaling up the solid-phase peptide synthesis (SPPS) of Plecanatide?
A1: Scaling up the SPPS of Plecanatide, a 16-amino acid peptide with two disulfide bonds, presents several key challenges:
-
Incomplete Coupling Reactions: As the peptide chain elongates on the solid support, steric hindrance can lead to incomplete coupling of amino acids. This is particularly problematic for certain "difficult" residues. This results in deletion impurities that are challenging to separate from the final product.
-
Aggregation: The growing peptide chains can aggregate on the resin, hindering reagent access and leading to truncated sequences. This is a common issue with hydrophobic peptides.
-
Resin Swelling and Uniformity: Consistent and optimal swelling of the resin is crucial for efficient synthesis. Non-uniform swelling in large-scale reactors can lead to channeling of reagents and inconsistent reaction kinetics, impacting yield and purity.
-
Reagent Equivalents and Cost: The use of large excesses of expensive reagents (amino acids, coupling agents) in SPPS becomes a significant cost driver at scale. Optimizing the number of equivalents without compromising yield and purity is a critical scale-up consideration.
Q2: My Plecanatide synthesis is showing a high percentage of deletion impurities. How can I troubleshoot this?
A2: High levels of deletion impurities often point to incomplete coupling reactions. Here are several strategies to address this:
-
Optimize Coupling Time and Temperature: Increasing the coupling reaction time or performing the reaction at a slightly elevated temperature can improve efficiency.
-
Double Coupling: For amino acids known to be difficult to couple, performing a second coupling step with fresh reagents can drive the reaction to completion.
-
Choice of Coupling Reagents: Utilizing more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can enhance coupling efficiency.
-
Monitoring of Reaction Completion: Employing a qualitative test like the Kaiser test (ninhydrin test) to monitor for the presence of free primary amines on the resin can confirm the completion of the coupling step before proceeding to the next amino acid addition.[1][2]
Q3: I am observing significant peptide aggregation during SPPS. What measures can I take to mitigate this?
A3: Peptide aggregation is a major hurdle in SPPS, especially for longer or more hydrophobic sequences. Consider the following approaches:
-
Use of "Difficult" Sequence Breaking Reagents: Incorporating pseudoproline dipeptides or other structure-disrupting elements into the synthesis can disrupt the secondary structures that lead to aggregation.
-
Chaotropic Agents: The addition of chaotropic agents, such as certain salts, to the coupling and deprotection steps can help to disrupt intermolecular hydrogen bonding and reduce aggregation.
-
Specialized Resins: Employing resins with a polyethylene glycol (PEG) linker can improve the solvation of the growing peptide chain and reduce aggregation.
-
Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can sometimes disrupt aggregate formation.
Disulfide Bond Formation & Purification
Q4: What are the critical factors for successful and regioselective formation of the two disulfide bonds in Plecanatide?
A4: The correct formation of the two disulfide bonds (Cys4-Cys12 and Cys7-Cys15) is crucial for the biological activity of Plecanatide. Key considerations include:
-
Orthogonal Cysteine Protection: Utilizing different protecting groups for the cysteine pairs is essential for directed disulfide bond formation. For example, Trityl (Trt) and Acetamidomethyl (Acm) are commonly used orthogonal protecting groups.
-
Stepwise Oxidation: The disulfide bonds are typically formed in a stepwise manner. The first disulfide bond is formed under specific oxidative conditions while the second pair of cysteines remains protected. Subsequently, the protecting groups on the second pair are removed, and the second disulfide bond is formed.
-
Oxidation Conditions: The choice of oxidizing agent (e.g., iodine, hydrogen peroxide) and reaction conditions (pH, solvent, temperature) must be carefully optimized to promote correct bond formation and minimize side reactions like scrambling or over-oxidation.[2]
-
Monitoring of Cyclization: HPLC is used to monitor the progress of the cyclization reactions to determine the optimal reaction time and ensure complete formation of the desired disulfide-linked species.
Q5: My crude Plecanatide shows a significant peak corresponding to a topoisomer. What is this, and how can I minimize its formation?
A5: A common impurity in Plecanatide synthesis is a conformational topoisomer, which has the same mass but a different three-dimensional structure and retention time on HPLC. This topoisomer is biologically inactive.
-
Formation: The formation of the topoisomer is often related to the conditions during the final deprotection and/or the disulfide bond formation steps.
-
Minimization: Careful control of pH, temperature, and solvent composition during these critical steps can help to favor the formation of the correct, biologically active isomer. Purification strategies are then employed to separate the desired product from the topoisomer.
Q6: Scaling up the HPLC purification of Plecanatide is proving to be challenging. What are the key parameters to consider?
A6: Scaling up preparative HPLC for peptides like Plecanatide requires careful optimization to maintain resolution and purity while increasing throughput.
-
Column Packing and Bed Stability: Ensuring uniform and stable packing of large-diameter chromatography columns is critical to prevent channeling and loss of resolution.
-
Linear Flow Rate: Maintaining a constant linear flow rate when scaling from a smaller to a larger column diameter is essential for reproducible chromatography.
-
Gradient Optimization: The gradient of the mobile phase needs to be carefully adjusted for the larger column volume to ensure adequate separation of Plecanatide from closely eluting impurities.
-
Loading Capacity: Overloading the column can lead to poor separation. The maximum loading capacity for a given column size must be determined experimentally.
-
Solvent Consumption and Cost: Preparative HPLC at scale consumes large volumes of solvents, making it a significant cost factor. Optimizing the process to reduce solvent usage without compromising purity is a key goal.
Lyophilization
Q7: What are the main challenges when scaling up the lyophilization of this compound?
A7: Lyophilization, or freeze-drying, is a critical final step to obtain a stable powder of this compound. Scaling up this process presents several challenges:
-
Heat and Mass Transfer: Differences in heat transfer characteristics between laboratory and production-scale freeze-dryers can lead to variations in freezing rates and sublimation times, potentially affecting the cake structure and stability of the final product.
-
Batch Homogeneity: Achieving uniform freezing and drying across a large batch of vials is crucial. Vials at the edge of a shelf may experience different conditions than those in the center, leading to variability in the final product.
-
Cycle Optimization: A lyophilization cycle developed at a small scale often needs to be re-optimized for larger equipment to ensure efficient drying without product collapse or degradation.
Quantitative Data Summary
The following tables summarize key quantitative data related to Plecanatide synthesis and purification, compiled from various sources.
Table 1: Comparison of Plecanatide Synthesis Strategies and Purity
| Synthesis Strategy | Resin | Key Reagents | Scale | Crude Purity (%) | Final Purity (%) | Reference |
| Solid-Liquid Phase Hybrid | Wang Resin | Papain, HOBT, DIC | 100 mmol | Not Reported | 99.3 | [3] |
| Fragment Condensation (5+11) | 2-ClTrt & Wang | HOBT, DIC | Not Specified | Not Reported | >98 | Patent WO2020115566A1 |
| Fragment Condensation (7+3+6) | 2-ClTrt & Solution Phase | HBTU, DIPEA | 500 g (Fragment A) | 73 | >95 | Patent WO2020250102A1 |
| Liquid-Phase Total Synthesis | DDK Support | EDC, HOBt | Not Specified | Not Reported | High Yield | [4] |
Table 2: HPLC Purification Parameters for Plecanatide
| Parameter | Laboratory Scale | Production Scale |
| Column Type | C18 Reverse Phase | C18 Reverse Phase |
| Column Dimensions | e.g., 4.6 x 250 mm | e.g., >50 mm diameter |
| Mobile Phase A | 0.1% TFA in Water or Ammonium Acetate Buffer | 0.1% TFA in Water or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Gradient | Optimized for analytical separation | Adjusted for larger column volume and loading |
| Flow Rate | e.g., 1 mL/min | Scaled up to maintain linear velocity |
| Detection | UV at ~220 nm | UV at ~220 nm |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Plecanatide (Fragment-based Approach)
This protocol is a generalized representation based on patent literature. Specific details may vary.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-ClTrt) resin in dichloromethane (DCM).
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) to the resin in the presence of a base such as diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using a coupling agent such as HOBt/DIC in DMF. Monitor coupling completion with the Kaiser test.[1][2]
-
Fragment Cleavage: After synthesizing the desired protected peptide fragment, cleave it from the resin using a mild acid solution (e.g., dilute trifluoroacetic acid in DCM).
-
Fragment Condensation: Couple the purified protected peptide fragments in solution or on a solid support to assemble the full-length linear Plecanatide.
-
Final Cleavage and Deprotection: Treat the fully assembled, protected peptide with a cleavage cocktail (e.g., TFA/TIS/water) to remove all protecting groups and cleave it from the resin if applicable.
-
Crude Product Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
Protocol 2: Disulfide Bond Formation and Purification
-
First Cyclization: Dissolve the linear, deprotected Plecanatide in a dilute aqueous solution. Adjust the pH to slightly basic (e.g., pH 8-9 with ammonium hydroxide). Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) and stir under an air atmosphere. Monitor the reaction by HPLC until the desired mono-cyclic intermediate is formed.[2]
-
Second Cyclization: After the first cyclization is complete, adjust the pH to acidic (e.g., pH 3-4 with acetic acid). Add a solution of a second oxidizing agent (e.g., iodine) to form the second disulfide bond. Monitor the reaction by HPLC.
-
Quenching: Quench any excess iodine with a reducing agent such as ascorbic acid.
-
Preparative HPLC Purification: Purify the crude dicyclic Plecanatide using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing a modifier like TFA or ammonium acetate.
-
Fraction Pooling and Desalting: Collect the fractions containing the pure Plecanatide. Pool the pure fractions and perform a desalting step if necessary.
-
Lyophilization: Freeze-dry the purified Plecanatide solution to obtain the final product as a white, fluffy powder.
Visualizations
Diagram 1: General Workflow for Solid-Phase Synthesis of a Plecanatide Fragment
Caption: A simplified workflow for the solid-phase synthesis of a protected Plecanatide fragment.
Diagram 2: Logical Flow for Plecanatide Disulfide Bond Formation
Caption: A logical diagram illustrating the stepwise formation of the two disulfide bonds in Plecanatide.
References
- 1. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 2. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]
- 3. CN108003222A - A kind of solid phase synthesis process of plecanatide - Google Patents [patents.google.com]
- 4. Liquid-Phase Total Synthesis of Plecanatide Aided by Diphenylphosphinyloxyl Diphenyl Ketone (DDK) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor oral bioavailability of peptide drugs like plecanatide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of peptide drugs, using plecanatide as a key case study.
Section 1: Understanding the Landscape: Plecanatide vs. Systemic Peptides
A common point of confusion is the success of oral plecanatide (Trulance®) in the context of the broader challenge of oral peptide delivery. This section clarifies the distinction.
FAQ: Why is plecanatide an effective oral drug despite having negligible systemic absorption?
Plecanatide is a prime example of a locally acting oral peptide, which is fundamentally different from peptides that require systemic absorption to be effective.
-
Mechanism of Action: Plecanatide is an analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2] It binds to GC-C receptors on the surface of intestinal epithelial cells.[2][3] This action is localized to the gastrointestinal (GI) tract and does not require the drug to enter the bloodstream.[1][2]
-
Signaling Pathway: Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][3] Elevated cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), increasing chloride and bicarbonate secretion into the intestinal lumen.[2][3] This influx of ions draws water into the intestines, increasing fluid content, softening stool, and accelerating transit.[1][2][3]
-
Metabolism and Absorption: Plecanatide is metabolized by proteases within the GI tract into smaller peptides and amino acids.[2][3] Consequently, plasma concentrations of plecanatide and its active metabolite are below the level of quantification after oral administration of clinical doses, indicating minimal systemic absorption.[2][3][4]
Key Takeaway: Plecanatide's success lies in its ability to exert its full therapeutic effect locally within the gut. For most other peptide therapeutics (e.g., insulin, GLP-1 agonists), the target is outside the GI tract, making systemic absorption and overcoming low oral bioavailability the primary challenge.
Section 2: Troubleshooting Guide for Systemic Oral Peptide Delivery
This section addresses common experimental failures when developing oral formulations for systemic peptide delivery.
Problem 1: My peptide shows very low permeability in an in vitro Caco-2 assay. What can I do?
Answer: Low permeability is the most common hurdle for oral peptides due to their large size, hydrophilic nature, and numerous hydrogen bonds, which hinder passive diffusion across the lipid membranes of enterocytes.[5][6]
Potential Causes & Troubleshooting Steps:
-
Paracellular Pathway Restriction: The "tight junctions" between intestinal cells are a primary barrier.
-
Transcellular Pathway Limitation: The peptide's physicochemical properties prevent it from passing through the cells themselves.
-
Experimental Artifacts: Peptides can non-specifically bind to plasticware or aggregate, reducing the effective concentration available for transport.
| Peptide | Formulation Condition | In Vitro Model | Papp (x 10⁻⁶ cm/s) | Fold Increase | Reference |
| Semaglutide | Without SNAC | Caco-2 | ~0.1 | - | (Representative) |
| Semaglutide | With SNAC (Eligen™ Tech) | Caco-2 | ~1.5 | ~15x | [13] |
| Octreotide | Without Sodium Caprylate | Caco-2 | <0.05 | - | (Representative) |
| Octreotide | With Sodium Caprylate (TPE®) | Caco-2 | ~0.8 | >16x | [13] |
| Insulin | Without Enhancer | Rat Intestine | ~0.2 | - | (Representative) |
| Insulin | With Sodium Caprate (C10) | Rat Intestine | ~2.5 | ~12.5x | [14] |
Note: Papp values are illustrative based on literature trends. Actual values are highly dependent on specific experimental conditions.
Problem 2: My peptide degrades rapidly in simulated gastric and intestinal fluids.
Answer: Peptides are highly susceptible to both the acidic environment of the stomach and degradation by numerous proteolytic enzymes (e.g., pepsin, trypsin, chymotrypsin) throughout the GI tract.[5][10][15]
Potential Causes & Troubleshooting Steps:
-
Acid Hydrolysis (Stomach): The low pH of the stomach (pH 1.5-3.0) can denature the peptide, making it more susceptible to enzymatic attack.[5]
-
Solution: Use enteric coatings . These pH-sensitive polymers protect the formulation in the stomach and dissolve only at the higher pH of the small intestine, ensuring the peptide reaches the primary site of absorption intact.[10]
-
-
Enzymatic Degradation (Stomach & Intestine): Pepsin in the stomach and a host of proteases in the intestine readily cleave peptide bonds.[15]
-
Solution 1: Co-formulate with protease inhibitors like aprotinin or soybean trypsin inhibitor.[7][9] However, potential toxicity and non-specific effects can be a concern.[16]
-
Solution 2: Implement structural modifications to the peptide itself. This is often the most robust strategy.
-
Cyclization: Cyclic peptides are generally more resistant to exopeptidases.[10][17]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at cleavage sites can prevent enzyme recognition.[8]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can sterically hinder enzymes from accessing the peptide backbone.[10]
-
-
| Strategy | Mechanism | Advantages | Disadvantages |
| Enteric Coating | Prevents release in low pH of the stomach | Well-established technology; protects against pepsin | Does not protect against intestinal proteases |
| Protease Inhibitors | Directly inhibit enzyme activity in the GI lumen | Can be highly effective | Potential for local toxicity; may disrupt normal digestion |
| Peptide Cyclization | Restricts conformational flexibility; blocks exopeptidase access | High stability increase; can improve receptor binding | May alter biological activity; complex synthesis |
| D-Amino Acid Sub. | Makes peptide bonds unrecognizable to proteases | Very effective at specific cleavage sites | Can significantly impact peptide structure and function |
| PEGylation | Steric hindrance protects against enzymatic attack | Increases stability and half-life | May reduce binding affinity; increases molecular weight |
Problem 3: My formulation showed promise in vitro but has poor and highly variable bioavailability in vivo.
Answer: The in vivo environment is far more complex than in vitro models. Factors like GI transit time, dilution of enhancers, the mucus barrier, and first-pass metabolism contribute to poor in vitro-in vivo correlation.
Potential Causes & Troubleshooting Steps:
-
Mucus Barrier: The mucus layer can trap the peptide and prevent it from reaching the intestinal epithelium.[10]
-
Solution 1: Use mucoadhesive systems . Polymers like chitosan can increase the formulation's residence time at the absorption site.[7][10]
-
Solution 2: Design mucus-penetrating systems . Nanoparticles with a neutral or negative surface charge and a size below 200 nm can diffuse through the mucus mesh.[15]
-
-
Insufficient Enhancer Concentration: Permeation enhancers may be diluted by GI fluids, falling below the effective concentration needed at the site of absorption.
-
First-Pass Metabolism: Even if absorbed, the peptide may be degraded by enzymes in the intestinal cells or the liver before reaching systemic circulation.
-
Solution: Explore lymphatic transport. Highly lipophilic prodrugs or formulations may be absorbed into the lymphatic system, bypassing the liver's first-pass effect.[18]
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers
Objective: To determine the apparent permeability coefficient (Papp) of a peptide formulation across a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure tight junction integrity. A stable and high TEER value is required.
-
Preparation: Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical-to-Basolateral (A→B) Transport:
-
Add the peptide formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer (optionally containing 1% BSA to act as a sink) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis: Quantify the peptide concentration in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.
-
Protocol 2: In Vitro Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
Objective: To assess the stability of a peptide formulation in environments mimicking the stomach and small intestine.
Methodology:
-
Prepare Fluids:
-
SGF: Prepare SGF (e.g., USP standard) containing pepsin at a physiologically relevant concentration. Adjust pH to ~2.0.
-
SIF: Prepare SIF (e.g., USP standard) containing pancreatin or specific enzymes like trypsin and chymotrypsin. Adjust pH to ~6.8.
-
-
Incubation:
-
Add the peptide formulation to both SGF and SIF solutions to a known final concentration.
-
Incubate each mixture at 37°C with continuous agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., a strong acid/base or an organic solvent like acetonitrile) and placing the sample on ice.
-
Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the concentration of the intact peptide using a validated method (e.g., RP-HPLC or LC-MS/MS).
-
Data Reporting: Plot the percentage of intact peptide remaining versus time. Calculate the degradation half-life (t₁/₂) in each fluid.
References
- 1. Plecanatide - Wikipedia [en.wikipedia.org]
- 2. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seranovo.com [seranovo.com]
- 6. quotientsciences.com [quotientsciences.com]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. resolian.com [resolian.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral peptides: A new era in drug development - The research opens the door to a new class of orally available drugs, addressing a long-standing challenge in the pharmaceutical industry [bionity.com]
- 18. Re-Assessing PK/PD Issues for Oral Protein and Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Plecanatide Acetate Degradation in the GI Tract
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing the degradation of plecanatide acetate in the gastrointestinal (GI) tract during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in the GI tract?
A1: this compound, a 16-amino acid peptide, is primarily degraded by enzymatic proteolysis in the GI tract. The main degradation pathways include:
-
Hydrolysis at the C-terminus: Cleavage of the terminal leucine (Leu16) residue.[1]
-
Internal Cleavage: Further processing of the active metabolite by cleavage at internal peptide bonds.[1]
-
pH-mediated conformational changes: Plecanatide's activity is pH-dependent, with optimal binding to its receptor, guanylate cyclase-C (GC-C), occurring at a slightly acidic pH of 5.0, typical of the proximal small intestine.[2] Extreme pH conditions, such as the highly acidic environment of the stomach, can alter its conformation and potentially increase its susceptibility to enzymatic degradation.
Q2: Why is it crucial to protect this compound from degradation in the stomach?
A2: The acidic environment of the stomach (pH 1-3) is suboptimal for plecanatide's activity and can lead to its degradation by pepsin.[3][4] Protecting the peptide as it transits the stomach ensures that a higher concentration of the active drug reaches the proximal small intestine, its primary site of action, where the pH is more favorable for its therapeutic effect.
Q3: What are the most promising formulation strategies to reduce plecanatide degradation?
A3: Several formulation strategies can be employed to protect plecanatide from the harsh environment of the GI tract:
-
Enteric Coating: This involves coating the dosage form with a polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine.[5][6][7]
-
Mucoadhesive Polymers: These polymers adhere to the mucus layer of the GI tract, increasing the residence time of the drug at the site of absorption and providing a protective barrier against enzymatic degradation.[2][8][9]
-
Nanoparticle-Based Delivery Systems: Encapsulating plecanatide in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from enzymatic attack and facilitate its transport across the intestinal epithelium.[9][10][11]
-
Co-administration with Protease Inhibitors: Including protease inhibitors in the formulation can directly inhibit the activity of digestive enzymes that degrade plecanatide.[12][13]
Q4: Are there any commercially available oral peptide drugs that utilize these protective strategies?
A4: Yes, the principles of enteric coating and the use of permeation enhancers are utilized in commercially available oral peptide medications. For example, some formulations are designed to release the drug in the small intestine to bypass the harsh stomach environment.[14]
Troubleshooting Guides
Issue 1: Low recovery of active plecanatide in simulated gastric fluid (SGF) studies.
| Possible Cause | Troubleshooting Step |
| Inadequate Protection from Low pH and Pepsin | Implement an enteric coating strategy. See Experimental Protocol 1 for a detailed method on enteric coating of peptide tablets. |
| Formulation Instability | Evaluate the compatibility of plecanatide with other excipients in the formulation. Consider using stabilizers like mannitol. |
| Incorrect SGF Composition or pH | Ensure SGF is prepared according to USP standards (pH 1.2, with pepsin).[15][16][17] Verify the pH of the medium before and during the experiment. |
Issue 2: Rapid degradation of plecanatide in simulated intestinal fluid (SIF) studies.
| Possible Cause | Troubleshooting Step |
| High Proteolytic Activity (Trypsin, Chymotrypsin, etc.) | 1. Co-administer a broad-spectrum protease inhibitor cocktail or specific inhibitors like aprotinin. See Experimental Protocol 4 . 2. Encapsulate plecanatide in a protective carrier system like mucoadhesive nanoparticles or liposomes. See Experimental Protocols 2 & 3 . |
| Suboptimal Formulation for Intestinal Environment | Develop a mucoadhesive formulation to increase local residence time and provide a protective barrier. See Experimental Protocol 2 . |
| Incorrect SIF Composition or pH | Prepare SIF according to USP standards (pH 6.8, with pancreatin).[15][16][17] Monitor pH throughout the experiment. |
Issue 3: Poor permeability of plecanatide across Caco-2 cell monolayers.
| Possible Cause | Troubleshooting Step |
| Degradation by Brush Border Enzymes | Co-formulate with aminopeptidase or carboxypeptidase inhibitors. |
| Low Paracellular Transport | Investigate the use of permeation enhancers. Note: This may also increase the passage of unwanted molecules and should be carefully evaluated for toxicity. |
| Efflux by Transporters | While plecanatide is not a known substrate for common efflux pumps, if suspected, perform transport studies with specific efflux pump inhibitors. |
| Caco-2 Monolayer Integrity Issues | Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment. See Experimental Protocol 5 . |
Quantitative Data Summary
Table 1: Stability of Plecanatide in Simulated Intestinal Fluid (SIF)
| Time (minutes) | % Plecanatide Remaining |
| 0 | 100% |
| 120 | Not explicitly quantified, but active degradation products are formed. |
| 300 | ~70% of its potency to stimulate cGMP synthesis is retained, suggesting a significant portion remains active or is converted to an active metabolite.[18] |
Note: The data on plecanatide stability in SIF suggests that while degradation occurs, a substantial amount of activity is retained over several hours.[18] This highlights the importance of strategies that can further slow this degradation to maximize therapeutic effect.
Table 2: Forced Degradation of Plecanatide under Various Stress Conditions
| Stress Condition | % Degradation |
| Acidic (e.g., 0.1 N HCl) | Significant degradation |
| Alkaline (e.g., 0.1 N NaOH) | Relatively stable |
| Oxidative (e.g., H₂O₂) | Relatively stable |
| Reductive | Significant degradation |
| Thermal (e.g., 70°C) | Relatively stable |
| Photolytic (UV light) | Relatively stable |
This data is qualitative and indicates conditions under which plecanatide is most susceptible to degradation. Quantitative values can be obtained by following a validated RP-HPLC method as described in the literature.
Experimental Protocols
Experimental Protocol 1: Enteric Coating of Plecanatide Tablets
Objective: To prepare enteric-coated tablets of plecanatide to protect the drug from the acidic environment of the stomach.
Materials:
-
This compound
-
Microcrystalline cellulose (filler)
-
Mannitol (stabilizer)
-
Magnesium stearate (lubricant)
-
Eudragit® L100-55 (enteric polymer)
-
Triethyl citrate (plasticizer)
-
Talc (anti-tacking agent)
-
Isopropyl alcohol and acetone (solvents)
-
Tablet press
-
Coating pan with a spray gun
Method:
-
Core Tablet Preparation:
-
Mix this compound, microcrystalline cellulose, and mannitol in a blender.
-
Add magnesium stearate and blend for a short period.
-
Compress the blend into core tablets using a tablet press.
-
-
Coating Solution Preparation:
-
Dissolve Eudragit® L100-55 and triethyl citrate in a mixture of isopropyl alcohol and acetone.
-
Disperse talc in the polymer solution with continuous stirring.
-
-
Coating Process:
-
Pre-heat the core tablets in the coating pan.
-
Spray the coating solution onto the rotating tablet bed at a controlled rate.
-
Dry the coated tablets with warm air.
-
Continue the process until the desired weight gain (typically 8-12%) is achieved.
-
-
Evaluation:
Experimental Protocol 2: Preparation and Characterization of Mucoadhesive Nanoparticles
Objective: To encapsulate plecanatide in mucoadhesive nanoparticles to protect it from enzymatic degradation and enhance its residence time in the intestine.
Materials:
-
This compound
-
Chitosan (mucoadhesive polymer)
-
Sodium tripolyphosphate (TPP, cross-linker)
-
Acetic acid
-
Deionized water
-
Zetasizer for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM) for morphology
Method:
-
Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution.
-
Plecanatide Loading: Dissolve this compound in the chitosan solution.
-
Nanoparticle Formation:
-
Add TPP solution dropwise to the chitosan-plecanatide solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously via ionic gelation.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.
-
Determine the encapsulation efficiency by measuring the amount of free plecanatide in the supernatant after centrifugation.
-
Visualize the nanoparticle morphology using TEM.
-
-
In Vitro Mucoadhesion Study:
Experimental Protocol 3: Liposomal Formulation for Oral Plecanatide Delivery
Objective: To encapsulate plecanatide in liposomes to protect it from the GI environment.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform and methanol (solvents)
-
Phosphate buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Lipid Film Formation:
-
Dissolve SPC and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Evaporate the solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing this compound by gentle rotation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes of a defined pore size.
-
-
Characterization:
Experimental Protocol 4: In Vitro Enzymatic Degradation Assay with Protease Inhibitors
Objective: To evaluate the effectiveness of protease inhibitors in protecting plecanatide from degradation by trypsin and chymotrypsin.
Materials:
-
This compound
-
Trypsin and Chymotrypsin solutions
-
Aprotinin or other suitable protease inhibitor
-
Simulated intestinal fluid (SIF, pH 6.8)
-
RP-HPLC system for analysis
Method:
-
Incubation:
-
Prepare solutions of plecanatide in SIF.
-
Create different experimental groups:
-
Plecanatide in SIF (control)
-
Plecanatide + Trypsin/Chymotrypsin in SIF
-
Plecanatide + Trypsin/Chymotrypsin + Protease Inhibitor in SIF
-
-
Incubate all samples at 37°C.
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction immediately (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by RP-HPLC to quantify the remaining intact plecanatide.
-
-
Data Analysis:
Experimental Protocol 5: Caco-2 Cell Permeability and Stability Assay
Objective: To assess the permeability of plecanatide across an in vitro model of the intestinal epithelium and its stability in the presence of brush border enzymes.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS for quantification
Method:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity:
-
Measure the TEER of the monolayer to ensure its integrity before starting the experiment.
-
-
Permeability Study:
-
Wash the cells with pre-warmed HBSS.
-
Add the plecanatide solution to the apical (A) side of the Transwell.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess for efflux, also perform the experiment in the B to A direction.
-
-
Stability Assessment:
-
At the end of the experiment, collect the solution from the apical side to quantify the amount of plecanatide that may have been degraded by brush border enzymes.
-
-
Analysis:
Visualizations
Caption: Degradation pathway of this compound in the GI tract.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and characterization of mucoadhesive polymer-coated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. seranovo.com [seranovo.com]
- 5. altusformulation.com [altusformulation.com]
- 6. Abstract: Development of Enteric Coated Hard Gelatin Capsules for Oral Peptide Delivery (Science, Technology, and Diversity for a Healthy World) [sacnas.confex.com]
- 7. Enteric coating of tablets containing an amorphous solid dispersion of an enteric polymer and a weakly basic drug: A strategy to enhance in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. viterbik12.usc.edu [viterbik12.usc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Challenges Associated with Best Oral Peptides [thinhealpeptide.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
- 16. dovepress.com [dovepress.com]
- 17. d-nb.info [d-nb.info]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. jocpr.com [jocpr.com]
- 20. Proliposomes for oral delivery of dehydrosilymarin: preparation and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzymatic biodegradation of hydrogels for protein delivery targeted to the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro degradation of articular cartilage: does trypsin treatment produce consistent results? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 26. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for plecanatide acetate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and preventing the degradation of plecanatide acetate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound powder should be kept at -20°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers indicate that stability can be maintained for at least four years under these conditions.[3] For short-term shipping, ambient temperatures are acceptable for up to two weeks.[4]
Q2: How should I store this compound in solution?
It is not recommended to store aqueous solutions of this compound for more than one day.[3] If you must prepare a stock solution, it is best to do so immediately before use. If short-term storage is necessary, store at -80°C.[1][2] For stock solutions in organic solvents like DMSO or dimethylformamide, purge the solvent with an inert gas before dissolving the peptide.[3]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in water and aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/mL.[3] It is also soluble in organic solvents like DMSO (approx. 3 mg/mL) and dimethylformamide (approx. 1 mg/mL).[3] When preparing solutions for biological experiments, it is crucial to ensure that the residual amount of any organic solvent is insignificant, as it may have physiological effects.[3]
Q4: What are the main factors that can cause this compound to degrade?
This compound is susceptible to degradation under certain conditions. The primary factors to consider are:
-
Acidic and Reductive Conditions: Forced degradation studies have shown significant degradation under these conditions.[5]
-
Alkaline and Oxidative Conditions: The drug is relatively stable but can still degrade under strong alkaline and oxidative stress.[5]
-
pH: The stability and activity of plecanatide are pH-dependent. It is most active at pH 5.0.[6]
-
Moisture: It is recommended to keep the solid powder away from moisture.[2]
-
Light: Although relatively stable under photolytic and UV light stress, it is good practice to protect plecanatide from prolonged light exposure.[5]
Q5: What is the primary metabolic degradation pathway of plecanatide?
In the gastrointestinal tract, plecanatide is metabolized to an active metabolite by the loss of the terminal leucine moiety.[6][7] Both plecanatide and its active metabolite are then further broken down proteolytically into smaller, inactive peptides and naturally occurring amino acids.[6][7]
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared plecanatide solution.
-
Possible Cause 1: Contamination of Solvent or Glassware.
-
Troubleshooting Step: Ensure all solvents are HPLC grade and glassware is scrupulously clean. Use fresh solvent for each preparation.
-
-
Possible Cause 2: Degradation During Sample Preparation.
-
Troubleshooting Step: Prepare the sample immediately before analysis. Avoid prolonged exposure to room temperature or light. If the diluent is acidic or basic, consider if this could be causing rapid degradation. Plecanatide is most stable around pH 5.[6]
-
-
Possible Cause 3: Impurities in the Starting Material.
-
Troubleshooting Step: Review the certificate of analysis for your batch of this compound to check for known impurities. One known impurity is Des-Asn(1)-Plecanatide.[8]
-
Problem 2: I am observing a loss of plecanatide concentration over a short period in my aqueous stock solution.
-
Possible Cause 1: Instability in Aqueous Solution.
-
Troubleshooting Step: Aqueous solutions of plecanatide are not recommended for storage for more than a day.[3] Prepare fresh solutions for each experiment. If you must store, aliquot and freeze at -80°C immediately after preparation and use a fresh aliquot for each experiment, avoiding freeze-thaw cycles.
-
-
Possible Cause 2: Adsorption to Container Surfaces.
-
Troubleshooting Step: Peptides can adsorb to glass and plastic surfaces. Consider using low-adsorption vials.
-
Problem 3: My biological assay is showing lower than expected activity for my plecanatide solution.
-
Possible Cause 1: Degradation of the Peptide.
-
Troubleshooting Step: Verify the integrity of your plecanatide stock by HPLC. If degradation is observed, prepare a fresh solution from solid material stored at -20°C.
-
-
Possible Cause 2: Incorrect pH of the Assay Buffer.
-
Troubleshooting Step: Plecanatide's activity is pH-dependent, with optimal activity around pH 5.0.[6] Ensure your assay buffer is at the optimal pH for plecanatide activity.
-
-
Possible Cause 3: Inactive Conformation.
-
Troubleshooting Step: The conformation of plecanatide is influenced by pH.[6] Ensure the pH of your solution is appropriate to maintain the active conformation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Solid (Powder) | -20°C | Long-term (≥4 years)[3] | Tightly sealed, protected from moisture | Recommended for optimal stability. |
| In Solvent | -80°C | Short-term (≤1 year)[1][2] | Appropriate solvent-resistant vials | Prepare fresh if possible. |
| Aqueous Solution | Not Recommended | <24 hours | N/A | Highly susceptible to degradation.[3] |
Table 2: Summary of Forced Degradation Studies of Plecanatide
| Stress Condition | Reagent/Condition | Duration | Extent of Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Significant | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | Relatively Stable | [5] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Relatively Stable | [5] |
| Reductive Stress | 10% Sodium bisulfate | 24 hours | Significant | [5] |
| Thermal Degradation | 70°C | 24 hours | Relatively Stable | [5] |
| Photolytic Degradation | Direct Sunlight | 4 hours | Relatively Stable | [5] |
| UV Light Degradation | UV light | 24 hours | Relatively Stable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol is adapted from published stability-indicating methods for plecanatide.[5]
-
Preparation of Stock Solution: Prepare a 120 µg/mL stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v with 0.05% TFA).
-
Acidic Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 1 mL of 0.1 N NaOH and dilute to volume with the diluent.
-
Analyze by HPLC.
-
-
Alkaline Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 1 mL of 0.1 N HCl and dilute to volume with the diluent.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to volume with the diluent.
-
Analyze by HPLC.
-
-
Reductive Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 10% sodium bisulfate solution.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to volume with the diluent.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a hot air oven at 70°C for 24 hours.
-
Prepare a 12 µg/mL solution from the heat-stressed solid and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose solid this compound to direct sunlight for 4 hours.
-
Prepare a 12 µg/mL solution from the light-stressed solid and analyze by HPLC.
-
-
UV Degradation:
-
Expose solid this compound to UV light for 24 hours.
-
Prepare a 12 µg/mL solution from the UV-stressed solid and analyze by HPLC.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method is based on a validated method for the analysis of plecanatide.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and acetonitrile (50:50 v/v) with 0.05% trifluoroacetic acid (TFA).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 204 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Sufficient to allow for the elution of all degradation products.
Mandatory Visualizations
Caption: Metabolic degradation pathway of plecanatide in the GI tract.
Caption: Proposed chemical degradation pathways for plecanatide.
Caption: Experimental workflow for plecanatide stability testing.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jpharmsci.com [jpharmsci.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plecanatide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in plecanatide acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plecanatide acetate. The information is designed to help address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your this compound experiments.
In Vitro Assays (e.g., cGMP Stimulation in T84 or Caco-2 cells)
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no cGMP stimulation | Suboptimal pH of assay buffer: Plecanatide's binding to its receptor, guanylate cyclase-C (GC-C), is pH-dependent, with optimal activity in a slightly acidic environment.[1][2][3] | Adjust the pH of your assay buffer to be within the optimal range of 5.0-6.0.[1] |
| Degraded plecanatide stock solution: Plecanatide is a peptide and can degrade if not stored properly. | Prepare fresh stock solutions of plecanatide in an appropriate solvent (e.g., DMSO or an aqueous buffer). Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day. | |
| Cell line issues: T84 or Caco-2 cells may have low GC-C receptor expression or have become unresponsive over multiple passages. | Ensure you are using cells within a low passage number. Regularly check for mycoplasma contamination. You can also perform qPCR or western blotting to confirm GC-C receptor expression. | |
| Incorrect assay setup: Errors in reagent concentrations, incubation times, or cell density can lead to inaccurate results. | Double-check all calculations and ensure accurate pipetting. Optimize incubation time and cell seeding density for your specific assay conditions. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution in the microplate will lead to variable results. | Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge effects in the microplate: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Pipetting errors: Inaccurate or inconsistent pipetting of plecanatide or assay reagents. | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
In Vivo Animal Models (e.g., Loperamide-Induced Constipation)
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent induction of constipation with loperamide | Variability in animal strain and source: Different mouse or rat strains can respond differently to loperamide.[4] | Use a consistent and well-characterized animal strain from a reputable vendor. Be aware that even within the same outbred strain (e.g., ICR mice), there can be variability between suppliers.[4] |
| Route and timing of loperamide administration: The method of loperamide administration (oral gavage vs. subcutaneous injection) and the dosing schedule can impact the severity and consistency of constipation.[4][5] | Standardize the route and timing of loperamide administration. Subcutaneous injection may provide more consistent results than oral gavage. A multi-day dosing regimen is often required to establish a stable constipation model.[4][5] | |
| Diet and gut microbiota: The composition of the animal's diet and their gut microbiota can significantly influence gastrointestinal motility and the response to constipation-inducing agents.[6][7][8] | Provide a standardized diet to all animals in the study. Be aware that high-fat diets can induce constipation in mice.[6][7][8] Consider co-housing animals to normalize gut microbiota or collecting fecal samples for microbiota analysis to identify potential confounding variables. | |
| High variability in treatment effect of plecanatide | Improper formulation and administration of plecanatide: Plecanatide needs to be properly dissolved and administered to ensure consistent delivery to the gastrointestinal tract. | For oral gavage, ensure plecanatide is fully dissolved in the vehicle (e.g., water or saline). Prepare fresh formulations daily. |
| Stress-induced alterations in GI motility: Handling and procedural stress can affect gastrointestinal transit time and mask the effects of plecanatide. | Acclimatize animals to the experimental procedures and handling. Perform procedures in a quiet and consistent environment. | |
| Lack of a dose-response relationship: Higher doses of plecanatide do not always result in a greater effect, potentially due to saturation of the GC-C receptors. | In clinical trials, a 6 mg dose of plecanatide did not show additional benefit over a 3 mg dose.[9] Consider testing a range of doses to determine the optimal effective dose in your animal model. |
Analytical Methods (e.g., RP-HPLC)
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase composition: The pH and organic solvent composition of the mobile phase are critical for good peak shape of peptides. | For plecanatide analysis, a mobile phase of water and acetonitrile with 0.05% trifluoroacetic acid (TFA) has been shown to be effective.[10] Ensure the mobile phase pH is appropriate for the C18 column and the peptide. |
| Column contamination or degradation: Buildup of contaminants from the sample matrix or degradation of the stationary phase can lead to poor peak shape. | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. | |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition: Changes in column temperature or inconsistencies in the mobile phase gradient can cause retention time to shift. | Use a column oven to maintain a stable temperature. Ensure the HPLC pump is delivering a consistent and accurate gradient. Prepare fresh mobile phase daily and degas it properly. |
| Column aging: Over time, the performance of an HPLC column will decline, leading to shifts in retention time. | Monitor column performance with a standard sample. When retention times shift significantly or peak shape deteriorates, replace the column. | |
| Low sensitivity or poor recovery | Degradation of plecanatide in the sample: Plecanatide may degrade in the sample matrix before or during analysis. | Keep samples on ice or at 4°C during preparation. If necessary, use a protease inhibitor cocktail in your sample preparation buffer. Analyze samples as quickly as possible after preparation. |
| Non-specific binding: Peptides can adsorb to plasticware or the HPLC system. | Use low-protein-binding tubes and pipette tips. Prime the HPLC system with a standard solution of plecanatide before injecting your samples. |
Experimental Protocols
cGMP Stimulation Assay in T84 Cells
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
T84 human colon carcinoma cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH adjusted to the desired value)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture T84 cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed T84 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach and form a confluent monolayer (typically 24-48 hours).
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing 0.5 mM IBMX for 15 minutes at 37°C.
-
Plecanatide Treatment: Add varying concentrations of plecanatide (prepared in assay buffer with IBMX) to the wells. Include a vehicle control (assay buffer with IBMX only).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the plecanatide concentration and determine the EC50 value.
Loperamide-Induced Constipation in Mice
This protocol provides a general framework for inducing constipation in mice. The specific doses and timing may require optimization based on the mouse strain and experimental goals.
Materials:
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
Loperamide hydrochloride solution (e.g., 0.8 mg/mL in saline)
-
This compound solution (formulated in water or saline)
-
Vehicle control (water or saline)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Metabolic cages
Procedure:
-
Acclimation: Acclimatize the mice to the housing conditions and handling for at least one week before the experiment.
-
Induction of Constipation:
-
Administer loperamide (e.g., 10 mg/kg) subcutaneously twice daily for a period of 3 to 7 days.[5] The exact duration should be optimized to achieve consistent constipation.
-
Monitor the mice daily for signs of constipation, such as a reduction in the number and weight of fecal pellets.
-
-
Treatment:
-
Once constipation is established, divide the mice into treatment groups (e.g., vehicle control, plecanatide low dose, plecanatide high dose).
-
Administer plecanatide or vehicle by oral gavage once daily for the duration of the treatment period (e.g., 7-14 days).
-
-
Assessment of Constipation Parameters:
-
Fecal Pellet Output: Place mice in individual metabolic cages and collect fecal pellets over a defined period (e.g., 24 hours). Count the number of pellets and measure their total wet and dry weight.
-
Gastrointestinal Transit Time:
-
Fast the mice for a few hours (with access to water).
-
Administer a charcoal meal by oral gavage.
-
Euthanize the mice after a set time (e.g., 30-60 minutes).
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as (distance traveled by charcoal / total length of small intestine) x 100.
-
-
-
Data Analysis: Compare the constipation parameters between the different treatment groups using appropriate statistical tests.
Visualizations
References
- 1. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]
- 6. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
refining purification methods to improve plecanatide acetate purity
Welcome to the Technical Support Center for the purification of plecanatide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving high-purity this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying synthetic crude plecanatide?
A1: The most common and effective strategy for purifying crude plecanatide is a multi-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) process.[1] This typically involves an initial capture and partial purification step followed by a second, polishing step. The two steps often utilize different mobile phase compositions and pH values to ensure the removal of a wide range of impurities.[1]
Q2: What are the most common impurities encountered during plecanatide synthesis and purification?
A2: Impurities in synthetic plecanatide can originate from the solid-phase peptide synthesis (SPPS) process or from degradation. Common impurities include:
-
Des-Asn(1)-Plecanatide: A process-related impurity where the N-terminal asparagine residue is missing.[2][3]
-
alpha-Asp-9-plecanatide: A degradation product that can form under thermal stress.[4]
-
iso-Asp2-plecanatide: An isomerization product that can be difficult to separate from the main compound.[4]
-
Deletion sequences: Peptides missing one or more amino acids from the correct sequence.
-
Truncated peptides: Incomplete peptide chains formed during synthesis.
-
Oxidized forms: Oxidation of sensitive amino acid residues.
Q3: What type of HPLC column is recommended for plecanatide purification?
A3: Both C8 and C18 silica-based columns are commonly used for plecanatide purification.[5]
-
C18 columns have longer alkyl chains and are more hydrophobic, which generally provides greater retention and potentially higher resolution for closely related impurities.[6][7]
-
C8 columns are less hydrophobic and may offer different selectivity, which can be advantageous in resolving specific impurities.[5][7] The choice between C8 and C18 may depend on the specific impurity profile of the crude material.
Q4: What are the typical mobile phases used in the RP-HPLC purification of plecanatide?
A4: The mobile phases for plecanatide purification are typically aqueous buffers (Mobile Phase A) and an organic modifier (Mobile Phase B), most commonly acetonitrile or methanol.[1]
-
Mobile Phase A often contains additives to control pH and improve peak shape, such as:
-
Mobile Phase B is typically acetonitrile or methanol, often with a small percentage of the aqueous buffer components.[1]
Q5: Why is a two-step purification process often necessary?
A5: A two-step purification process enhances the final purity by using orthogonal separation mechanisms or significantly different selectivities in each step. For example, the first step might be performed at a lower pH (e.g., with acetic acid) to remove a subset of impurities, while the second step at a higher pH (e.g., with ammonium bicarbonate) can effectively separate impurities that co-eluted with plecanatide in the first step.[1] This approach is crucial for achieving the high purity required for pharmaceutical applications (>98%).[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between plecanatide and a closely eluting impurity (e.g., Des-Asn(1)-plecanatide) | Inadequate selectivity of the chromatographic system. | 1. Modify the mobile phase pH: A small change in pH can alter the ionization state of plecanatide and the impurity, potentially increasing their separation.[9][10] 2. Change the organic modifier: If using acetonitrile, try methanol, or vice-versa. This can alter the selectivity. 3. Switch the stationary phase: If using a C18 column, try a C8 column, or a different brand of C18, as subtle differences in silica chemistry can impact selectivity.[5][6][7] 4. Decrease the gradient slope: A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks. |
| Peak tailing of the main plecanatide peak | 1. Secondary interactions with residual silanols: This can occur on silica-based columns. 2. Column overload: Injecting too much crude material can lead to poor peak shape. | 1. Adjust mobile phase pH: Operating at a lower pH (e.g., with 0.1% TFA) can suppress the ionization of silanol groups.[11] 2. Use a high-purity, end-capped column: These columns have fewer exposed silanol groups. 3. Reduce the sample load: Perform a loading study to determine the optimal amount of crude peptide to inject without compromising peak shape. |
| Low yield after the first purification step | The gradient may be too steep, causing co-elution of the product with impurities that are then discarded. | 1. Optimize the gradient: Use a shallower gradient around the elution point of plecanatide to better separate it from early- and late-eluting impurities. 2. Analyze all fractions: Ensure that the product is not being discarded in fractions adjacent to the main peak. |
| Final product purity is below the target (>98%) after two purification steps | The two purification steps may not be sufficiently orthogonal to remove all critical impurities. | 1. Implement a significant pH switch between the two steps: For example, use a low pH (e.g., 4-5 with acetic acid) in the first step and a higher pH (e.g., 7-8 with ammonium bicarbonate) in the second step.[1] 2. Consider an orthogonal purification method: Introduce an ion-exchange chromatography step before the RP-HPLC steps to remove impurities with different charge characteristics.[12][13] |
| Presence of trifluoroacetate (TFA) in the final product | TFA from the mobile phase can form salts with the peptide. | 1. Perform a salt exchange: After purification with TFA-containing mobile phases, the peptide can be loaded onto an RP-HPLC column equilibrated with an ammonium acetate or acetic acid buffer to exchange the TFA counter-ion. 2. Use TFA-free mobile phases: If possible, develop the purification method using alternative mobile phase additives like acetic acid or ammonium acetate. |
Data Presentation
Table 1: Comparison of Stationary Phases for Plecanatide Purification
| Stationary Phase | Typical Characteristics | Advantages for Plecanatide Purification | Considerations |
| C18 (Octadecylsilane) | High hydrophobicity, strong retention.[6][7] | Excellent for retaining plecanatide and separating it from more polar impurities. High resolving power for complex mixtures.[5] | May require higher concentrations of organic modifier for elution. Longer retention times.[6] |
| C8 (Octylsilane) | Moderately hydrophobic, less retention than C18.[6][7] | Can provide different selectivity for certain impurities. Faster elution times may be possible.[5][7] | May have lower retention for plecanatide, requiring adjustments to the mobile phase. |
Table 2: Purity Progression in a Two-Step RP-HPLC Purification of Plecanatide
| Purification Stage | Mobile Phase System (Example) | Initial Purity | Purity After Step | Overall Yield |
| Crude Plecanatide | - | ~60-70% | - | 100% |
| Step 1: Capture/Initial Purification | A: 0.1 M Ammonium Acetate in Water, pH 4.5 B: Acetonitrile[1] | ~60-70% | > 85%[1] | ~70-80% |
| Step 2: Polishing | A: 0.01 M Ammonium Bicarbonate in Water, pH 7.0 B: Acetonitrile[1] | > 85% | > 98%[1] | ~50-60% |
Note: Purity and yield values are illustrative and can vary depending on the quality of the crude material and the specific chromatographic conditions.
Experimental Protocols
Protocol 1: Two-Step Preparative RP-HPLC Purification of Plecanatide
This protocol is a representative example based on commonly described methods. Optimization will be required for specific crude materials and HPLC systems.
Step 1: Initial Purification (Low pH)
-
Column: C18 silica, 10 µm particle size, 50 mm x 250 mm
-
Mobile Phase A: 0.1 M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 80 mL/min
-
Detection: 220 nm
-
Sample Preparation: Dissolve crude plecanatide in Mobile Phase A at a concentration of 10-20 mg/mL. Filter through a 0.45 µm filter.
-
Gradient:
-
0-5 min: 15% B
-
5-50 min: 15-35% B (linear gradient)
-
50-55 min: 35-90% B (wash)
-
55-60 min: 90% B (wash)
-
60-65 min: 90-15% B (re-equilibration)
-
65-75 min: 15% B (re-equilibration)
-
-
Fraction Collection: Collect fractions across the main plecanatide peak. Analyze fractions by analytical HPLC to identify those with >85% purity. Pool the desired fractions.
Step 2: Final Polishing (Neutral pH)
-
Column: C8 silica, 10 µm particle size, 50 mm x 250 mm
-
Mobile Phase A: 0.01 M Ammonium Bicarbonate in water, pH 7.0
-
Mobile Phase B: 50% Acetonitrile in Mobile Phase A[1]
-
Flow Rate: 80 mL/min
-
Detection: 220 nm
-
Sample Preparation: Dilute the pooled fractions from Step 1 with an equal volume of water.
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10-30% B (linear gradient)
-
45-50 min: 30-90% B (wash)
-
50-55 min: 90% B (wash)
-
55-60 min: 90-10% B (re-equilibration)
-
60-70 min: 10% B (re-equilibration)
-
-
Fraction Collection: Collect fractions across the main plecanatide peak. Analyze fractions for purity (>98%). Pool the pure fractions, concentrate (e.g., by tangential flow filtration), and lyophilize.
Visualizations
Plecanatide Signaling Pathway
Caption: Plecanatide activates the GC-C receptor, leading to increased fluid secretion.
General Two-Step RP-HPLC Workflow
Caption: A typical two-step RP-HPLC workflow for purifying plecanatide.
Troubleshooting Logic for Poor Resolution
References
- 1. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]
- 2. Plecanatide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. uhplcs.com [uhplcs.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. hawach.com [hawach.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]
Validation & Comparative
A Head-to-Head Comparison of Plecanatide Acetate and Linaclotide: Mechanism of Action and Preclinical Performance
A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology of two guanylate cyclase-C agonists.
Plecanatide acetate and linaclotide are two leading prescription therapies for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Both agents are agonists of guanylate cyclase-C (GC-C), a key receptor in the regulation of intestinal fluid homeostasis. While they share a common therapeutic target, their distinct molecular structures and pH-dependent activities lead to different pharmacological profiles. This guide provides an in-depth comparison of their mechanisms of action, supported by experimental data, to inform further research and drug development in this area.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Linaclotide |
| Molecular Analogy | Uroguanylin (endogenous human peptide) | E. coli heat-stable enterotoxin (STa) |
| Amino Acid Chain | 16 amino acids | 14 amino acids |
| pH Sensitivity | pH-dependent activity, optimal in acidic environments | pH-independent activity |
| GC-C Binding Affinity (IC₅₀) | pH 5.0: ~1.1 nMpH 8.0: ~13.8 nM | Not pH-dependent |
| GC-C Binding Affinity (Kᵢ) | Data not available | 1.23-1.64 nM |
| cGMP Stimulation (EC₅₀) | ~190 nM in T84 cells | ~99 nM in T84 cells |
Mechanism of Action: A Tale of Two Agonists
Both plecanatide and linaclotide exert their effects by binding to and activating GC-C receptors on the apical surface of intestinal epithelial cells.[1][2] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP initiates a signaling cascade with two primary outcomes:
-
Increased Fluid Secretion: Intracellular cGMP allosterically activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that secretes chloride and bicarbonate ions into the intestinal lumen.[3] This increase in luminal anions drives the osmotic movement of water into the intestines, softening the stool and facilitating its passage.
-
Accelerated Transit: The increased fluid volume and potentially direct effects on intestinal motility contribute to accelerated gastrointestinal transit.
A key differentiator in their mechanism lies in their structural origins and resulting pH sensitivity.
Plecanatide: The Uroguanylin Analogue with pH-Sensing Capabilities
Plecanatide is a 16-amino acid peptide that is a structural analogue of the endogenous human peptide uroguanylin.[3][5] A single amino acid substitution—glutamate for aspartate at the N-terminus—enhances its binding potency compared to native uroguanylin. Crucially, plecanatide retains the pH-sensitive activity of uroguanylin.[5] It exhibits optimal binding and activation of GC-C in the acidic environment of the proximal small intestine (pH ~5.0) and reduced activity in the more neutral to alkaline environment of the distal intestine and colon.[6] This pH-dependent action is thought to mimic the physiological activity of uroguanylin, potentially offering a more localized effect.[3]
Linaclotide: The Potent, pH-Independent Agonist
Linaclotide is a 14-amino acid peptide that is a homolog of a heat-stable enterotoxin from Escherichia coli.[7] Unlike plecanatide, linaclotide's binding and activation of GC-C are independent of the luminal pH.[3][8] This allows for sustained activation of GC-C receptors along the entire length of the intestine.[8]
Signaling Pathway Overview
The following diagrams illustrate the signaling pathways of plecanatide and linaclotide.
References
- 1. 4.2. Intestinal Epithelial Cell Culture and IL-8 Measurement [bio-protocol.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the FDA responder endpoint for IBS-C clinical trials | RTI [rti.org]
- 5. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. T84. Culture Collections [culturecollections.org.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Preclinical Efficacy of Plecanatide and Linaclotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two guanylate cyclase-C (GC-C) agonists, plecanatide and linaclotide, based on available data from animal models. Both drugs are approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in humans. Their primary mechanism of action involves the activation of GC-C receptors on the luminal surface of intestinal epithelial cells, leading to increased intracellular cyclic guanosine monophosphate (cGMP). This cascade of events results in increased fluid secretion, accelerated intestinal transit, and a reduction in visceral pain.
While direct head-to-head preclinical studies are limited, this guide synthesizes available data from studies employing similar animal models and methodologies to facilitate a comparative assessment.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both plecanatide and linaclotide are peptide agonists of GC-C.[1] Plecanatide is an analog of human uroguanylin, while linaclotide is structurally related to a bacterial heat-stable enterotoxin.[1] Their binding to GC-C initiates a signaling cascade that is central to their therapeutic effects.
A key difference lies in their pH sensitivity. Plecanatide's binding to GC-C is pH-dependent, with optimal activity in the more acidic environment of the proximal small intestine.[2] In contrast, linaclotide's binding is pH-independent, allowing it to act along a greater length of the gastrointestinal tract.[3] In preclinical models, plecanatide has demonstrated a binding potency eight times that of its endogenous counterpart, uroguanylin.[2] In vitro studies in T84 cells have shown that linaclotide has a higher potency for activating cGMP production compared to uroguanylin.[3]
Signaling Pathway of GC-C Agonists
Caption: Signaling pathway of plecanatide and linaclotide.
Comparative Efficacy Data in Animal Models
The following table summarizes preclinical data for plecanatide and linaclotide from various animal models. It is important to note that these results are not from direct head-to-head studies and that experimental conditions may have varied.
| Efficacy Parameter | Plecanatide | Linaclotide | Animal Model |
| Gastrointestinal Transit | Accelerates intestinal transit.[4] | Accelerates GI transit.[5] | Rodent models[4][5] |
| Intestinal Fluid Secretion | Increases fluid secretion into the GI tract.[4] | Evokes fluid secretion in intestinal loops.[5] | Rodent models[4][5] |
| Visceral Pain Reduction | Potent anti-nociceptive activity in rat models of visceral hypersensitivity.[6] | Reduces nociception and abdominal pain in numerous pre-clinical studies.[5] | Rodent models of visceral pain[5][6] |
| cGMP Activation | Stimulates cGMP production in vitro in T84 cells.[7] | Higher potency of cGMP production compared to guanylin/uroguanylin in vitro in T84 cells.[3] | In vitro (T84 cells)[3][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies are outlined below. These protocols provide a framework for understanding how the efficacy of these compounds is assessed in animal models.
Assessment of Gastrointestinal Transit (Charcoal Meal Test)
This common method evaluates the effect of a substance on the rate of intestinal motility.
-
Animal Model: Mice are typically used. They are fasted for 18-24 hours before the experiment, with free access to water, to clear the gastrointestinal tract.[8]
-
Drug Administration: Plecanatide, linaclotide, or a vehicle control is administered orally at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of activated charcoal (e.g., 5-10% in a 0.5-10% gum arabic or methylcellulose solution), is administered orally (gavage).[2][8]
-
Endpoint Measurement: After a specific time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.[2][8]
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Assessment of Visceral Pain (Abdominal Response to Colorectal Distension)
This model is used to assess visceral hypersensitivity and the analgesic effects of test compounds.
-
Animal Model: Rats or mice are often used. Visceral hypersensitivity can be induced by methods such as neonatal maternal separation, stress (e.g., wrap restraint or water avoidance), or intracolonic administration of irritants like trinitrobenzene sulfonic acid (TNBS).[6][9]
-
Drug Administration: The test compound (plecanatide or linaclotide) or vehicle is administered, typically orally, prior to the assessment.
-
Colorectal Distension (CRD): A small balloon catheter is inserted into the distal colon. The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded manner.[9]
-
Endpoint Measurement: The visceromotor response (VMR), which is the contraction of the abdominal and oblique muscles, is quantified using electromyography (EMG) electrodes implanted in the abdominal musculature. The number of abdominal contractions or the total EMG signal during balloon inflation is recorded.[9]
-
Data Analysis: A reduction in the VMR at different distension pressures in the drug-treated group compared to the vehicle group indicates an anti-nociceptive effect.
Experimental Workflow for Preclinical Efficacy Testing
Caption: A typical workflow for preclinical efficacy studies.
Logical Comparison of Key Attributes
Caption: Key attributes of plecanatide and linaclotide.
Conclusion
Based on the available preclinical data, both plecanatide and linaclotide are effective GC-C agonists that modulate gastrointestinal function and visceral sensation in animal models. They share a common mechanism of action through the GC-C/cGMP pathway, leading to increased fluid secretion, accelerated transit, and reduced pain. The primary differentiating factor identified in preclinical studies is their pH sensitivity, which may influence their site and duration of action within the gastrointestinal tract. Further head-to-head comparative studies in standardized animal models would be beneficial to delineate more subtle differences in their efficacy and potency profiles.
References
- 1. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Measurement of intestinal charcoal transit ratio [bio-protocol.org]
- 8. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 9. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
Validating Plecanatide Acetate cGMP Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating cyclic guanosine monophosphate (cGMP) assay results in response to the guanylate cyclase-C (GC-C) agonist, plecanatide acetate. The following sections detail the signaling pathway of plecanatide, compare common cGMP assay methodologies, provide detailed experimental protocols, and present validation parameters in accordance with regulatory expectations.
This compound and the GC-C/cGMP Signaling Pathway
Plecanatide is a synthetic analog of human uroguanylin and functions as a GC-C agonist.[1] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[2][3] Plecanatide binds to and activates the GC-C receptor on the apical surface of intestinal epithelial cells. This activation stimulates the intracellular conversion of guanosine triphosphate (GTP) to cGMP.[1][3] The resulting increase in intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow results in increased intestinal fluid and accelerated transit.[3]
Comparison of cGMP Assay Methodologies
The two primary methods for quantifying cGMP levels in response to plecanatide stimulation are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay where sample cGMP competes with a labeled cGMP for antibody binding.[4][5] | Chromatographic separation followed by mass-based detection and quantification.[6] |
| Sensitivity | High, with commercially available kits having lower quantifiable limits in the low pmol/mL range.[5] | Very high, often with lower limits of quantification (LLOQ) in the low nM to pM range.[6] |
| Specificity | Generally high, but can be susceptible to cross-reactivity with structurally similar molecules.[7] | Highly specific due to separation based on retention time and mass-to-charge ratio.[6] |
| Precision & Accuracy | Good, but can be lower than LC-MS/MS.[8] | Excellent precision and accuracy.[6][8] |
| Throughput | High, suitable for screening large numbers of samples in 96- or 384-well plate formats. | Lower throughput compared to ELISA, though automation is improving this. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Sample Preparation | Relatively simple, often involving cell lysis and direct measurement of the supernatant.[5][7][9] | More complex, typically requiring protein precipitation, and potentially solid-phase extraction.[6][10] |
Experimental Protocols
A cGMP functional assay using the human colon carcinoma cell line T84 is a standard in vitro method to assess the biological activity of plecanatide.
3.1. Cell Culture
T84 cells are cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 medium, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
3.2. cGMP Stimulation Assay in T84 Cells
The following workflow outlines the key steps for a cGMP stimulation assay.
3.3. Detailed Methodologies
3.3.1. cGMP Measurement by ELISA
-
Cell Seeding: Seed T84 cells in 96-well tissue culture plates and grow to near confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor, such as 1 mM isobutylmethylxanthine (IBMX), in a suitable buffer (e.g., DMEM) for 10 minutes at 37°C to prevent cGMP degradation.
-
Plecanatide Treatment: Add varying concentrations of plecanatide to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the treatment solution and adding a lysis agent, such as 0.1 M HCl.[7][9] Incubate on ice for 20 minutes.[9]
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed for 10 minutes to pellet cellular debris.[9] The resulting supernatant can be assayed directly.
-
ELISA Procedure: Perform the cGMP ELISA according to the manufacturer's instructions of a commercial kit. This typically involves adding the cell lysate supernatant and a fixed amount of HRP-linked cGMP to a 96-well plate coated with an anti-cGMP antibody. After incubation and washing steps, a substrate is added, and the color development is measured. The absorbance is inversely proportional to the amount of cGMP in the sample.[4]
3.3.2. cGMP Measurement by LC-MS/MS
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the ELISA protocol.
-
Cell Lysis and Extraction:
-
Terminate the reaction and lyse the cells with a cold solvent mixture, such as methanol/acetonitrile/water, to precipitate proteins.
-
Incubate at -20°C for 30 minutes.[10]
-
Centrifuge to pellet the precipitated protein and cell debris.[10]
-
Collect the supernatant and dry it under a stream of nitrogen.[10]
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate cGMP from other cellular components using a suitable chromatography column (e.g., a C18 or graphitic carbon column).[6]
-
Detect and quantify cGMP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[6] A stable isotope-labeled cGMP internal standard is typically used for accurate quantification.[6]
-
Assay Validation Parameters
Validation of the cGMP assay should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference from matrix components at the retention time of cGMP (for LC-MS/MS) or in blank samples (for ELISA). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A correlation coefficient (r²) of ≥ 0.99 for the standard curve. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be determined based on the expected cGMP concentrations in the samples. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Percent recovery should be within 85-115% of the nominal concentration. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative standard deviation (%RSD) or coefficient of variation (%CV) should be ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the standard curve that meets the accuracy and precision criteria. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in parameters like incubation time, temperature, or mobile phase composition. |
References
- 1. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. marinbio.com [marinbio.com]
- 7. abcam.com [abcam.com]
- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Plecanatide Acetate's Receptor Cross-Reactivity
This guide provides a detailed comparison of plecanatide acetate's interaction with its primary receptor target and other potential receptors. The information is intended for researchers, scientists, and drug development professionals interested in the selectivity and pharmacological profile of this guanylate cyclase-C (GC-C) agonist.
Plecanatide is a synthetic analog of human uroguanylin and is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] Its therapeutic effect is mediated by its specific interaction with the GC-C receptor on the luminal surface of the intestinal epithelium.[3][4][5] Understanding the cross-reactivity of plecanatide with other receptors is crucial for a comprehensive assessment of its mechanism of action and potential off-target effects.
Primary Target: Guanylate Cyclase-C (GC-C) Receptor
Plecanatide is a 16-amino acid peptide that is structurally similar to the endogenous hormone uroguanylin.[3][6] The primary mechanism of action for plecanatide involves binding to and activating the GC-C receptor.[2][3] This binding is pH-sensitive, similar to uroguanylin, which leads to a targeted action in the slightly acidic environment of the proximal small intestine.[7][8]
Upon activation, the GC-C receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP has two main effects:
-
Activation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][9]
-
Inhibition of the sodium-hydrogen exchanger 3 (NHE3), which reduces sodium absorption.
The combined effect is an increase in intestinal fluid secretion, accelerated transit time, and facilitation of bowel movements.[1][3]
Comparison with Other GC-C Agonists
The primary comparison for plecanatide's receptor interaction is with other known GC-C agonists, including the endogenous ligands uroguanylin and guanylin, and another synthetic agonist, linaclotide.
-
Uroguanylin and Guanylin: These are the natural ligands for the GC-C receptor.[9][10][11] Like plecanatide, their binding and activation of GC-C are pH-dependent.[7][12] Uroguanylin is more potent in acidic conditions, whereas guanylin is more potent in alkaline environments.[12][13] Preclinical models have demonstrated that plecanatide has eight times the binding potency of uroguanylin.[3][6]
-
Linaclotide: This is another synthetic GC-C agonist used for CIC and IBS-C.[3] Unlike plecanatide, linaclotide is a 14-amino acid peptide derived from an E. coli heat-stable enterotoxin.[5] A key difference is that linaclotide's binding to the GC-C receptor is pH-independent.[14] This lack of pH sensitivity means linaclotide can activate GC-C receptors along the entire length of the intestine.[14]
Cross-Reactivity with Other Receptors
The available literature primarily focuses on the interaction of plecanatide with the GC-C receptor. There is limited evidence to suggest significant cross-reactivity of plecanatide with other receptor systems. Its design as a uroguanylin analog was intended to ensure high specificity for the GC-C receptor. Furthermore, plecanatide has minimal systemic absorption following oral administration, with plasma concentrations being below the limit of quantitation.[1][5] This localized action within the gastrointestinal tract further reduces the likelihood of interactions with systemic receptors.
While uroguanylin has been suggested to interact with guanylyl cyclase D (GC-D) receptors in olfactory neurons, there is no published data to indicate that plecanatide shares this activity.[9]
Quantitative Data on Receptor Agonist Potency
The following table summarizes the comparative characteristics of plecanatide and other GC-C agonists.
| Agonist | Peptide Structure | pH Sensitivity | Relative Binding Potency |
| Plecanatide | 16-amino acid uroguanylin analog | pH-dependent (more active in acidic pH) | 8-fold higher than uroguanylin[3][6][15] |
| Uroguanylin | Endogenous 16-amino acid peptide | pH-dependent (more active in acidic pH)[7][12][13] | Baseline |
| Guanylin | Endogenous 15-amino acid peptide | pH-dependent (more active in alkaline pH)[7][12][13] | Less potent than uroguanylin in acidic pH[12][13] |
| Linaclotide | 14-amino acid peptide | pH-independent[14] | Similar efficacy to plecanatide in clinical trials[4][16] |
Experimental Protocols
To assess the cross-reactivity and binding affinity of plecanatide, standard pharmacological assays are employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To quantify the binding affinity (Ki) of plecanatide for the GC-C receptor and other potential off-target receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GC-C) are prepared from cultured cells or tissue homogenates.
-
Radioligand: A radiolabeled ligand known to bind to the receptor with high affinity (e.g., 125I-labeled heat-stable enterotoxin for GC-C) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor ligand (plecanatide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cGMP Accumulation Assay
This is a functional assay to measure the activation of guanylate cyclase-coupled receptors.
Objective: To determine the potency (EC50) and efficacy of plecanatide in activating the GC-C receptor.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the GC-C receptor (e.g., T84 human colon carcinoma cells) is cultured.
-
Phosphodiesterase Inhibition: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Ligand Stimulation: The cells are then stimulated with varying concentrations of plecanatide for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The cGMP concentration is plotted against the logarithm of the plecanatide concentration to generate a dose-response curve, from which the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) can be determined.
Visualizing Pathways and Workflows
Plecanatide Signaling Pathway
Caption: Plecanatide activates the GC-C receptor, increasing cGMP and promoting ion secretion.
Experimental Workflow for Receptor Activity Assessment
Caption: Workflow for determining plecanatide's binding affinity (Ki) and functional potency (EC50).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and safety of plecanatide in treating constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 10. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clarification of Linaclotide Pharmacology Presented in a Recent Clinical Study of Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. droracle.ai [droracle.ai]
A Comparative Analysis of the Side Effect Profiles of Plecanatide and Linaclotide
An objective guide for researchers and drug development professionals on the adverse event profiles of two guanylate cyclase-C agonists, supported by clinical trial data and experimental methodologies.
Plecanatide (Trulance®) and linaclotide (Linzess®/Constella®) are guanylate cyclase-C (GC-C) agonists approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Both drugs share a common mechanism of action, stimulating fluid secretion and accelerating transit in the gastrointestinal tract. While efficacious, their use is associated with a distinct side effect profile, primarily gastrointestinal in nature. This guide provides a detailed comparison of their side effect profiles based on data from pivotal clinical trials, outlines the methodologies used in these trials, and illustrates the underlying signaling pathways.
Quantitative Comparison of Adverse Events
The most frequently reported adverse event for both plecanatide and linaclotide is diarrhea. The incidence of this and other side effects, as reported in Phase 3 clinical trials for both CIC and IBS-C, is summarized below. It is critical to note that the definition of diarrhea as an adverse event differed in the clinical trial programs for the two drugs, which may impact direct comparison of incidence rates[1][2][3].
| Adverse Event | Plecanatide (Trulance®) - 3 mg | Linaclotide (Linzess®) | Placebo |
| CIC [4][5] | IBS-C [4] | CIC (145 mcg) [6][7] | |
| Diarrhea | 5% | 4.3% | 16-22% |
| Severe Diarrhea | 0.6% | 1% | 2% |
| Abdominal Pain | <2% | <2% | 7% |
| Flatulence | <2% | <2% | 6% |
| Abdominal Distension | <2% | <2% | 3% |
| Headache | - | - | - |
| Sinusitis | <2% | - | 3% |
| Upper Respiratory Tract Infection | <2% | - | 5% |
| Viral Gastroenteritis | - | - | <2% |
| Discontinuation due to Diarrhea | 2%[8] | 1.2-1.4% | 3-5% |
Note: Data is compiled from prescribing information and clinical trial publications. Percentages for adverse events other than diarrhea for plecanatide are not explicitly quantified above 2% in some sources but are noted as occurring at an incidence greater than placebo.
Experimental Protocols and Methodologies
The data presented above were derived from multiple Phase 3, randomized, double-blind, placebo-controlled trials.[9][10][11] A general workflow for these clinical trials is outlined below.
Experimental Workflow: Phase 3 Trials for CIC and IBS-C
Caption: Generalized workflow for Phase 3 clinical trials of GC-C agonists.
Key Methodological Components:
-
Patient Population: Adult patients meeting the Rome III criteria for CIC or IBS-C were enrolled.[10][11] Key inclusion criteria typically involved a baseline frequency of fewer than three complete spontaneous bowel movements (CSBMs) per week.[12] For IBS-C trials, a baseline abdominal pain score was also required.[10]
-
Study Design: Trials were multicenter, randomized, double-blind, and placebo-controlled, typically lasting 12 weeks.[9][12] Patients were randomized to receive a daily oral dose of the investigational drug or a matching placebo.
-
Data Collection: Patients recorded daily information on bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms (such as pain and bloating) in electronic diaries.[9][12][13]
-
Adverse Event (AE) Assessment: The assessment and reporting of AEs, particularly diarrhea, represented a key difference between the trial programs.
-
Plecanatide Trials: Sites were instructed to record an AE of diarrhea only if the patient reported it as "bothersome."[14] This was to distinguish the expected pharmacodynamic effect of increased and looser stools from a clinically significant adverse event.
-
Linaclotide Trials: All spontaneously reported AEs and AEs reported in response to non-leading questions, including all instances of diarrhea, were recorded.[14]
-
-
Endpoints: The primary efficacy endpoints were based on FDA guidance and typically involved a composite responder analysis, such as the percentage of patients who were durable overall CSBM responders.[9][11][15][16][17] Safety and tolerability were assessed by monitoring treatment-emergent adverse events.[9]
Signaling Pathways of Plecanatide and Linaclotide
Both plecanatide and linaclotide are minimally absorbed and act locally on the luminal surface of intestinal epithelial cells.[2] They bind to and activate the guanylate cyclase-C (GC-C) receptor, initiating a signaling cascade that results in increased intestinal fluid secretion and motility.
GC-C Agonist Signaling Pathway
Caption: Mechanism of action for GC-C agonists in intestinal epithelial cells.
This activation of the GC-C receptor leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][18] The subsequent increase in intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This ionic gradient drives water into the intestines, softening the stool and increasing transit.[6][18]
Conclusion
Plecanatide and linaclotide, through their shared mechanism of action as GC-C agonists, are effective treatments for CIC and IBS-C. Their primary dose-limiting side effect is diarrhea. Quantitative data from clinical trials suggest a higher incidence of diarrhea with linaclotide compared to plecanatide. However, this comparison must be interpreted with caution due to significant differences in the methodologies for recording adverse events in their respective clinical trial programs. The plecanatide trials employed a more stringent definition, recording diarrhea only when deemed "bothersome" by the patient, which likely contributed to its lower reported incidence. For researchers and drug developers, understanding these nuances in trial design and data collection is paramount for the objective evaluation of safety profiles and for designing future clinical studies in this therapeutic class.
References
- 1. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosing Information | Trulance® (plecanatide) [trulance.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Linzess (linaclotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Linzess (Linaclotide Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Response to Miner et al - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA Releases New Guidance for Clinical Evaluation of Irritable Bowel Syndrome Drugs | RAPS [raps.org]
- 16. Federal Register :: Guidance for Industry on Irritable Bowel Syndrome-Clinical Evaluation of Drugs for Treatment; Availability [federalregister.gov]
- 17. fda.gov [fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Clinical Data Comparison: Plecanatide vs. Linaclotide
In the landscape of therapeutics for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C), plecanatide and linaclotide represent two key players. Both drugs are guanylate cyclase-C (GC-C) agonists, exerting their effects locally in the gastrointestinal tract to stimulate intestinal fluid secretion and accelerate transit.[1] While direct head-to-head clinical trials are limited, a wealth of data from phase III trials and subsequent meta-analyses provides a strong basis for a comparative analysis of their efficacy and safety profiles. This guide offers a detailed comparison for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and a look into their shared signaling pathway.
Efficacy in Chronic Idiopathic Constipation (CIC)
Both plecanatide and linaclotide have demonstrated significant efficacy in the treatment of CIC compared to placebo. The primary endpoint in these studies is typically the percentage of patients who are "overall responders," a composite measure of improvement in bowel movement frequency and other symptoms.
| Efficacy Endpoint (CIC) | Plecanatide (3 mg) | Linaclotide (72 µg) | Linaclotide (145 µg) |
| Overall Responders (%) | 21.0%[2] | - | - |
| Placebo Responders (%) | 10.2%[2] | - | - |
| Odds Ratio vs. Placebo | 1.99 (95% CI 1.57-2.51)[3] | 3.11 (95% CI 1.81-5.34)[3] | 3.25 (95% CI 2.15-4.91)[3] |
| Increase in CSBMs/week (MD) | 1.1 (95% CI 0.85-1.35)[4] | - | - |
| Increase in SBMs/week (MD) | 1.66 (95% CI 1.37-1.94)[4] | - | 1.97 (95% CI 1.59-2.36)[4] |
CSBMs: Complete Spontaneous Bowel Movements; SBMs: Spontaneous Bowel Movements; MD: Mean Difference; CI: Confidence Interval. Data from separate clinical trials and meta-analyses.
Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
In the treatment of IBS-C, both drugs have shown the ability to improve the composite endpoint of abdominal pain and bowel movement frequency.
| Efficacy Endpoint (IBS-C) | Plecanatide (3 mg) | Plecanatide (6 mg) | Linaclotide (290 µg) |
| Overall Responders (%) | 25.6% | 26.7% | 33.7%[1] |
| Placebo Responders (%) | 16.0% | 16.0% | 13.9%[1] |
| Odds Ratio vs. Placebo | 1.87 (95% CI 1.47-2.38)[3] | 1.92 (95% CI 1.48-2.48)[3] | 2.43 (95% CI 1.48-3.98)[3] |
Data from separate clinical trials and meta-analyses.
Safety and Tolerability
The most common adverse event associated with both plecanatide and linaclotide is diarrhea. However, it is important to note that the definitions of diarrhea may have differed across their respective clinical trial programs.[3]
| Safety Endpoint | Plecanatide (3 mg) | Linaclotide (145 µ g/290 µg) | Placebo |
| Diarrhea Incidence (CIC) | 5.9%[2] | 14.2% - 16.0%[2] | 1.3%[2] |
| Diarrhea Incidence (IBS-C) | ~5%[5] | 16-20%[1] | 1-3%[5] |
| Discontinuation due to Diarrhea (CIC) | 2.7%[2] | 3.8% - 4.7%[2] | 0.4% - 0.5%[2] |
Data from separate clinical trials.
Experimental Protocols
Study Design: The studies were typically multicenter, randomized, double-blind, and placebo-controlled.[2][6]
Patient Population: Adult patients meeting the Rome III criteria for CIC or IBS-C were included.[6] Key exclusion criteria often included a history of major gastrointestinal surgery and evidence of organic gastrointestinal disease.
Treatment: Patients were randomly assigned to receive a once-daily oral dose of either plecanatide (e.g., 3 mg or 6 mg), linaclotide (e.g., 72 µg, 145 µg, or 290 µg), or a matching placebo.[2][3] Linaclotide is recommended to be taken on an empty stomach, 30 minutes before the first meal of the day, while plecanatide can be taken with or without food.[7]
Primary Efficacy Endpoint: The primary endpoint was the percentage of "overall responders." For CIC, this was typically defined as a patient having at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one CSBM from baseline for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks. For IBS-C, the definition of an overall responder also included a significant reduction in abdominal pain.
Secondary Efficacy Endpoints: These included changes from baseline in the frequency of SBMs and CSBMs, stool consistency (as measured by the Bristol Stool Form Scale), and straining during defecation. For IBS-C trials, secondary endpoints also included changes in abdominal pain and bloating.
Safety Assessment: Adverse events were recorded throughout the study. The incidence, severity, and type of adverse events were compared between the treatment and placebo groups.
Signaling Pathway and Mechanism of Action
Both plecanatide and linaclotide are agonists of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][8] Plecanatide is an analog of the endogenous hormone uroguanylin, while linaclotide is structurally related to a bacterial enterotoxin.[9][10]
Activation of the GC-C receptor by these drugs leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[11] This elevation in cGMP has two primary effects:
-
Increased Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[5][11] This is followed by the osmotic movement of water, which softens the stool and facilitates its passage.
-
Accelerated Transit: The increased fluid content and direct effects on intestinal motility contribute to accelerated transit of stool through the colon.
Caption: Guanylate Cyclase-C (GC-C) Signaling Pathway.
Caption: Generalized Phase III Clinical Trial Workflow.
Conclusion
Both plecanatide and linaclotide are effective GC-C agonists for the treatment of CIC and IBS-C. Meta-analyses suggest that the efficacy of both drugs relative to placebo is comparable.[2] The primary distinguishing factor observed in separate clinical trials appears to be the incidence of diarrhea, which has been reported to be lower with plecanatide. However, differences in trial design and the definition of this adverse event may account for some of the observed variation.[2][3] For drug development professionals, the data suggests that while the core mechanism of action is the same, subtle differences in molecular structure and pH sensitivity may influence the tolerability profile of GC-C agonists. Future head-to-head trials would be invaluable in providing a more definitive comparison of these two therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trulance vs. Linzess: What’s the Difference? [verywellhealth.com]
- 8. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioequivalence for Locally Acting Gastrointestinal Drugs: A Comparative Analysis of Plecanatide Acetate
For researchers, scientists, and drug development professionals, establishing bioequivalence is a cornerstone of generic drug approval. However, for locally acting drugs with minimal systemic absorption, such as plecanatide acetate, the traditional pharmacokinetic approach to bioequivalence is not feasible. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on the clinical efficacy and safety data that form the basis for determining therapeutic equivalence.
This compound, a guanylate cyclase-C (GC-C) agonist, is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] Unlike systemically absorbed drugs, plecanatide exerts its therapeutic effect locally on the luminal surface of the intestinal epithelium.[1][2][3] Following oral administration, plasma concentrations of plecanatide and its active metabolite are below the limit of quantitation.[1][2][4] Consequently, standard pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and half-life cannot be calculated, rendering traditional bioequivalence studies based on these metrics impractical.[1][2]
In the absence of pharmacokinetic data, the therapeutic equivalence of plecanatide and its alternatives is evaluated through rigorous, randomized, placebo-controlled clinical trials that assess clinical efficacy and safety endpoints.
Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide is an analog of human uroguanylin and functions by activating the GC-C receptor on intestinal epithelial cells.[1][5] This activation triggers an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][3][5] Elevated cGMP levels then stimulate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[2][3][6] This influx of ions and water softens the stool and accelerates intestinal transit, thereby alleviating constipation.[3][6][7]
Caption: Plecanatide's signaling pathway in intestinal epithelial cells.
Clinical Trial Experimental Workflow
The therapeutic equivalence of plecanatide has been established through multiple Phase III, randomized, double-blind, placebo-controlled studies. A typical workflow for these trials is outlined below.
Caption: Generalized workflow of a Phase III clinical trial for plecanatide.
Experimental Protocols for Pivotal Clinical Trials
The efficacy and safety of plecanatide were evaluated in several key Phase III clinical trials for CIC (e.g., NCT01982240, NCT02122471) and IBS-C (e.g., NCT02493452).[8][9][10] The general methodologies are summarized below.
Study Design:
-
Randomized, 12-week, double-blind, placebo-controlled, parallel-group studies.[9][10]
-
Patients were randomized to receive plecanatide (3 mg or 6 mg) or a placebo once daily.[8]
Patient Population:
-
Adults meeting the modified Rome III criteria for CIC or IBS-C.[8]
-
Exclusion criteria included other causes of constipation or conditions that could interfere with study assessments.[9]
Efficacy Endpoints:
-
The primary endpoint was the percentage of "durable overall complete spontaneous bowel movement (CSBM) responders."[8]
-
A weekly responder was defined as a patient having ≥3 CSBMs and an increase of ≥1 CSBM from baseline in the same week.[8]
-
A durable overall responder was a weekly responder for ≥9 of the 12 treatment weeks, including ≥3 of the last 4 weeks.[8]
-
Secondary endpoints included changes in stool consistency, straining, and the frequency of SBMs and CSBMs.[8]
Data Collection:
-
Patients recorded daily bowel movement characteristics and symptoms in electronic diaries.[10]
-
Safety and efficacy assessments were conducted at scheduled clinic visits.[10]
Comparative Efficacy and Safety Data
The following tables summarize the efficacy and safety data for plecanatide and its main competitors, linaclotide (another GC-C agonist) and lubiprostone (a chloride channel activator). It is important to note that direct head-to-head comparative trials are limited, and much of the comparative data is derived from meta-analyses of placebo-controlled trials.[1][11]
Table 1: Efficacy of Plecanatide in Phase III CIC Trials
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |
| Durable Overall CSBM Responders (%) | |||
| Study 1 (NCT01982240)[12] | 21.0% | 19.5% | 10.2% |
| Study 2 (NCT02122471)[12] | 20.1% | 20.0% | 12.8% |
| Mean Weekly CSBMs (Change from Baseline) | ~1.1 increase[1] | ~1.1 increase[1] | - |
*p < 0.01 vs. placebo
Table 2: Comparative Efficacy of Plecanatide, Linaclotide, and Lubiprostone in CIC and IBS-C (based on meta-analyses)
| Drug (Indication) | Odds Ratio (OR) vs. Placebo for Efficacy | Number Needed to Treat (NNT) for IBS-C |
| Plecanatide 3 mg (CIC) | 1.99 (95% CI 1.57-2.51)[13] | - |
| Plecanatide 3 mg (IBS-C) | 1.87 (95% CI 1.47-2.38)[13] | - |
| Linaclotide 145 mcg (CIC) | 3.25 (95% CI 2.15-4.91)[13][14] | - |
| Linaclotide 290 mcg (IBS-C) | - | 5.1[14] |
Table 3: Common Adverse Events (Diarrhea)
| Drug | Incidence of Diarrhea (%) | Discontinuation Rate due to Diarrhea (%) |
| Plecanatide | ~5%[1] | - |
| Linaclotide | 16-20%[14] | 4.0-5.7%[14] |
| Placebo (in Plecanatide trials) | ~1%[1] | - |
| Placebo (in Linaclotide trials) | ~3%[1] | - |
A meta-analysis of efficacy and tolerability for both GC-C agonists concluded that the treatment effects of plecanatide and linaclotide relative to placebo were comparable, with no significant difference in the odds of diarrhea between the two drugs.[11][13] However, some analyses suggest linaclotide may be associated with a higher incidence of diarrhea.[11]
Conclusion
For locally acting gastrointestinal drugs like this compound, where systemic absorption is negligible, the concept of bioequivalence is demonstrated through comprehensive clinical trials that establish comparable efficacy and safety to existing therapies. The data from Phase III trials show that plecanatide is an effective and well-tolerated treatment for CIC and IBS-C. While direct head-to-head trials are scarce, meta-analyses suggest its efficacy is comparable to linaclotide, another drug in the same class. The primary differentiator among these therapies often lies in their side-effect profiles, particularly the incidence of diarrhea. This guide provides the foundational data and methodologies necessary for researchers and drug development professionals to understand the basis of therapeutic equivalence for this compound and to inform further research and clinical decision-making.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plecanatide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to the Synthesis of Plecanatide Acetate
Plecanatide acetate, a synthetic analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The complexity of this 16-amino acid peptide, which contains two disulfide bonds, presents unique challenges for its chemical synthesis. This guide provides a comparative overview of the primary methods for this compound synthesis, offering insights into their respective yields, purities, and procedural workflows to aid researchers and drug development professionals in selecting the most suitable method for their needs.
Signaling Pathway of Plecanatide
Plecanatide exerts its therapeutic effect by activating GC-C receptors on the apical surface of intestinal epithelial cells.[1][2][3] This binding stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP has two main effects: first, it activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow promotes water secretion, which softens the stool and accelerates intestinal transit.[1] Second, elevated cGMP levels are thought to reduce the activity of pain-sensing nerves in the gut, thereby alleviating abdominal pain associated with IBS-C.[1]
Caption: Plecanatide's mechanism of action in intestinal epithelial cells.
Comparison of Synthesis Methods
The synthesis of this compound is primarily achieved through three main strategies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and hybrid approaches that combine elements of both, often employing fragment condensation. Each method offers a distinct balance of efficiency, scalability, and ease of purification.
| Synthesis Method | Key Characteristics | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | Variable, with some reports of ~80% for the linear peptide before cyclization.[4] | Crude purity can be low (e.g., 50-73%) before extensive purification.[4][5] Final purity >95-99% is achievable after HPLC.[5] | Automation-friendly, excess reagents can be easily washed away. | Coupling efficiency can decrease with increasing peptide length, leading to deletion impurities.[4] May require harsh cleavage conditions. |
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis is carried out in solution with a soluble support that allows for precipitation and purification of the peptide at each step. | High yield reported for the overall synthesis. | High purity achievable without the need for chromatography. | Potentially more scalable and environmentally friendly due to recyclable supports.[6][7] Avoids issues of aggregation on a solid support. | May be more labor-intensive than automated SPPS for shorter peptides. |
| Hybrid/Fragment Condensation | The peptide is synthesized in smaller fragments, which are then purified and coupled together in solution or on a solid support. | Overall yields can be high, with individual fragment coupling yields reported in the range of 87-92%. | High purity of final product (>99%) is reported after purification.[8] Purity of intermediate fragments can be high (e.g., >90-94%).[5] | Circumvents the problem of decreased coupling efficiency in long peptides.[4] Allows for purification of smaller, more manageable fragments. | Requires careful selection of fragment coupling strategies and protecting groups to avoid side reactions. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This method involves the sequential coupling of Fmoc-protected amino acids to a resin, followed by deprotection and cleavage.
Experimental Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis of plecanatide.
Methodology:
-
Resin Preparation: Swell the chosen resin (e.g., 2-chlorotrityl chloride or Wang resin) in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the C-terminal amino acid (Fmoc-Leu-OH) to the resin.
-
Deprotection: Remove the Fmoc protecting group from the attached amino acid using a solution of 20% piperidine in dimethylformamide (DMF) to expose the free amine.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids, with a deprotection step after each coupling, until the full 16-amino acid linear peptide is assembled on the resin.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Cyclization: Form the two disulfide bonds. This is often a two-step process: first, a milder oxidizing agent like hydrogen peroxide is used for the first cyclization, followed by a stronger one like iodine for the second.
-
Purification: Purify the crude plecanatide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Obtain the final product as a purified powder.
Liquid-Phase Peptide Synthesis (LPPS)
This approach utilizes a soluble polymer support that allows for the synthesis to occur in a homogenous solution phase, with purification by precipitation.
Methodology:
-
Support Attachment: Covalently attach the C-terminal amino acid to a soluble support, such as a diphenylphosphinyloxyl diphenyl ketone (DDK) derivative.
-
Peptide Elongation: Carry out the coupling and deprotection steps in solution.
-
Precipitation and Purification: After each step, induce the precipitation of the peptide-support conjugate to separate it from excess reagents and byproducts.
-
Cleavage: Once the full-length peptide is synthesized, cleave it from the soluble support.
-
Cyclization and Final Purification: Proceed with disulfide bond formation and final purification as in the SPPS method.
Hybrid/Fragment Condensation Synthesis
This advanced strategy involves the synthesis of several peptide fragments, which are then joined together.
Experimental Workflow:
Caption: General workflow for Hybrid/Fragment Condensation Synthesis.
Methodology:
-
Fragment Design: Strategically divide the 16-amino acid sequence of plecanatide into smaller, manageable fragments (e.g., 2-3 fragments).
-
Fragment Synthesis: Synthesize each fragment individually using either SPPS or LPPS. For example, one fragment might be synthesized on a 2-chlorotrityl chloride resin, and another on a Wang resin.[4]
-
Fragment Purification: Purify each protected fragment to a high degree.
-
Fragment Coupling: Couple the purified fragments together. This can be done in solution or by anchoring one fragment to a solid support and coupling the others to it.
-
Final Steps: After assembling the full linear peptide, perform the final cleavage, deprotection, cyclization, and purification steps as described for SPPS.
Conclusion
The choice of synthesis method for this compound depends on the desired scale, available equipment, and the specific challenges anticipated. SPPS offers the convenience of automation but can suffer from lower yields and purity for longer peptides. LPPS presents a scalable alternative with the potential for high purity without extensive chromatography. The hybrid/fragment condensation approach is well-suited for large-scale production by mitigating the issues of stepwise synthesis, though it requires more complex strategic planning. For researchers and developers, a thorough evaluation of these methods against their specific project goals is essential for the successful and efficient synthesis of this compound.
References
- 1. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 2. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 5. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 6. Liquid-Phase Total Synthesis of Plecanatide Aided by Diphenylphosphinyloxyl Diphenyl Ketone (DDK) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN115403659B - A fragment synthesis method of plecanatide - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to Plecanatide Acetate and Novel GC-C Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plecanatide acetate with other guanylate cyclase-C (GC-C) agonists, focusing on their performance based on available experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of gastrointestinal disorders.
Introduction to Guanylate Cyclase-C Agonists
Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[1] Activation of GC-C by its endogenous ligands, guanylin and uroguanylin, triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This elevation in intracellular cGMP initiates a signaling cascade that leads to increased secretion of chloride and bicarbonate ions into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4] The resulting osmotic gradient draws water into the intestines, softening stool and accelerating intestinal transit.[3][4] Synthetic GC-C agonists have been developed to mimic this natural mechanism for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[2]
This guide focuses on this compound, a structural analog of human uroguanylin, and compares it with linaclotide, the first-in-class GC-C agonist, and dolcanatide, a novel GC-C agonist in development.
Mechanism of Action: The GC-C Signaling Pathway
The binding of a GC-C agonist to the extracellular domain of the GC-C receptor is the initiating step in a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit. The key steps are outlined in the diagram below.
Caption: The Guanylate Cyclase-C (GC-C) signaling pathway initiated by agonist binding.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the efficacy of plecanatide and linaclotide in pivotal Phase 3 clinical trials for Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C). Direct head-to-head comparative trials are not available; therefore, the data is presented from separate studies.[5]
Table 1: Efficacy in Chronic Idiopathic Constipation (CIC)
| Agonist (Dosage) | Trial | Primary Endpoint: Durable Overall CSBM Responders (%)* | Placebo (%) |
| Plecanatide (3 mg) | Study 1 | 21.0[3] | 10.2[3] |
| Plecanatide (6 mg) | Study 1 | 19.5[3] | 10.2[3] |
| Plecanatide (3 mg) | Study 2 | 20.1[6] | 12.8[6] |
| Plecanatide (6 mg) | Study 2 | 20.0[6] | 12.8[6] |
| Linaclotide (145 mcg) | Trial 3 | 20[7] | 3[7] |
| Linaclotide (145 mcg) | Trial 4 | 15[7] | 6[7] |
| Linaclotide (72 mcg) | Trial 5 | 13[7] | 5[7] |
*Durable overall Complete Spontaneous Bowel Movement (CSBM) responders were generally defined as patients having ≥3 CSBMs and an increase of ≥1 CSBM from baseline in the same week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[6][8]
Table 2: Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Agonist (Dosage) | Trial | Primary Endpoint: Overall Responders (%)** | Placebo (%) |
| Plecanatide (3 mg) | Study 1 | 30.2[9][10] | 17.8[9][10] |
| Plecanatide (6 mg) | Study 1 | 29.5[9][10] | 17.8[9][10] |
| Plecanatide (3 mg) | Study 2 | 21.5[9][10] | 14.2[9][10] |
| Plecanatide (6 mg) | Study 2 | 24.0[9][10] | 14.2[9][10] |
| Linaclotide (290 mcg) | Phase 3, Study 1 | 33.7[11] | 13.9[11] |
| Linaclotide (290 mcg) | Phase 3 Pooled Data | 34[12] | 17[12] |
**Overall responders were generally defined as patients who met both the abdominal pain intensity and CSBM frequency responder criteria in the same week for at least 6 of the 12 treatment weeks.[9]
Preclinical Pharmacology: In Vitro Potency and Receptor Binding
The following table summarizes key preclinical pharmacological parameters for plecanatide, linaclotide, and dolcanatide. This data provides insights into their relative potency in activating the GC-C receptor and their binding affinity.
Table 3: Preclinical Pharmacological Profile
| Agonist | Parameter | Value | Cell Line/System | pH Dependence |
| Plecanatide | cGMP Stimulation (EC50) | 190 nM[13] | T84 cells | pH-dependent[2] |
| Receptor Binding (IC50) | Not directly available in comparative studies | - | pH-dependent[2] | |
| Linaclotide | cGMP Stimulation (EC50) | 772 nM (in T84 cells)[14], 523 nM (in C2BBe cells)[14] | T84, C2BBe cells | pH-independent[15] |
| Receptor Binding (IC50) | 8.7 ± 0.7 nM (human GC-C)[16] | HEK293 cells expressing human GC-C | pH-independent[15] | |
| Dolcanatide | cGMP Stimulation (EC50) | 280 nM[13] | T84 cells | pH-dependent[13] |
| Receptor Binding (IC50) | Not available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of GC-C agonists.
GC-C Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a compound to the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence. The cells are then harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.[17]
-
Radioligand: A radiolabeled version of a known GC-C ligand, such as [¹²⁵I]-labeled heat-stable enterotoxin (STa), is used.[17]
-
Assay Procedure:
-
A fixed concentration of the radioligand is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., plecanatide, linaclotide) are added to compete for binding to the GC-C receptor.[18]
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[17]
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[18]
Caption: Workflow for a competitive radioligand GC-C receptor binding assay.
cGMP Production Assay
This assay quantifies the ability of a GC-C agonist to stimulate the production of the second messenger, cGMP, in intestinal cells.
-
Cell Culture: T84 human colon carcinoma cells are cultured in multi-well plates until they form a confluent monolayer.[19]
-
Assay Procedure:
-
The cell culture medium is replaced with a pre-warmed assay buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.[1]
-
The cells are then treated with varying concentrations of the GC-C agonist (e.g., plecanatide, dolcanatide).[13]
-
The plates are incubated for a specific period (e.g., 30 minutes) at 37°C.[14]
-
The reaction is terminated by adding a lysis buffer (e.g., 0.1 M HCl).[7]
-
-
cGMP Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal cGMP response (EC50) is calculated from the dose-response curve.[13]
In Vivo Model of Constipation (Loperamide-Induced)
This animal model is used to evaluate the pro-secretory and pro-motility effects of GC-C agonists in a constipated state.
-
Animal Model: Male ICR or C57BL/6 mice are commonly used.[20][21]
-
Induction of Constipation: Constipation is induced by the administration of loperamide, a µ-opioid receptor agonist that inhibits intestinal motility and fluid secretion.[5] Loperamide can be administered subcutaneously or orally for several consecutive days (e.g., 5-10 mg/kg).[20][22]
-
Treatment: Following the induction of constipation, mice are treated with the test compound (e.g., plecanatide) or a vehicle control.
-
Efficacy Parameters:
-
Fecal Output: The number and weight of fecal pellets are recorded over a specific time period.[20]
-
Fecal Water Content: The wet and dry weight of the feces are measured to determine the water content.[22]
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., carmine red or charcoal meal) is orally administered, and the time to the first appearance of the colored feces or the distance traveled by the marker in the intestine is measured.[20]
-
-
Data Analysis: The effects of the test compound on the measured parameters are compared to the vehicle-treated constipated group.
Conclusion
Plecanatide, linaclotide, and dolcanatide are all agonists of the guanylate cyclase-C receptor, a key regulator of intestinal fluid homeostasis. Clinical trial data demonstrates that both plecanatide and linaclotide are effective in treating Chronic Idiopathic Constipation and Irritable Bowel Syndrome with Constipation, although direct comparative efficacy and safety data from head-to-head trials are lacking. Preclinical data indicates that all three compounds are potent activators of the GC-C receptor, leading to increased cGMP production. Plecanatide and dolcanatide exhibit pH-dependent activity, similar to the endogenous ligand uroguanylin, while linaclotide's activity is pH-independent. Further research, including direct comparative studies, will be valuable in further elucidating the distinct pharmacological profiles of these agents and their clinical implications.
References
- 1. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy For Patients With CIC | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 8. Plecanatide for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation: Post hoc analyses of placebo-controlled trials in adults with severe constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Responders vs clinical response: a critical analysis of data from linaclotide phase 3 clinical trials in IBS-C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Stability of mouse models of loperamide-induced constipation based on data mining and animal experiments [zgsydw.alljournal.ac.cn]
- 22. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]
comparative analysis of plecanatide and other secretagogues
An Objective Comparative Analysis of Plecanatide and Other Intestinal Secretagogues for the Treatment of Chronic Constipation Syndromes
This guide provides a detailed comparative analysis of plecanatide and other leading intestinal secretagogues—linaclotide, lubiprostone, and tenapanor—used in the management of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The information is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, comparative clinical efficacy, and safety profiles, supported by experimental data from pivotal clinical trials.
Overview of Intestinal Secretagogues
Intestinal secretagogues are a class of drugs designed to treat constipation by increasing the secretion of fluid and electrolytes into the intestinal lumen.[1][2] This action softens stool, increases motility, and facilitates bowel movements.[2] This guide examines four prominent drugs, each with a distinct mechanism of action:
-
Plecanatide and Linaclotide: Guanylate cyclase-C (GC-C) agonists.[1]
-
Lubiprostone: A chloride channel activator.[1]
-
Tenapanor: A sodium/hydrogen exchanger 3 (NHE3) inhibitor.[1][3]
Mechanisms of Action and Signaling Pathways
The therapeutic effect of each secretagogue is initiated by a unique molecular interaction at the apical surface of the intestinal epithelium.
Guanylate Cyclase-C (GC-C) Agonists: Plecanatide and Linaclotide
Plecanatide is a synthetic analog of human uroguanylin, while linaclotide is structurally related to both guanylin and uroguanylin.[4][5][6] Both peptides bind to and activate the GC-C receptor on intestinal epithelial cells.[7][8] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated intracellular cGMP then activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[5][10] The resulting ionic gradient drives the osmotic movement of water and sodium (Na⁺) into the intestines, increasing luminal fluid, softening stool, and accelerating transit.[6][11]
Additionally, extracellular cGMP is believed to reduce the activity of pain-sensing nerves in the gut, which may contribute to the visceral analgesic effect observed in IBS-C patients.[9][12]
Chloride Channel Activator: Lubiprostone
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1.[13] It acts by selectively activating ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells.[14][15][16] This activation causes a direct efflux of chloride ions into the lumen.[15] To maintain electrical neutrality, sodium ions and water follow via a paracellular pathway, leading to increased intestinal fluid secretion, which softens stool and promotes spontaneous bowel movements.[14][16]
NHE3 Inhibitor: Tenapanor
Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[3] The NHE3 antiporter is expressed on the apical surface of enterocytes and is primarily responsible for absorbing sodium from the intestinal lumen.[17][18] By inhibiting NHE3, tenapanor reduces sodium absorption, causing sodium ions to be retained within the lumen.[19] This retention of sodium creates an osmotic gradient that draws water into the intestines, thereby softening stool and increasing bowel movement frequency.[17]
Comparative Clinical Efficacy
The efficacy of these secretagogues has been evaluated in numerous Phase III randomized controlled trials (RCTs). While head-to-head trials are limited, network meta-analyses and comparisons of placebo-controlled trial data provide valuable insights.[20][21]
Efficacy in Chronic Idiopathic Constipation (CIC)
The primary endpoint in most CIC trials is the percentage of "durable overall complete spontaneous bowel movement (CSBM) responders."
| Drug (Daily Dose) | % Responders (Drug) | % Responders (Placebo) | Odds Ratio (vs. Placebo) | Key Studies / Meta-Analyses |
| Plecanatide (3 mg) | 20.1% - 21.0% | 10.2% - 12.8% | 1.99 | [4][22][23] |
| Linaclotide (145 mcg) | Not directly reported in % | Not directly reported in % | 3.25 | [22] |
| Lubiprostone (24 mcg BID) | ~25% | ~15% | Not Reported | [24] |
Note: Efficacy data is compiled from separate clinical trials and meta-analyses; direct comparison should be made with caution.
Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
For IBS-C, the FDA-recommended primary endpoint is a composite, requiring a patient to have both a significant reduction in abdominal pain (≥30%) and an increase in CSBMs (≥1 from baseline) in the same week for at least 50% of the treatment weeks.[25]
| Drug (Daily Dose) | % Responders (Drug) | % Responders (Placebo) | Odds Ratio (vs. Placebo) | Key Studies / Meta-Analyses |
| Plecanatide (3 mg) | 21.5% - 30.2% | 14.2% - 17.8% | 1.87 | [22][26] |
| Linaclotide (290 mcg) | 33.7% | 13.9% | 2.43 | [22][27] |
| Lubiprostone (8 mcg BID) | Data not available for composite endpoint | Data not available for composite endpoint | Not Reported | [25] |
| Tenapanor (50 mg BID) | 36.5% | 23.7% | Not Reported | [28] |
A network meta-analysis of 15 RCTs involving 8,462 patients found all four secretagogues to be superior to placebo for treating IBS-C.[25][29] Linaclotide (290 mcg) ranked first for efficacy based on the composite FDA endpoint, while tenapanor (50 mg BID) was ranked first for reducing bloating.[21][25]
Comparative Safety and Tolerability
The safety profiles of these drugs are primarily characterized by gastrointestinal adverse events, which is expected given their localized mechanisms of action.
| Adverse Event | Plecanatide (3 mg) | Linaclotide (145/290 mcg) | Lubiprostone (24 mcg BID) | Tenapanor (50 mg BID) | Placebo |
| Diarrhea | 3.2% - 5.0%[23][30] | 16% - 20%[27] | ~5%[31] | ~15% - 33%[19][31] | ~1.3%[23] |
| Nausea | ~5%[31] | ~3%[31] | ~10% - 29%[21][24] | ~7%[31] | Not Reported |
| Abdominal Pain | ~11%[31] | ~9%[31] | ~5% - 8%[24][31] | ~8%[31] | Not Reported |
| Abdominal Distension/Bloating | ~9%[31] | ~9%[31] | ~4% - 6%[24] | ~7%[31] | Not Reported |
| Discontinuation due to Diarrhea | ~1.2%[26] | ~4.0% - 5.7%[27] | Not Reported | ~2.5%[19] | 0%[26] |
Note: Incidence rates are derived from various clinical trials and post-marketing databases; definitions of adverse events (e.g., diarrhea) may differ between trial programs, complicating direct comparisons.[22]
Experimental Protocols: Phase III Clinical Trial Design
The data presented are derived from rigorous Phase III clinical trials. A typical experimental protocol for evaluating these agents in CIC or IBS-C follows a standardized structure.
Key Methodologies
-
Study Design: Most are multicenter, randomized, double-blind, placebo-controlled trials with a 12-week treatment period.[4][26]
-
Patient Population: Adult patients meeting Rome III or IV criteria for CIC or IBS-C.[4][26] Key exclusion criteria include evidence of mechanical gastrointestinal obstruction and other confounding medical conditions.[23][32]
-
Randomization: Patients are typically randomized in a 1:1:1 ratio to receive one of two drug doses or a matching placebo.[23]
-
Primary Endpoint (CIC): The percentage of patients who are durable overall CSBM responders (e.g., having ≥3 CSBMs per week for ≥9 of the 12 treatment weeks).[4][30]
-
Primary Endpoint (IBS-C): The percentage of "overall responders" who meet a composite goal of concurrent improvement in abdominal pain and CSBM frequency for a specified number of weeks.[26]
-
Secondary Endpoints: These include changes from baseline in stool consistency (measured by the Bristol Stool Form Scale), straining, bloating, and weekly frequency of spontaneous bowel movements (SBMs) and CSBMs.[4][23]
-
Data Collection: Patient-reported outcomes are often collected daily using electronic diaries.
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using statistical tests like the Cochran–Mantel–Haenszel test, with adjustments for multiple comparisons.[23]
Conclusion
Plecanatide, linaclotide, lubiprostone, and tenapanor are all effective options for the treatment of CIC and IBS-C, though they operate through distinct molecular pathways.
-
GC-C agonists (Plecanatide and Linaclotide) have demonstrated robust efficacy in both CIC and IBS-C. Meta-analyses suggest their efficacy is comparable, although different trial methodologies, particularly in defining diarrhea, make direct tolerability comparisons challenging.[20][22]
-
Lubiprostone offers an alternative mechanism via ClC-2 channel activation and may be associated with a higher incidence of nausea compared to other secretagogues.[21]
-
Tenapanor , the newest agent, provides a novel mechanism by inhibiting NHE3 and appears particularly effective for bloating symptoms in IBS-C.[25]
The choice of agent may be guided by individual patient characteristics, symptom presentation (e.g., presence of significant pain or bloating), and tolerability profiles. Further head-to-head trials are needed to more definitively establish the relative performance of these therapies.
References
- 1. aboutconstipation.org [aboutconstipation.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Plecanatide - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 13. Lubiprostone - Wikipedia [en.wikipedia.org]
- 14. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the therapeutic class of Tenapanor Hydrochloride? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Secretagogues useful alternatives for irritable Bowel Syndrome with constipation [speciality.medicaldialogues.in]
- 22. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. droracle.ai [droracle.ai]
- 28. researchgate.net [researchgate.net]
- 29. Efficacy of Secretagogues in Patients With Irritable Bowel Syndrome With Constipation: Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Constipation-predominant irritable bowel syndrome treatment options Linaclotide, Lubiprostone, Plecanatide, and Tenapanor: analysis of the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Lubiprostone (Amitiza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Plecanatide's Analgesic Efficacy in Preclinical Visceral Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of plecanatide in preclinical models of visceral pain. The data presented is sourced from peer-reviewed studies to facilitate an informed understanding of plecanatide's potential as an analgesic agent.
Mechanism of Action: A Novel Approach to Visceral Pain
Plecanatide, a structural analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist.[1][2] Its primary mechanism of action involves binding to and activating GC-C receptors on the luminal surface of intestinal epithelial cells.[3] This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP is believed to mediate the analgesic effect by reducing the activity of pain-sensing nerves in the intestine.[2][3] One proposed mechanism suggests that intracellular cGMP is transported out of the epithelial cells and acts on colonic nociceptors in the submucosa to inhibit their function.[4][5]
Quantitative Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the analgesic effects of plecanatide in two distinct rat models of visceral hypersensitivity: trinitrobenzene sulfonic acid (TNBS)-induced and partial restraint stress (PRS)-induced. The primary measure of visceral pain was the number of abdominal contractions in response to colorectal distension (CRD).
Table 1: Effect of Plecanatide on Visceral Pain in a TNBS-Induced Hypersensitivity Model
| Treatment Group | Dose (mg/kg) | Mean Number of Abdominal Contractions (at 60 mmHg CRD) | % Reduction vs. Vehicle |
| Vehicle | - | ~18 | - |
| Plecanatide | 0.01 | ~10 | ~44% |
| Plecanatide | 0.05 | ~9 | ~50% |
Data adapted from a study in a rat model of TNBS-induced visceral hypersensitivity.[6] Lower doses of plecanatide (0.01 and 0.05 mg/kg) demonstrated a significant reduction in visceral pain compared to the vehicle. Higher doses (>0.5 mg/kg) were found to be less effective.[6]
Table 2: Effect of Plecanatide on Visceral Pain in a PRS-Induced Hypersensitivity Model
| Treatment Group | Dose (mg/kg) | Mean Number of Abdominal Contractions (at 60 mmHg CRD) | % Reduction vs. Vehicle |
| Vehicle | - | ~15 | - |
| Plecanatide | 0.01 | ~8 | ~47% |
| Plecanatide | 0.05 | ~7 | ~53% |
Data adapted from a study in a rat model of PRS-induced visceral hypersensitivity.[6] Similar to the TNBS model, lower doses of plecanatide showed a marked analgesic effect.
Comparison with Other GC-C Agonists
While direct head-to-head preclinical studies with quantitative analgesic data are limited, the efficacy of plecanatide is often discussed in the context of linaclotide, another GC-C agonist. Research indicates that linaclotide also exhibits a dose-dependent analgesic effect in similar preclinical models, with lower doses being more effective.[6] However, plecanatide is an analog of the endogenous peptide uroguanylin and activates GC-C receptors in a pH-sensitive manner, which is different from linaclotide.[1][7]
Experimental Protocols
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Visceral Hypersensitivity Model
-
Animals: Male Wistar rats.
-
Induction of Hypersensitivity: A single intracolonic administration of TNBS (80 mg/kg) dissolved in 50% ethanol is used to induce a local inflammation and visceral hypersensitivity that persists after the initial inflammation subsides.
-
Drug Administration: Plecanatide or vehicle is administered orally by gavage.
-
Pain Assessment: Visceral pain is quantified by measuring the number of abdominal muscle contractions in response to graded colorectal distension (CRD). A balloon catheter is inserted into the colon, and pressure is increased in a stepwise manner (e.g., 0-60 mmHg). The number of abdominal contractions at each pressure level is recorded.[6]
Partial Restraint Stress (PRS)-Induced Visceral Hypersensitivity Model
-
Animals: Male Wistar rats.
-
Induction of Hypersensitivity: Animals are subjected to partial restraint stress for a defined period (e.g., 2 hours) to induce visceral hypersensitivity.[8] This is a model of stress-induced visceral pain.
-
Drug Administration: Plecanatide or vehicle is administered orally.
-
Pain Assessment: Similar to the TNBS model, visceral sensitivity is assessed by measuring the visceromotor response (abdominal contractions) to colorectal distension.[6]
Visualizing the Pathways and Workflows
Signaling Pathway of Plecanatide's Analgesic Action
Caption: Plecanatide's analgesic signaling pathway.
Experimental Workflow for Preclinical Visceral Pain Assessment
Caption: Workflow for assessing plecanatide's analgesic effects.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 4. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Acute restraint stress activates functional NK1 receptor in the colon of female rats: involvement of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety of Plecanatide and Linaclotide for Researchers and Drug Development Professionals
An in-depth analysis of the long-term safety profiles of two leading guanylate cyclase-C agonists, plecanatide and linaclotide, for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This guide synthesizes data from extensive clinical trials to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This guide presents a detailed comparison of the long-term safety of plecanatide and linaclotide, two prescription medications approved for the management of CIC and IBS-C. Both drugs are guanylate cyclase-C (GC-C) agonists that work locally in the gastrointestinal tract to stimulate intestinal fluid secretion and accelerate transit. While their efficacy has been well-established, a thorough understanding of their long-term safety is crucial for informed clinical decision-making and future drug development.
Mechanism of Action: A Shared Pathway
Both plecanatide and linaclotide exert their therapeutic effects by activating the GC-C receptor on the luminal surface of intestinal epithelial cells.[1][2][3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[5][6][7][8] Elevated cGMP levels have two primary effects: first, they stimulate the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This increased fluid in the gut softens stool and facilitates bowel movements.[5][6][7][8] Second, extracellular cGMP has been shown to reduce the activity of pain-sensing nerves in the gut, which may contribute to the relief of abdominal pain often associated with IBS-C.[1][2][4]
Long-Term Safety Profile: A Tabular Comparison
The following tables summarize the long-term safety data for plecanatide and linaclotide from key clinical trials. The data is presented for both Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C) indications.
Plecanatide: Long-Term Safety Data
| Indication | Study Duration | Number of Patients | Most Common Adverse Event (AE) | Rate of Diarrhea | Discontinuation Rate due to AEs | Discontinuation Rate due to Diarrhea | Reference |
| CIC | Up to 72 weeks | 2370 | Diarrhea, Urinary Tract Infection | 7.1% | 5.3% | 3.1% | [9] |
| IBS-C | Up to 53 weeks | 2272 | Diarrhea | 6.7% | 4.3% | 2.7% | [6][10][11] |
Linaclotide: Long-Term Safety Data
| Indication | Study Duration | Number of Patients | Most Common Adverse Event (AE) | Rate of Diarrhea | Discontinuation Rate due to AEs | Discontinuation Rate due to Diarrhea | Reference |
| CIC & IBS-C (Pooled) | Up to 104 weeks | 3853 | Diarrhea | - | 9.4% | 3.8% | [7][10][12] |
| IBS-C | Up to 18 months | 2147 | Diarrhea, Abdominal Pain | - | 9% | 5% | [13] |
| CIC | Up to 18 months | 1129 | Diarrhea | - | - | 3-5% | [13] |
Note: Direct head-to-head long-term safety trials are limited. The definition of diarrhea and the methodologies for assessing adverse events may have differed across trials, making direct comparisons challenging.[14]
Experimental Protocols: A Methodological Overview
The long-term safety of both plecanatide and linaclotide has been evaluated in open-label extension studies following pivotal Phase 3 randomized controlled trials (RCTs). The general methodology for these long-term safety studies is outlined below.
Key Methodological Components:
-
Study Design: The long-term safety data for both drugs were primarily gathered from open-label, multicenter extension studies.[6][7][9][12] Patients who completed the initial double-blind, placebo-controlled Phase 3 trials were often eligible to enroll in these long-term studies.[6][9][15]
-
Patient Population: Participants were adults diagnosed with CIC or IBS-C according to the Rome III criteria.[16]
-
Treatment: Patients received a fixed daily dose of the respective drug (e.g., plecanatide 6 mg, linaclotide at various doses).[6][7][9][15][12]
-
Safety Assessments: The primary focus of these studies was to evaluate long-term safety and tolerability. This was assessed through the monitoring and recording of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and discontinuations due to adverse events.[6][7][9][12] Laboratory values and vital signs were also monitored.[7][12]
-
Efficacy Endpoints: While the primary focus was safety, some long-term studies also collected patient-reported outcomes on symptom relief and treatment satisfaction.[6][9][15]
Discussion and Conclusion
Both plecanatide and linaclotide have demonstrated a generally favorable long-term safety profile in clinical trials for the treatment of CIC and IBS-C. The most commonly reported adverse event for both medications is diarrhea, which is consistent with their mechanism of action.[6][7][9][12][13] The incidence of severe diarrhea and discontinuation due to diarrhea appears to be relatively low for both drugs.
It is important for researchers and drug development professionals to note the nuances in the available data. The lack of head-to-head long-term comparative trials necessitates a cautious interpretation when directly comparing the safety data between the two drugs. Differences in clinical trial design, patient populations, and definitions of adverse events can influence the reported rates.
Future research, including real-world evidence studies and potentially head-to-head comparative trials, will be valuable in further elucidating the long-term safety and comparative effectiveness of these two important therapeutic options for patients with chronic constipation disorders. The ongoing collection and analysis of post-marketing safety data will also be critical in providing a more complete understanding of their real-world safety profiles.
References
- 1. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of linaclotide for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation: pooled Phase 3 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term treatment with plecanatide was safe and tolerable in patients with irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Pharmacodynamic Review of Plecanatide and Linaclotide for Gastrointestinal Disorders
A detailed analysis for researchers and drug development professionals on the two leading guanylate cyclase-C agonists.
Plecanatide and linaclotide are two prominent prescription medications for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Both drugs exert their therapeutic effects by acting as guanylate cyclase-C (GC-C) receptor agonists on the luminal surface of intestinal epithelial cells.[1][2] Activation of the GC-C receptor triggers a downstream signaling cascade that ultimately increases intestinal fluid secretion and accelerates transit. Despite sharing a common mechanism of action, key differences in their molecular structure, receptor interaction, and pharmacodynamics contribute to distinct clinical profiles. This guide provides a comprehensive comparison of the pharmacodynamics of plecanatide and linaclotide, supported by experimental data.
Mechanism of Action: A Tale of Two Agonists
Both plecanatide and linaclotide are peptides that bind to and activate GC-C receptors on intestinal enterocytes.[1][2] This activation leads to an intracellular increase in cyclic guanosine monophosphate (cGMP).[1][3] Elevated cGMP levels then activate the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that stimulates the secretion of chloride and bicarbonate into the intestinal lumen.[2][4] This influx of anions is followed by the passive movement of sodium and water, resulting in increased intestinal fluid, softened stools, and accelerated colonic transit.[4][5]
A crucial distinction lies in their origins and resulting properties. Plecanatide is a 16-amino acid synthetic analog of human uroguanylin, an endogenous ligand of the GC-C receptor.[2][6] Linaclotide, a 14-amino acid peptide, is a homolog of the heat-stable enterotoxin (STa) produced by pathogenic strains of Escherichia coli.[7][8] This difference in origin underpins their varied pH sensitivities.
Plecanatide's pH-Dependent Activity: As an analog of uroguanylin, plecanatide's binding to the GC-C receptor is pH-sensitive.[2][9] It exhibits higher binding affinity and activity in the more acidic environment of the proximal small intestine (pH ~5-6).[10][11] This pH-dependent activity is thought to mimic the physiological regulation of the GC-C receptor by its natural ligand.[9]
Linaclotide's pH-Independent Activity: In contrast, linaclotide's activity is pH-independent, allowing it to bind to and activate GC-C receptors with high affinity throughout the gastrointestinal tract, from the acidic stomach to the more neutral to alkaline environment of the colon.[1][7]
Comparative Pharmacodynamic Parameters
The following table summarizes key quantitative pharmacodynamic parameters for plecanatide and linaclotide based on available preclinical data.
| Parameter | Plecanatide | Linaclotide |
| Receptor Binding Affinity (Ki) | ~0.125 nM (estimated) | 1.23 - 1.64 nM[1] |
| cGMP Production (EC50 in T84 cells) | 190 nM[3][12] | 99 nM[1] |
| Chloride Secretion (EC50 in rat colon) | Not explicitly reported | 9.8 nM |
Note: The Ki for plecanatide is an estimation based on the finding that it has eight times the binding potency of uroguanylin,[2] which has a reported Kd of ~1 nM for the human GC-C receptor.[13] It is important to note that these values are from different studies and may not be directly comparable.
Signaling Pathway
The binding of both plecanatide and linaclotide to the guanylate cyclase-C (GC-C) receptor on the apical membrane of intestinal epithelial cells initiates a series of intracellular events. This process culminates in increased intestinal fluid secretion and accelerated transit time.
Signaling pathway of plecanatide and linaclotide.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to assess the pharmacodynamics of GC-C agonists.
Guanylate Cyclase-C Receptor Binding Assay
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of plecanatide and linaclotide for the GC-C receptor.
-
Objective: To measure the affinity of a test compound (plecanatide or linaclotide) for the GC-C receptor by its ability to compete with a radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Membranes expressing the GC-C receptor are isolated from a suitable source, such as the human colon carcinoma cell line, T84.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to GC-C (e.g., 125I-labeled heat-stable enterotoxin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (plecanatide or linaclotide).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Intracellular cGMP Measurement
Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to quantify the intracellular accumulation of cGMP following stimulation with plecanatide or linaclotide.
-
Objective: To determine the potency (EC50) of a GC-C agonist in stimulating the production of the second messenger, cGMP.
-
Methodology:
-
Cell Culture: T84 cells, which endogenously express the GC-C receptor, are cultured to confluence in multi-well plates.
-
Stimulation: The cells are treated with varying concentrations of plecanatide or linaclotide for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cGMP.
-
Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available cGMP ELISA or RIA kit.
-
Data Analysis: A dose-response curve is generated by plotting the cGMP concentration against the drug concentration, and the EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated.
-
Chloride Secretion Assay (Ussing Chamber)
The Ussing chamber technique is a classic electrophysiological method used to measure ion transport across epithelial tissues, providing a functional readout of CFTR activation.
-
Objective: To quantify the net ion transport, specifically chloride secretion, across an intestinal epithelial monolayer in response to a GC-C agonist.
-
Methodology:
-
Tissue Mounting: A section of intestinal tissue (e.g., from rat colon) or a confluent monolayer of T84 cells grown on a permeable support is mounted in an Ussing chamber, separating two buffer-filled compartments (apical and basolateral).
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc), which represents the net movement of ions across the epithelium, is measured.
-
Drug Application: Plecanatide or linaclotide is added to the apical chamber.
-
Data Recording: The change in Isc following drug application is recorded. An increase in Isc is indicative of anion (chloride and bicarbonate) secretion.
-
Data Analysis: Dose-response curves can be generated to determine the EC50 for the stimulation of chloride secretion.
-
Conclusion
Plecanatide and linaclotide, while both effective GC-C agonists, exhibit distinct pharmacodynamic properties rooted in their structural differences. Plecanatide, as a uroguanylin analog, demonstrates pH-sensitive receptor binding, potentially offering a more localized effect in the proximal small intestine. Linaclotide, a homolog of a bacterial enterotoxin, acts in a pH-independent manner, engaging GC-C receptors throughout the length of the gastrointestinal tract. These differences in receptor interaction and subsequent signaling may contribute to variations in their clinical efficacy and tolerability profiles. Further head-to-head clinical studies are warranted to fully elucidate the clinical implications of these pharmacodynamic distinctions. This comparative guide provides a foundational understanding for researchers and drug development professionals in the field of gastroenterology.
References
- 1. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders | Gut [gut.bmj.com]
- 10. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Plecanatide Acetate: A Guide for Laboratory Professionals
The proper disposal of plecanatide acetate, a guanylate cyclase-C agonist used in research and development, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with regulatory best practices. Adherence to these protocols is paramount for minimizing environmental contamination and ensuring a safe laboratory environment.
Regulatory Compliance and Waste Classification
The disposal of this compound must comply with all applicable federal, state, and local regulations.[1][2] It is the responsibility of the waste generator to ensure that disposal methods are in accordance with these regulations.[3]
Safety Data Sheets (SDS) for this compound present some conflicting classifications. While some sources classify it as not a hazardous substance, others label it as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[2]. Given this discrepancy, a cautious approach is warranted, treating it as potentially hazardous to the aquatic environment.
| Parameter | Guidance | Reference |
| Regulatory Bodies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies | [4] |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | [5] |
| Environmental Precautions | Avoid release to the environment; prevent entry into drains, sewers, or waterways. | [1][2] |
| Spill Containment | Absorb with inert material (e.g., diatomite, universal binders) and collect for disposal. | [1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Engage a Licensed Waste Disposal Service:
-
The primary and recommended method for disposal is to use a licensed professional waste disposal company.[5]
-
This ensures that the waste is handled, transported, and disposed of in a compliant and environmentally sound manner. A hazardous waste manifest (EPA Form 8700-22) is required for tracking and disposal.[3]
-
-
Handling of Small Residual Quantities:
-
For trace amounts, such as residue in an "empty" container, consult your institution's specific guidelines.
-
While some general guidance for non-hazardous pharmaceuticals suggests disposal in household trash after mixing with an unpalatable substance like coffee grounds or cat litter, this is not recommended for this compound due to its potential aquatic toxicity.[4][6]
-
-
Spill Management and Decontamination:
-
In the event of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]
-
Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Absorb the spilled material with an inert, liquid-binding material.[1][2]
-
Collect the contaminated absorbent material into a sealed container for disposal as chemical waste.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
